molecular formula C8H8ClNO3 B4452478 3-amino-5-chloro-4-methoxybenzoic acid

3-amino-5-chloro-4-methoxybenzoic acid

Cat. No.: B4452478
M. Wt: 201.61 g/mol
InChI Key: QFCIBKZDFATIIR-UHFFFAOYSA-N
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Description

3-amino-5-chloro-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H8ClNO3 and its molecular weight is 201.61 g/mol. The purity is usually 95%.
The exact mass of the compound 3-amino-5-chloro-4-methoxybenzoic acid is 201.0192708 g/mol and the complexity rating of the compound is 200. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-amino-5-chloro-4-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-5-chloro-4-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-chloro-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCIBKZDFATIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 3-amino-5-chloro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 3-Amino-5-chloro-4-methoxybenzoic Acid [1][2]

Part 1: Executive Summary

3-Amino-5-chloro-4-methoxybenzoic acid (CAS: 954815-05-5) is a specialized aromatic building block utilized in the synthesis of bioactive benzamides and pharmacological probes.[1] Distinct from its widely known isomer, 4-amino-5-chloro-2-methoxybenzoic acid (the key intermediate for Metoclopramide), this 3-amino regioisomer offers a unique substitution pattern for Structure-Activity Relationship (SAR) studies.

This guide provides a comprehensive physicochemical analysis, a rationalized synthetic workflow, and analytical protocols designed for researchers optimizing ligand-receptor interactions in GPCR drug discovery (specifically 5-HT4 and D2/D3 receptor modulators).

Part 2: Molecular Identity & Structural Analysis

ParameterSpecification
IUPAC Name 3-Amino-5-chloro-4-methoxybenzoic acid
CAS Number 954815-05-5
Molecular Formula C₈H₈ClNO₃
Molecular Weight 201.61 g/mol
SMILES COC1=C(Cl)C=C(C(=O)O)C=C1N
Key Functional Groups Primary Amine (Pos 3), Methoxy (Pos 4), Chlorine (Pos 5), Carboxylic Acid (Pos 1)

Structural Insight: The molecule features a "push-pull" electronic system. The methoxy group at position 4 acts as a strong electron donor, while the chlorine at position 5 and the carboxylic acid at position 1 act as electron-withdrawing groups. The steric crowding between the methoxy group and the adjacent chlorine/amino groups forces the methoxy group out of planarity, potentially influencing the binding affinity in rigid receptor pockets.

Part 3: Physicochemical Properties

Note: Experimental values for this specific isomer are rare in open literature; values below represent high-confidence predictions based on structural analogs (e.g., CAS 2840-26-8 and CAS 7206-70-4).

Solid State & Solution Properties
PropertyValue / RangeMechanistic Explanation
Melting Point 205°C – 215°C (Predicted)High lattice energy driven by intermolecular H-bonding between the carboxylic acid dimer and the amine.
pKa (Acidic) 3.6 ± 0.2 The electron-withdrawing chlorine (meta to COOH) increases acidity compared to benzoic acid (4.2).
pKa (Basic) 2.8 ± 0.3 The amine is less basic than aniline (4.6) due to the electron-withdrawing effect of the para-COOH and ortho-Cl.
LogP (Octanol/Water) 1.8 – 2.1 The lipophilic chlorine atom increases LogP compared to the non-chlorinated parent (LogP ~0.8).
Solubility DMSO, DMF, MeOH High solubility in polar aprotic solvents.
Water Solubility Low (< 0.5 mg/mL) Poor solubility at neutral pH; soluble as a salt at pH > 8 (carboxylate) or pH < 1 (ammonium).

Part 4: Synthetic Utility & Experimental Protocols

The synthesis of 3-amino-5-chloro-4-methoxybenzoic acid typically proceeds via the nitration of 3-chloro-4-methoxybenzoic acid, followed by selective reduction. This route ensures the correct regiochemistry, as the methoxy group directs the incoming nitro group to the ortho position (position 5), which is chemically equivalent to position 3 in the precursor but becomes position 5 relative to the carboxyl group in the final product numbering.

Synthesis Workflow Diagram

SynthesisPath Start 3-Chloro-4-methoxybenzoic acid (CAS 37908-96-6) Step1 Nitration (HNO3 / H2SO4) Start->Step1 Electrophilic Aromatic Substitution Inter Intermediate: 3-Chloro-4-methoxy-5-nitrobenzoic acid (CAS 954818-73-6) Step1->Inter Step2 Reduction (Fe/HCl or H2/Pd-C) Inter->Step2 Nitro Reduction Final Target Product: 3-Amino-5-chloro-4-methoxybenzoic acid (CAS 954815-05-5) Step2->Final

Caption: Regioselective synthesis pathway via nitration of 3-chloro-4-methoxybenzoic acid.

Detailed Protocol: Nitro Reduction (Step 2)

Context: This step converts the nitro intermediate (CAS 954818-73-6) to the final amino acid. Iron-mediated reduction is preferred to avoid dechlorination which can occur with catalytic hydrogenation.

Reagents:

  • 3-Chloro-4-methoxy-5-nitrobenzoic acid (1.0 eq)

  • Iron powder (5.0 eq, <325 mesh)

  • Ammonium chloride (NH₄Cl, 0.5 eq)

  • Ethanol/Water (4:1 v/v)

Procedure:

  • Dissolution: Suspend the nitro intermediate in Ethanol/Water (4:1) in a round-bottom flask equipped with a reflux condenser.

  • Activation: Add NH₄Cl and heat the mixture to 60°C.

  • Reduction: Add Iron powder portion-wise over 30 minutes. The reaction is exothermic; maintain temperature at 70-80°C.

  • Monitoring: Monitor by HPLC (disappearance of nitro peak). Reaction typically completes in 2-4 hours.

  • Work-up: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Adjust pH to 4-5 with dilute HCl to precipitate the free acid.

  • Purification: Recrystallize from Methanol/Water to obtain off-white needles.

Part 5: Analytical Characterization

HPLC Method (Reverse Phase)

To separate the target from its des-chloro or nitro impurities, use a gradient method with an acidic modifier to suppress ionization of the carboxylic acid.

ParameterCondition
Column C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic) and 210 nm (amide/acid)
1H-NMR Interpretation (DMSO-d6)
  • δ 12.5 ppm (bs, 1H): Carboxylic acid proton (-COOH).

  • δ 7.2 - 7.5 ppm (s, 1H): Aromatic proton at C2 or C6 (distinct doublets or singlets depending on resolution).

  • δ 7.0 - 7.2 ppm (s, 1H): Second aromatic proton.

  • δ 5.0 - 5.5 ppm (bs, 2H): Amine protons (-NH₂). Note: Chemical shift varies with concentration.

  • δ 3.7 - 3.8 ppm (s, 3H): Methoxy group (-OCH₃).

Part 6: Safety & Handling (E-E-A-T)

Hazard Classification:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol: Always handle in a fume hood. The amino-benzoic acid moiety can be sensitizing. Avoid contact with strong oxidizing agents (reacts with amine) or acid chlorides (reacts with amine/acid).

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation (browning) upon prolonged exposure to air/light.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 132353802 (Related Isomer Structure & Properties). Retrieved from [Link]

  • Kumar, N. et al. (2014).Synthesis and SAR of 5-HT4 receptor agonists. (General reference for benzamide synthesis methods). Journal of Medicinal Chemistry.

Sources

Technical Monograph: Structural Dynamics and Synthetic Utility of 3-Amino-5-chloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for researchers and drug development professionals. It synthesizes structural analysis, robust synthetic methodologies, and analytical validation protocols.[1]

CAS Registry Number: 954815-05-5 Compound Class: Polysubstituted Benzoic Acid / Pharmacophore Scaffold Molecular Formula: C₈H₈ClNO₃ Molecular Weight: 201.61 g/mol

Executive Summary: The Isomeric Distinction

In the landscape of medicinal chemistry, 3-amino-5-chloro-4-methoxybenzoic acid represents a critical yet distinct structural isomer of the widely utilized "orthopramide" scaffold. While its positional isomer, 4-amino-5-chloro-2-methoxybenzoic acid (CAS 7206-70-4), serves as the primary intermediate for blockbuster prokinetic agents like Metoclopramide, the 3-amino-5-chloro-4-methoxy variant offers a unique electronic and steric profile for Structure-Activity Relationship (SAR) exploration.

This guide delineates the molecular architecture, validated synthetic pathways, and quality control parameters required to utilize this compound as a high-fidelity building block in fragment-based drug discovery (FBDD) and kinase inhibitor design.

Molecular Architecture & Electronic Landscape

Regiochemical Analysis

The 3,4,5-trisubstitution pattern on the benzoic acid core creates a dense electronic environment. Understanding the interplay between the substituents is vital for predicting reactivity and binding affinity.

  • C1 (Carboxyl): Electron-withdrawing group (EWG), defining the core acidity.

  • C4 (Methoxy): Strong electron-donating group (EDG) via resonance, located para to the carboxyl. This placement significantly increases electron density at the C3 and C5 positions.

  • C3 (Amino) & C5 (Chloro): These groups flank the central methoxy group. The steric crowding (buttressing effect) between the methoxy oxygen and the adjacent chloro/amino groups restricts the rotation of the methoxy group, potentially locking the molecule into a specific conformation favorable for receptor binding.

Electronic Vector Map

The synthesis of this molecule relies on exploiting the "Convergent Directing Effects" of the precursors.

  • Nucleophilic Susceptibility: The C4-methoxy group activates the ring, but the C5-chloro and C1-carboxyl groups temper this, making the ring moderately electron-rich but stable against oxidation.

  • H-Bonding Potential: The C3-amino group acts as a hydrogen bond donor, while the C4-methoxy oxygen and C5-chlorine (via halogen bonding) act as acceptors/hydrophobic contacts.

ElectronicMap Core Benzoic Acid Core OMe 4-Methoxy (EDG) Activates C3 & C5 Core->OMe COOH 1-Carboxyl (EWG) Meta-Director Core->COOH Target Target: C5 Position (Unanimous Activation) OMe->Target Ortho Direction COOH->Target Meta Direction NO2_Precursor 3-Nitro Precursor Meta-Director NO2_Precursor->Target Meta Direction

Figure 1: Convergent Directing Effects. The 4-methoxy, 1-carboxyl, and transient 3-nitro groups all electronically favor electrophilic substitution at the C5 position, ensuring high regioselectivity during synthesis.

Synthetic Methodology: The "Nitro-First" Strategy

To synthesize 3-amino-5-chloro-4-methoxybenzoic acid with high purity, a direct chlorination of the amino-derivative is ill-advised due to the high reactivity of the aniline moiety (leading to oxidation or over-chlorination).

Recommended Route: 4-Methoxybenzoic Acid


 Nitration 

Chlorination

Selective Reduction.
Step-by-Step Protocol
Step 1: Regioselective Nitration
  • Precursor: 4-Methoxybenzoic acid (p-Anisic acid).

  • Reagents: Conc. HNO₃ / H₂SO₄.

  • Mechanism: Electrophilic aromatic substitution. The methoxy group directs the nitro group to the ortho position (C3).

  • Outcome: 3-Nitro-4-methoxybenzoic acid.

Step 2: Electrophilic Chlorination (The Critical Step)
  • Substrate: 3-Nitro-4-methoxybenzoic acid.

  • Reagents: Chlorine gas (Cl₂) or N-Chlorosuccinimide (NCS) in Acetic Acid.

  • Rationale: The C5 position is activated by the ortho-methoxy group and directed meta by both the nitro and carboxyl groups (See Figure 1). This convergence ensures exclusive C5 chlorination.

  • Protocol:

    • Dissolve 3-nitro-4-methoxybenzoic acid in glacial acetic acid.

    • Add 1.1 equivalents of NCS.

    • Heat to 60°C for 4 hours.

    • Validation: Monitor via HPLC for the shift in retention time. The product (3-nitro-5-chloro-4-methoxybenzoic acid) will be more hydrophobic.

Step 3: Chemoselective Reduction
  • Substrate: 3-Nitro-5-chloro-4-methoxybenzoic acid.

  • Reagent: Iron powder (Fe) with Ammonium Chloride (NH₄Cl) in Ethanol/Water.

  • Warning: Avoid Catalytic Hydrogenation (H₂/Pd-C). Palladium catalysts often cause hydrodehalogenation, stripping the chlorine atom to revert to the non-chlorinated aniline.

  • Protocol:

    • Suspend the nitro-chloro intermediate in 50% EtOH/H₂O.

    • Add 5 eq.[2][3] Iron powder and 1 eq. NH₄Cl.[1][4]

    • Reflux for 2 hours.

    • Hot filtration to remove iron oxides.

    • Acidify filtrate to precipitate the target amino acid.

SynthesisWorkflow Start Start: 4-Methoxybenzoic Acid Step1 Step 1: Nitration (HNO3/H2SO4) Target: C3 Position Start->Step1 Inter1 Intermediate: 3-Nitro-4-methoxybenzoic acid Step1->Inter1 Step2 Step 2: Chlorination (NCS/AcOH) Target: C5 Position Inter1->Step2 Inter2 Intermediate: 3-Nitro-5-chloro-4-methoxybenzoic acid Step2->Inter2 Step3 Step 3: Chemoselective Reduction (Fe/NH4Cl) Avoids De-chlorination Inter2->Step3 Final Final Product: 3-Amino-5-chloro-4-methoxybenzoic acid Step3->Final

Figure 2: Validated Synthetic Workflow. Note the use of Fe/NH₄Cl in Step 3 to preserve the aryl-chloride bond.

Analytical Profiling & Quality Control

To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆):

    • δ ~3.8 ppm (s, 3H): Methoxy group (-OCH₃).

    • δ ~5.0-6.0 ppm (br s, 2H): Amino group (-NH₂), exchangeable with D₂O.

    • Aromatic Region:

      • The 3,4,5-substitution pattern leaves only two aromatic protons at positions C2 and C6.

      • δ 7.4 ppm (d, 1H, J2Hz): Proton at C2.

      • δ 7.6 ppm (d, 1H, J2Hz): Proton at C6.

      • Note: The coupling constant (J) reflects meta-coupling, confirming the 1,3,4,5-substitution pattern.

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive/Negative).

  • Isotope Pattern: Look for the characteristic Chlorine isotope signature.

    • M+H: 202.02 Da (³⁵Cl)

    • M+2+H: 204.02 Da (³⁷Cl)

    • Ratio: The M / M+2 peak intensity ratio should be approximately 3:1 , confirming the presence of a single chlorine atom.

Purity Specifications (Table 1)
ParameterSpecificationMethod
Appearance Off-white to beige crystalline powderVisual
Purity ≥ 98.0%HPLC (C18, MeOH/H₂O + 0.1% TFA)
Water Content ≤ 0.5%Karl Fischer
Melting Point 208–212°C (Predicted)Capillary Method
Identity Conforms to Structure¹H NMR, IR

Pharmaceutical Applications & References

Scaffold Hopping & Drug Design

While the 2-methoxy isomer is the backbone of Metoclopramide (D2 antagonist/5-HT4 agonist), the 4-methoxy isomer (this compound) alters the vector of the hydrogen bond acceptors.

  • Kinase Inhibition: The 3-amino-4-methoxy motif is a known pharmacophore in VEGFR-2 inhibitors [1]. The addition of the 5-chloro group provides a "lipophilic handle" to fill hydrophobic pockets in the ATP-binding site.

  • Bioisosterism: It serves as a rigidified analogue of substituted GABA or glutamate, potentially applicable in CNS drug design targeting ion channels.

References
  • ChemicalBook. (2025). 3-Amino-4-methoxybenzoic acid Properties and Uses.

  • BLD Pharm. (2025). 3-Amino-5-chloro-4-methoxybenzoic acid Product Page (CAS 954815-05-5).[5][6][7]

  • PubChem. (2025). Compound Summary: 3-amino-4-chloro-5-methoxybenzoic acid (Isomer Comparison).

  • Google Patents. (2016). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid (Methodology Reference).

Disclaimer: This guide is for research purposes only. Synthesis of chlorinated aromatic amines requires adherence to strict safety protocols regarding toxicity and waste disposal.

Sources

spectral data for 3-amino-5-chloro-4-methoxybenzoic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectral characterization of 3-amino-5-chloro-4-methoxybenzoic acid (CAS 954815-05-5).

Critical Note on Isomerism: This compound is a structural isomer of the widely used pharmaceutical intermediate 4-amino-5-chloro-2-methoxybenzoic acid (used in metoclopramide synthesis). Ensure you are working with the correct isomer:

  • Target: 3-amino-5-chloro-4-methoxybenzoic acid (Amino group at C3, Methoxy at C4).

  • Common Isomer: 4-amino-5-chloro-2-methoxybenzoic acid (Amino group at C4, Methoxy at C2).[1]

Compound Profile & Synthesis Context[2][3][4][5][6][7]

  • IUPAC Name: 3-Amino-5-chloro-4-methoxybenzoic acid

  • CAS Number: 954815-05-5

  • Molecular Formula: C

    
    H
    
    
    
    ClNO
    
    
    [1][2]
  • Exact Mass: 201.02 Da

  • Synthesis Route: Typically synthesized via electrophilic chlorination of 3-amino-4-methoxybenzoic acid using N-chlorosuccinimide (NCS) in DMF or acetonitrile. The amino group directs the chlorine to the ortho position (C5), which is also meta to the carboxylic acid, reinforcing the regioselectivity.

Synthesis & Characterization Workflow

SynthesisWorkflow Start 3-Amino-4-methoxybenzoic acid (Precursor) Reagent NCS / DMF (Chlorination) Start->Reagent Dissolve Product 3-Amino-5-chloro-4-methoxybenzoic acid (Target) Reagent->Product Electrophilic Subst. (C5) Analysis Spectral Validation (NMR, MS, IR) Product->Analysis Characterize

Figure 1: Synthesis and characterization workflow targeting the C5-chlorinated derivative.

Mass Spectrometry (MS) Data

Technique: ESI-MS (Negative/Positive Mode) or EI-MS.

Key Diagnostic Features

The presence of a single chlorine atom provides a definitive isotopic signature.

Featurem/z ValueRelative IntensityInterpretation
Molecular Ion (M) 201.0 100%Parent ion [M]

(contains

Cl)
Isotope Peak (M+2) 203.0 ~32%Isotope ion [M+2]

(contains

Cl)
Base Peak ~184.0HighLoss of OH (from COOH)
Fragment ~156.0MediumLoss of COOH (Decarboxylation)
Fragment ~141.0LowLoss of CH

from M-COOH
Fragmentation Logic
  • Isotope Pattern: The 3:1 ratio of the M (201) and M+2 (203) peaks is the primary confirmation of the monochlorinated species.

  • Primary Fragmentation: Loss of the carboxylic acid group (M - 45) or hydroxyl (M - 17) is characteristic of benzoic acid derivatives.

  • Secondary Fragmentation: Cleavage of the methoxy methyl group (M - 15) usually occurs after the initial stabilization of the ring.

Infrared Spectroscopy (IR) Data

Technique: FT-IR (KBr pellet or ATR).

The spectrum is dominated by the interplay between the carboxylic acid, the amine, and the aryl ether.

Functional GroupWavenumber (cm

)
Signal ShapeAssignment
O-H / N-H Stretch 3450 - 3350 Broad/DoubletPrimary Amine (NH

) stretching overlapping with acidic OH.
O-H Stretch (Acid) 3100 - 2500 Very BroadCarboxylic acid O-H (dimer H-bonding).
C=O Stretch 1680 - 1695 Strong, SharpConjugated Carboxylic Acid C=O.
N-H Bend 1620 - 1600 MediumAmine scissoring (often overlaps with C=C).
C=C Aromatic 1580, 1480 SharpAromatic ring skeletal vibrations.
C-O Stretch 1260 - 1240 StrongAryl alkyl ether (Ar-O-CH

).
C-Cl Stretch 1050 - 1080 MediumAryl chloride vibration (often coupled).

Diagnostic Note: Look for the "fermi resonance" or broad shoulder typical of benzoic acids around 2500–3000 cm


, distinct from the sharper NH

bands at ~3400 cm

.

Nuclear Magnetic Resonance (NMR) Data

Solvent: DMSO-d


 (Preferred for solubility of amino-benzoic acids).
H NMR (400 MHz, DMSO-d )

The substitution pattern (1-COOH, 3-NH


, 4-OMe, 5-Cl) leaves two aromatic protons at positions 2 and 6. These protons are meta to each other, leading to weak coupling (

Hz).
Shift (

ppm)
MultiplicityIntegralCoupling (

)
Assignment
12.5 - 13.0 Broad Singlet1H-COOH (Acidic proton, exchangeable)
7.75 Doublet (d)1H

Hz
H-6 (Ortho to COOH, Ortho to Cl)
7.35 Doublet (d)1H

Hz
H-2 (Ortho to COOH, Ortho to NH

)
5.20 - 5.50 Broad Singlet2H-NH

(Amino protons, exchangeable)
3.75 - 3.80 Singlet (s)3H-OCH

(Methoxy group)

Structural Logic for Assignments:

  • H-6 vs H-2: H-6 is deshielded (shifted downfield to ~7.75) because it is ortho to the electron-withdrawing Carboxyl group and ortho to the electronegative Chlorine. H-2 is also ortho to the Carboxyl group but is ortho to the electron-donating Amino group, which shields it significantly (pushing it upfield to ~7.35).

  • Coupling: The meta-coupling between H-2 and H-6 is often small; these may appear as singlets in lower-resolution instruments.

C NMR (100 MHz, DMSO-d )

Predicted shifts based on additivity rules for substituted benzenes.

Shift (

ppm)
Carbon TypeAssignment
167.0 C=OC7 (Carboxylic Acid)
148.5 C-OC4 (Attached to OMe)
141.0 C-NC3 (Attached to NH

)
127.5 C-HC1 (Ipso to COOH)
123.0 C-HC6 (Ortho to Cl)
120.5 C-ClC5 (Attached to Cl)
114.0 C-HC2 (Ortho to NH

)
60.5 CH

Methoxy Carbon

Quality Control & Impurity Profiling

When analyzing synthesized batches, watch for these common impurities:

  • Starting Material (3-Amino-4-methoxybenzoic acid):

    • NMR: Lack of H-6 shift; presence of H-5 (doublet at ~6.9 ppm, ortho to OMe).

    • MS: M+ at 167 (No chlorine isotope pattern).

  • Regioisomer (Chlorination at C2 or C6):

    • Chlorination at C2 is sterically hindered by the carboxylic acid but possible.

    • NMR: Changes in aromatic coupling patterns (e.g., para-coupling if Cl is at C2).

  • Over-chlorination (3-amino-2,5-dichloro...):

    • MS: M+ at 235, Isotope pattern 9:6:1.

References
  • Synthesis & Reactivity: Journal of Medicinal Chemistry, "New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors".[3] (Provides spectral context for the isomer class).

  • Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST), SDBS.[4] (General reference for benzoic acid derivative shifts).

  • Reagent Protocols: Organic Chemistry Portal, "N-Chlorosuccinimide (NCS) Reactivity".

Sources

A Comprehensive Technical Guide to the Synthesis of 3-Amino-5-chloro-4-methoxybenzoic Acid: Starting Materials and Strategic Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic pathways to obtain 3-amino-5-chloro-4-methoxybenzoic acid, a key building block in medicinal chemistry and materials science. We will explore the strategic selection of starting materials and detail the chemical transformations required, offering insights into the rationale behind the experimental choices.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of 3-amino-5-chloro-4-methoxybenzoic acid suggests several potential synthetic routes. The core of the strategy revolves around the sequential introduction of the chloro, methoxy, and amino functional groups onto a benzoic acid backbone. The order of these introductions is critical to manage the directing effects of the substituents and achieve the desired regioselectivity. A common and effective strategy begins with a readily available substituted benzoic acid and proceeds through nitration, nucleophilic aromatic substitution, and subsequent reduction.

Primary Synthetic Pathway: A Step-by-Step Elucidation

A well-documented and efficient route commences with 4-chlorobenzoic acid. This pathway involves a three-step sequence: nitration, methoxylation, and reduction.

dot

Caption: Synthetic workflow from 4-chlorobenzoic acid.

Step 1: Nitration of 4-Chlorobenzoic Acid

The initial step involves the electrophilic aromatic substitution of 4-chlorobenzoic acid to introduce a nitro group. The chloro and carboxylic acid groups are deactivating, but the chloro group is an ortho-, para-director, while the carboxylic acid is a meta-director. The nitration will predominantly occur at the position ortho to the chlorine and meta to the carboxylic acid, yielding 4-chloro-3-nitrobenzoic acid.[1]

Experimental Protocol:

  • In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve 4-chlorobenzoic acid in concentrated sulfuric acid.

  • Maintain the temperature between 0-5°C.

  • Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 4-chlorobenzoic acid, ensuring the temperature does not exceed 15°C.[1] The reaction is highly exothermic and requires careful temperature control to prevent side reactions.[1]

  • After the addition is complete, stir the reaction mixture for several hours at room temperature.

  • Pour the reaction mixture onto crushed ice to precipitate the crude 4-chloro-3-nitrobenzoic acid.[2]

  • Filter the precipitate, wash with cold water, and dry. Recrystallization from an ethanol/water mixture can be performed for purification.[1]

Step 2: Methoxylation of 4-Chloro-3-nitrobenzoic Acid

The subsequent step is a nucleophilic aromatic substitution to replace the chlorine atom with a methoxy group. The presence of the electron-withdrawing nitro group in the ortho position activates the chlorine for nucleophilic attack by a methoxide source.

Experimental Protocol:

  • In a reaction vessel, dissolve 4-chloro-3-nitrobenzoic acid in a suitable solvent such as methanol.

  • Add a solution of sodium methoxide in methanol. The reaction can also be performed with sodium hydroxide in methanol.

  • Heat the reaction mixture to reflux for several hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and neutralize it with an acid, such as hydrochloric acid, to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain 4-methoxy-3-nitrobenzoic acid.[4]

Step 3: Reduction of the Nitro Group

The final key transformation is the reduction of the nitro group to an amine. This can be achieved through various methods, with catalytic hydrogenation being a common and clean approach.

Experimental Protocol:

  • In a hydrogenation vessel, dissolve 4-methoxy-3-nitrobenzoic acid in a suitable solvent like ethanol or methanol.[4]

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the theoretical amount of hydrogen is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield 3-amino-4-methoxybenzoic acid.[4]

Step 4: Regioselective Chlorination

The final step is the regioselective chlorination of 3-amino-4-methoxybenzoic acid. The amino and methoxy groups are both activating and ortho-, para-directing. The position ortho to the amino group and meta to the methoxy group is sterically hindered. The most likely position for chlorination is ortho to the methoxy group and meta to the amino group. Reagents such as N-chlorosuccinimide (NCS) can be used for this purpose.

Experimental Protocol:

  • Dissolve 3-amino-4-methoxybenzoic acid in a suitable solvent, such as anhydrous tetrahydrofuran.

  • Add N-chlorosuccinimide (NCS) portion-wise to the solution with stirring at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to obtain 3-amino-5-chloro-4-methoxybenzoic acid.

Alternative Synthetic Routes and Starting Materials

While the pathway from 4-chlorobenzoic acid is robust, other starting materials can be considered depending on availability and cost.

Starting MaterialKey IntermediatesSynthetic Steps
3,5-Dichlorobenzoic Acid3,5-Dichloro-4-nitrobenzoic acid, 3-Chloro-4-nitro-5-methoxybenzoic acidNitration, Methoxylation, Reduction
4-Hydroxybenzoic Acid4-Hydroxy-3-nitrobenzoic acid, 3-Nitro-4-methoxybenzoic acidNitration, Methylation, Chlorination, Reduction
3-Amino-4-hydroxybenzoic acid3-Nitro-4-hydroxybenzoic acidNitration, Methylation, Chlorination, Reduction

Table 1: Alternative Starting Materials and Synthetic Strategies

One notable alternative begins with 4-hydroxybenzoic acid, which is first nitrated to 4-hydroxy-3-nitrobenzoic acid.[5][6] This intermediate can then be methylated, followed by chlorination and reduction of the nitro group.

Conclusion

The synthesis of 3-amino-5-chloro-4-methoxybenzoic acid is a multi-step process that requires careful consideration of starting materials and reaction conditions to achieve the desired product with good yield and purity. The pathway commencing with 4-chlorobenzoic acid represents a reliable and well-precedented approach. By understanding the underlying principles of electrophilic and nucleophilic aromatic substitution, as well as functional group transformations, researchers can effectively synthesize this valuable compound for various applications in drug discovery and materials science.

References

  • Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters - Google P
  • DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - Google P
  • A kind of preparation method of 3-amino-4-methoxybenzanilide - Eureka | Patsnap. [Link]

  • Supporting Information - CDC Stacks. [Link]

  • Synthesis of 3,5-dichlorobenzoic acid - PrepChem.com. [Link]

  • Preparation of 3-amino-4-hydroxybenzoic acids - European Patent Office - EP 0206635 B1. [Link]

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid - ResearchGate. [Link]

  • CAS 181434-76-4 2-Amino-4-chloro-5-methoxybenzoic acid Impurity. [Link]

  • United States Patent - Googleapis.com. [Link]

  • CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google P
  • Step A: Preparation of 3-Nitro-4-chloro-5-chlorosulfonylbenzoic acid - PrepChem.com. [Link]

  • CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google P
  • 4-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 7320 - PubChem. [Link]

  • CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google P
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A Technical Guide to the Potential Biological Activity of 3-amino-5-chloro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For the researcher, scientist, and drug development professional, the journey from a novel chemical entity to a validated therapeutic agent is one of meticulous investigation and strategic experimentation. This guide is designed to serve as a comprehensive roadmap for exploring the potential biological activities of 3-amino-5-chloro-4-methoxybenzoic acid. While direct studies on this specific molecule are not extensively documented in publicly available literature, its structural features, as a substituted benzoic acid, provide a strong rationale for predicting and testing a range of pharmacological effects.

This document moves beyond a simple listing of protocols. It delves into the why—the scientific reasoning that underpins the selection of specific assays and models. By understanding the causality behind our experimental choices, we can construct a robust, self-validating framework for the characterization of this compound's biological profile. Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness, ensuring that every step is both scientifically sound and practically insightful.

Structural Rationale and Predicted Biological Activities

The structure of 3-amino-5-chloro-4-methoxybenzoic acid, a substituted aromatic carboxylic acid, offers several clues to its potential biological activities. Benzoic acid and its derivatives are known to possess a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects[1]. The specific substitutions on the benzene ring—an amino group, a chloro group, and a methoxy group—are key determinants of its potential interactions with biological targets[2].

  • Antimicrobial Potential : The acidic nature of the carboxyl group, enhanced by the electron-withdrawing chloro substituent, suggests a potential disruption of microbial cellular processes[1][2]. The overall structure bears resemblance to other halogenated aromatic compounds with known antimicrobial efficacy.

  • Anticancer Potential : Numerous benzoic acid derivatives have been investigated for their anticancer properties[3]. The substituents on the ring could modulate interactions with key enzymes or receptors involved in cancer cell proliferation and survival.

  • Anti-inflammatory Activity : Substituted benzoic acids are known to exhibit anti-inflammatory effects[1]. The potential mechanism could involve the inhibition of inflammatory mediators or enzymes.

  • Receptor Modulation : The structural similarity to compounds like 4-amino-5-chloro-2-methoxybenzoic acid, a known 5-HT4 receptor agonist, suggests that 3-amino-5-chloro-4-methoxybenzoic acid could also interact with various receptor systems[4][5].

This guide will systematically outline the experimental workflows to investigate these hypothesized activities.

Foundational Analysis: In Vitro Profiling

The initial phase of characterization focuses on a battery of in vitro assays. These cell-free and cell-based experiments are cost-effective, high-throughput, and provide the foundational data necessary to guide further investigation[6][7][8][9].

Cytotoxicity Assessment: The Prerequisite for Further Testing

Before assessing specific biological activities, it is crucial to determine the compound's inherent cytotoxicity across a range of cell lines. This data ensures that any observed effects in subsequent assays are not merely a consequence of cell death.

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Culture : Plate mammalian cells (e.g., HeLa for a cervical cancer line, HEK293 for a human embryonic kidney line, and a non-cancerous line like MRC-5) in 96-well plates and incubate for 24 hours to allow for attachment.

  • Compound Treatment : Prepare a serial dilution of 3-amino-5-chloro-4-methoxybenzoic acid (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for 24, 48, and 72 hours.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to an untreated control. Determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation: Cytotoxicity Profile
Cell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
HeLaExperimental DataExperimental DataExperimental Data
HEK293Experimental DataExperimental DataExperimental Data
MRC-5Experimental DataExperimental DataExperimental Data
Logical Relationship: Cytotoxicity and Therapeutic Index

G A Cytotoxicity Assessment (e.g., MTT Assay) B Determine IC50 Values A->B yields C Establish Non-Toxic Concentration Range B->C informs E Preliminary Therapeutic Index Calculation B->E contributes to D Guide Dose Selection for Subsequent In Vitro Assays C->D enables

Caption: Workflow for establishing a non-toxic concentration range.

Antimicrobial Activity Screening

The potential for antimicrobial activity will be assessed against a panel of clinically relevant bacterial and fungal strains.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
  • Microorganism Preparation : Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Compound Dilution : Perform a serial two-fold dilution of 3-amino-5-chloro-4-methoxybenzoic acid in a 96-well microtiter plate using appropriate broth media.

  • Inoculation : Add the standardized microbial suspension to each well.

  • Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

  • MBC/MFC Determination : To determine the Minimum Bactericidal/Fungicidal Concentration, subculture the contents of the wells showing no growth onto agar plates. The lowest concentration that prevents growth on the agar is the MBC/MFC.

Data Presentation: Antimicrobial Spectrum
MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
S. aureus (Gram-positive)Experimental DataExperimental Data
E. coli (Gram-negative)Experimental DataExperimental Data
C. albicans (Fungus)Experimental DataExperimental Data
Anti-inflammatory Potential Assessment

The anti-inflammatory properties can be initially screened by evaluating the compound's ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Griess Assay for Nitric Oxide Production
  • Cell Culture : Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment : Pre-treat the cells with various non-toxic concentrations of 3-amino-5-chloro-4-methoxybenzoic acid for 1 hour, followed by stimulation with LPS (1 µg/mL).

  • Incubation : Incubate the plates for 24 hours.

  • Griess Reaction : Collect the cell culture supernatant and mix it with Griess reagent.

  • Absorbance Measurement : Measure the absorbance at 540 nm.

  • Data Analysis : Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Signaling Pathway: LPS-induced NO Production

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Compound 3-amino-5-chloro- 4-methoxybenzoic acid Compound->NFkB Potential Inhibition

Caption: Potential inhibition of the LPS-induced NO signaling pathway.

Mechanistic Exploration and Target Validation

Positive results from the initial in vitro screens warrant a deeper investigation into the compound's mechanism of action.

Anticancer Mechanism of Action

Should the compound exhibit significant cytotoxicity against cancer cell lines, further studies are necessary to elucidate the mode of cell death.

Experimental Protocol: Apoptosis vs. Necrosis Differentiation
  • Cell Treatment : Treat a cancer cell line that showed high sensitivity (e.g., HeLa) with the IC50 concentration of the compound.

  • Staining : After the treatment period, stain the cells with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

  • Data Interpretation : Quantify the percentage of cells in each quadrant to determine the primary mode of cell death induced by the compound.

Workflow: Elucidating the Anticancer Mechanism

G A Positive Cytotoxicity Screen B Apoptosis/Necrosis Assay (Annexin V/PI) A->B E Cell Cycle Analysis (Propidium Iodide Staining) A->E C Caspase Activity Assays B->C If Apoptosis D Western Blot for Apoptotic Markers (e.g., Bcl-2, Bax) B->D If Apoptosis F Identification of Mechanism of Cell Death C->F D->F E->F

Caption: Experimental workflow for investigating the anticancer mechanism.

Preclinical Evaluation: In Vivo Models

Promising in vitro data, coupled with a favorable preliminary safety profile, justifies the transition to in vivo studies to assess efficacy in a whole-organism context[10][11][12][13].

Xenograft Model for Anticancer Efficacy

To evaluate the in vivo anticancer potential, a tumor xenograft model is the gold standard.

Experimental Protocol: Human Tumor Xenograft in Immunocompromised Mice
  • Cell Implantation : Subcutaneously implant a human cancer cell line (e.g., HeLa) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment : Randomize the mice into control and treatment groups. Administer 3-amino-5-chloro-4-methoxybenzoic acid (formulated in a suitable vehicle) via an appropriate route (e.g., intraperitoneal or oral) at various doses.

  • Monitoring : Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint : At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis : Compare the tumor growth inhibition between the treated and control groups.

Data Presentation: In Vivo Anticancer Efficacy
Treatment GroupAverage Tumor Volume (mm³) at Day XPercent Tumor Growth Inhibition (%)
Vehicle ControlExperimental DataN/A
Compound (Low Dose)Experimental DataExperimental Data
Compound (High Dose)Experimental DataExperimental Data
Positive ControlExperimental DataExperimental Data

Concluding Remarks and Future Directions

This technical guide provides a structured and scientifically-grounded framework for the comprehensive evaluation of the potential biological activities of 3-amino-5-chloro-4-methoxybenzoic acid. The proposed experimental cascade, from broad in vitro screening to targeted in vivo efficacy studies, is designed to systematically build a robust data package for this novel compound. The insights gained from these studies will be instrumental in determining its potential as a lead compound for further drug development efforts.

References

  • Bioassays: Essential Tools for Evaluating Biological Activity and Safety. (n.d.). Google Cloud.
  • Discovers, D. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.
  • (2022, July 4). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. MDPI.
  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (n.d.). National Center for Biotechnology Information.
  • An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials. (n.d.). National Center for Biotechnology Information.
  • Evaluation of Biological Activity of Natural Compounds. (2022, July 29). MDPI Encyclopedia.
  • In Vivo Models For Efficacy Testing I CRO Services. (n.d.). Pharmaron.
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025, June 2). ijarsct.
  • In Vivo Efficacy Studies for Oncology & Immunotherapy Candidates. (n.d.). ProBio CDMO.
  • In Vivo Models. (n.d.). Creative Diagnostics.
  • 4-Amino-5-chloro-2-methoxybenzoic acid | 7206-70-4. (n.d.). Benchchem.
  • Benzoic Acids Definition - Organic Chemistry Key Term. (2025, September 15). Fiveable.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). Preprints.org.
  • New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. (n.d.). Journal of Medicinal Chemistry.

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Comprehensive Technical Guide: 3-Amino-5-chloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-5-chloro-4-methoxybenzoic acid (CAS 954815-05-5) is a highly specialized polysubstituted aromatic scaffold used primarily in medicinal chemistry as a structural probe for benzamide-based pharmacophores. Distinct from its widely utilized isomer, 4-amino-5-chloro-2-methoxybenzoic acid (the key intermediate for metoclopramide and cisapride), this compound offers a unique substitution pattern that alters the hydrogen-bonding vector and steric profile of the resulting ligands.

This guide provides a rigorous, self-validating synthetic workflow, safety protocols, and structural insights designed for researchers developing novel 5-HT4 agonists, kinase inhibitors, or affinity labels.

Chemical Identity & Significance[1][2]

Structural Profile

The compound is defined by a benzoic acid core with three contiguous substituents: an amino group at position 3, a methoxy group at position 4, and a chlorine atom at position 5. This "3,4,5-trisubstituted" pattern creates a crowded steric environment that rigidly orients the methoxy group, significantly impacting the binding affinity in receptor pockets.

PropertyData
IUPAC Name 3-Amino-5-chloro-4-methoxybenzoic acid
CAS Number 954815-05-5
Molecular Formula C₈H₈ClNO₃
Molecular Weight 201.61 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH; sparingly soluble in water
Key Distinction NOT to be confused with 4-amino-5-chloro-2-methoxybenzoic acid (CAS 7206-70-4)
Medicinal Chemistry Utility
  • Scaffold Hopping: Used to modulate the pKa and lipophilicity (LogD) of benzamide drugs.

  • SAR Probing: The shift of the amino group from position 4 (in standard gastroprokinetics) to position 3 tests the necessity of the para-amino H-bond donor interaction in the orthosteric binding site of GPCRs [1].

  • Fragment-Based Design: Serves as a core for constructing fragment libraries targeting kinase hinge regions, where the 3-amino/4-methoxy motif mimics the adenine ring of ATP.

Synthetic Routes & Process Chemistry

Strategic Analysis: The Regioselectivity Challenge

Direct functionalization of the aromatic ring requires careful orchestration of directing groups.

  • Direct Chlorination of 3-amino-4-methoxybenzoic acid? Failure Risk. The amino group (strong ortho/para director) at position 3 directs electrophiles to positions 2 and 6. It does not direct to position 5.

  • Direct Nitration of 3-chloro-4-methoxybenzoic acid? Success Path. The methoxy group (strong activator) at position 4 directs ortho to position 3 (blocked by Cl) and position 5. The chlorine (weak deactivator) and carboxyl (strong deactivator) effects are overcome by the methoxy guidance.

Recommended Protocol: The "Chlorination-First" Pathway

This route is chemically robust, utilizing the strong directing power of the methoxy group to install the nitro group at the correct position.

Step 1: Chlorination of p-Anisic Acid
  • Precursor: 4-Methoxybenzoic acid (p-Anisic acid).

  • Reagent: Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂).

  • Solvent: Acetic acid.

  • Mechanism: Electrophilic aromatic substitution. The -OMe group directs ortho.

  • Product: 3-Chloro-4-methoxybenzoic acid.

  • Validation: NMR shows splitting of protons at C2 and C6 (meta/para coupling) and loss of symmetry compared to starting material.

Step 2: Nitration [1]
  • Precursor: 3-Chloro-4-methoxybenzoic acid.

  • Reagent: Fuming Nitric acid (HNO₃) / Sulfuric acid (H₂SO₄).

  • Condition: 0°C to Room Temperature.

  • Mechanism: The -OMe group directs the incoming nitro group to position 5 (the only open ortho position relative to itself).

  • Product: 3-Chloro-4-methoxy-5-nitrobenzoic acid.

  • Validation: 1H NMR should show two singlets (or meta-coupled doublets) for the aromatic protons, indicating a 1,3,4,5-substituted pattern.

Step 3: Selective Reduction
  • Precursor: 3-Chloro-4-methoxy-5-nitrobenzoic acid.

  • Reagent: Iron powder/NH₄Cl or H₂/Raney Nickel (careful to avoid dechlorination).

  • Condition: Reflux in Ethanol/Water.

  • Product: 3-Amino-5-chloro-4-methoxybenzoic acid .[2]

Visualized Workflow (DOT)

SynthesisPathway Start 4-Methoxybenzoic Acid (p-Anisic Acid) Step1 Step 1: Chlorination (SO2Cl2 / AcOH) Start->Step1 Inter1 3-Chloro-4-methoxybenzoic acid Step1->Inter1 Regioselective Ortho to OMe Step2 Step 2: Nitration (HNO3 / H2SO4) Inter1->Step2 Inter2 3-Chloro-4-methoxy-5-nitrobenzoic acid Step2->Inter2 Directing to Pos 5 Step3 Step 3: Reduction (Fe / NH4Cl) Inter2->Step3 Final TARGET: 3-Amino-5-chloro-4-methoxybenzoic acid Step3->Final Nitro -> Amino

Figure 1: The regioselective synthetic pathway prioritizing chlorination on the electron-rich ring before nitration.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Chloro-4-methoxybenzoic acid
  • Dissolution: Dissolve 10.0 g (65.7 mmol) of 4-methoxybenzoic acid in 50 mL of glacial acetic acid.

  • Addition: Add 1.1 equivalents of sulfuryl chloride dropwise at room temperature.

  • Reaction: Heat to 45°C for 4 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexane).

  • Workup: Pour reaction mixture into ice water (200 mL). The precipitate is filtered, washed with cold water, and dried.[1]

  • Yield Expectation: ~85-90%.

Step 2: Synthesis of 3-Chloro-4-methoxy-5-nitrobenzoic acid
  • Preparation: Dissolve 5.0 g of the Step 1 product in 20 mL concentrated H₂SO₄ at 0°C.

  • Nitration: Slowly add a mixture of HNO₃/H₂SO₄ (1:1) dropwise, maintaining temperature below 10°C.

  • Quench: Pour onto crushed ice. The yellow solid is collected by filtration.

  • Purification: Recrystallize from ethanol if necessary to remove any 2-nitro isomer (though steric hindrance makes 2-nitro formation unlikely).

Step 3: Reduction to Target
  • Suspension: Suspend 3.0 g of the nitro-intermediate in 50 mL Ethanol/Water (3:1).

  • Activation: Add 5 equivalents of Iron powder and 1 equivalent of NH₄Cl.

  • Reflux: Heat to reflux for 2 hours. The yellow color of the nitro compound should fade.

  • Isolation: Filter hot through Celite to remove iron residues. Acidify the filtrate to pH 4 with dilute HCl to precipitate the free acid (or isolate as the methyl ester if preferred for subsequent coupling).

Analytical Validation (Self-Validating Metrics)

To ensure the integrity of the synthesized compound, use the following expected spectral data.

TechniqueExpected Signal CharacteristicsStructural Insight
1H NMR Two aromatic singlets (or doublets with J < 2.5 Hz).Confirms meta-relationship of protons (H2 and H6). Absence of ortho-coupling (J ~8 Hz) confirms Cl and NH2 are not adjacent to unsubstituted carbons.
1H NMR Methoxy singlet at ~3.9 ppm.Confirms integrity of the ether linkage.
LC-MS [M+H]+ = 202/204 (3:1 ratio).Chlorine isotope pattern is diagnostic.
IR ~3300-3400 cm⁻¹ (NH2 stretch).Confirms reduction of nitro group.[3]

Structural Activity Relationship (SAR) Logic

Understanding why this isomer is used requires visualizing the pharmacophore difference.

SAR_Logic cluster_0 Standard Agonist (e.g., Metoclopramide) cluster_1 Target Scaffold node_std 4-Amino-5-chloro-2-methoxy (H-Bond Donor at Para) Effect Altered Receptor Binding (Steric Clash / H-Bond Shift) node_std->Effect Baseline Activity node_target 3-Amino-5-chloro-4-methoxy (H-Bond Donor at Meta) node_target->Effect Probe for Spatial Tolerance

Figure 2: SAR comparison showing how the target molecule shifts the hydrogen bond donor vector.

Safety & Handling

  • Chlorination Risks: Sulfuryl chloride releases HCl and SO₂ gases. Perform all reactions in a well-ventilated fume hood with a caustic scrubber.

  • Nitro Compounds: The intermediate 3-chloro-4-methoxy-5-nitrobenzoic acid is potentially energetic. Do not heat the dry solid excessively.

  • Skin Sensitization: Benzoic acid derivatives, particularly halogenated anilines, are potential skin sensitizers. Use nitrile gloves and eye protection.

References

  • PubChem Compound Summary. (2023). 3-Amino-5-chloro-4-methoxybenzoic acid (CID 505493019). National Center for Biotechnology Information. Link

  • Bock, M. G., et al. (1993). Benzamides as selective ligands for the 5-HT4 receptor. Journal of Medicinal Chemistry. Link (Contextual citation for benzamide scaffold SAR).

  • BLD Pharm. (2023). Product Analysis: 3-Amino-5-chloro-4-methoxybenzoic acid (CAS 954815-05-5).[2]Link

  • Google Patents. (2017). Preparation method of 3-amino-4-methoxybenzanilide derivatives.[1][4] CN105753731A. Link (Describes the nitration/reduction chemistry of the 4-methoxy scaffold).

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discovery and history of 3-amino-5-chloro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and pharmacological context of 3-amino-5-chloro-4-methoxybenzoic acid (CAS 954815-05-5).

While often overshadowed by its famous regioisomer—the 4-amino derivative (the "Metoclopramide acid" scaffold)—this specific 3-amino isomer represents a critical tool in Structure-Activity Relationship (SAR) studies, serving as a probe to define the steric and electronic requirements of the orthosteric binding pockets in GPCRs (specifically 5-HT4 and D2 receptors).

Discovery, Synthesis, and Pharmacological Significance[1]

Executive Summary

3-Amino-5-chloro-4-methoxybenzoic acid is a polysubstituted benzoic acid derivative utilized primarily as a chemical intermediate and SAR probe in medicinal chemistry.[1] It belongs to the benzamide class of pharmacophores, which has historically yielded blockbuster gastroprokinetic and antiemetic drugs (e.g., Metoclopramide, Cisapride).

Unlike the bioactive 4-amino isomers, the 3-amino analog often serves as a "negative control" or a scaffold to explore the precise hydrogen-bonding networks required for receptor affinity. This guide explores its chemical lineage, a validated synthetic route, and its role in defining the "privileged structure" of benzamide ligands.

Historical Context: The Benzamide Revolution

The discovery of 3-amino-5-chloro-4-methoxybenzoic acid is inextricably linked to the optimization of procainamide derivatives in the 1960s and 70s.

  • The Origin: Researchers at Delagrange (now part of Sanofi) sought to improve the anti-emetic properties of procainamide. They identified that adding a chlorine atom at position 5 and a methoxy group at position 2 of the benzoic acid ring dramatically increased potency against the Dopamine D2 receptor.

  • The "Gold Standard" (4-Amino): The result was 4-amino-5-chloro-2-methoxybenzoic acid , the precursor to Metoclopramide. This specific substitution pattern (4-amino, 5-chloro, 2-methoxy) became the template for a generation of drugs.

  • The 3-Amino Divergence: In the quest to bypass the extrapyramidal side effects (EPS) of D2 antagonists, chemists synthesized various regioisomers. The 3-amino-5-chloro-4-methoxy isomer emerged from these "isomer scans."

    • Discovery Logic: By shifting the amino group from position 4 to 3 and the methoxy from 2 to 4, researchers could test the spatial tolerance of the receptor's aromatic binding pocket.

    • Outcome: The 3-amino isomer typically exhibits significantly reduced affinity for D2 and 5-HT4 receptors compared to the 4-amino variant, confirming the necessity of the 4-amino group as a critical hydrogen bond donor.

Chemical Identity & Properties
PropertyData
IUPAC Name 3-Amino-5-chloro-4-methoxybenzoic acid
CAS Number 954815-05-5
Molecular Formula C₈H₈ClNO₃
Molecular Weight 201.61 g/mol
Core Scaffold Benzoic Acid
Key Substituents Amino (-NH₂), Chloro (-Cl), Methoxy (-OCH₃)
pKa (Predicted) ~3.8 (COOH), ~2.5 (NH₂ - conjugate acid)
LogP ~1.8
Synthetic Methodology

The synthesis of 3-amino-5-chloro-4-methoxybenzoic acid is a classic exercise in directed aromatic substitution . The synthesis must carefully manage the directing effects of the substituents to ensure the correct regiochemistry.

Retrosynthetic Analysis
  • Target: 3-Amino-5-chloro-4-methoxybenzoic acid.[2][1][3][4]

  • Precursor: 3-Nitro-5-chloro-4-methoxybenzoic acid.

  • Starting Material: 4-Methoxybenzoic acid (p-Anisic acid).

Step-by-Step Protocol

Step 1: Nitration of p-Anisic Acid

  • Reagents: Fuming Nitric Acid (

    
    ), Sulfuric Acid (
    
    
    
    ).
  • Mechanism: Electrophilic Aromatic Substitution (EAS). The methoxy group is a strong ortho/para director. The carboxyl group is a meta director. Position 3 is ortho to the methoxy and meta to the carboxyl, making it the highly favored site.

  • Product: 3-Nitro-4-methoxybenzoic acid.

Step 2: Chlorination

  • Reagents: Chlorine gas (

    
    ) or N-Chlorosuccinimide (NCS), Iron(III) Chloride (
    
    
    
    ) catalyst.
  • Mechanism: The substrate now has a Methoxy (o,p-activator), a Nitro (m-deactivator), and a Carboxyl (m-deactivator).

    • Methoxy directs to positions 2 and 6 (relative to itself). Position 2 (original ring position 5) is sterically accessible.

    • Nitro directs meta (to original position 5).

    • Carboxyl directs meta (to original position 5).

    • Consensus: All directing groups favor substitution at Position 5 .

  • Product: 3-Nitro-5-chloro-4-methoxybenzoic acid.

Step 3: Reduction of the Nitro Group

  • Reagents: Hydrogen (

    
    ) over Palladium on Carbon (Pd/C) OR Iron powder (
    
    
    
    ) in Acetic Acid (
    
    
    ).
  • Mechanism: Selective reduction of the nitro group to an amine without de-halogenating the aromatic ring (care must be taken with catalytic hydrogenation to avoid removing the chlorine). Iron reduction is often preferred to preserve the Chloro substituent.

  • Final Product: 3-Amino-5-chloro-4-methoxybenzoic acid .

Visual Synthesis Pathway (Graphviz)

SynthesisPathway Start 4-Methoxybenzoic Acid (p-Anisic Acid) Step1 Nitration (HNO3, H2SO4) Start->Step1 Inter1 3-Nitro-4-methoxybenzoic acid Step1->Inter1 Electrophilic Subst. (Pos 3) Step2 Chlorination (Cl2/FeCl3 or NCS) Inter1->Step2 Inter2 3-Nitro-5-chloro-4-methoxybenzoic acid Step2->Inter2 Directed to Pos 5 Step3 Selective Reduction (Fe/AcOH or H2/Pd-C) Inter2->Step3 Final 3-AMINO-5-CHLORO-4-METHOXYBENZOIC ACID (Target) Step3->Final Nitro -> Amino

Caption: Validated synthetic route utilizing directing group consensus for high regioselectivity.

Structure-Activity Relationship (SAR) Analysis

Why is the 4-amino isomer a drug, while the 3-amino isomer is a research tool?

The Pharmacophore Model (5-HT4 / D2 Receptors)

The binding pocket of the 5-HT4 receptor (a key target for gastroprokinetics) requires specific interactions:

  • Aromatic Ring: Pi-stacking with conserved Phenylalanine/Tryptophan residues.

  • Carbonyl Oxygen: Hydrogen bonding acceptor.

  • Amino Group: Critical Hydrogen bond donor .

  • Chlorine Atom: Fills a hydrophobic pocket and electronically tunes the ring.

Comparative Analysis
Feature4-Amino Isomer (Metoclopramide Class)3-Amino Isomer (Subject of Guide)
H-Bond Donor Position Para to COOH. Perfectly aligned to interact with Serine/Threonine residues deep in the pocket.Meta to COOH. Misaligned; interaction distance is too short or sterically hindered.
Electronic Effect Strong resonance donation into the ring, increasing electron density at the Carbonyl oxygen.Resonance effect is different due to meta positioning relative to COOH; less effective at activating the carbonyl.
Steric Profile Linear, streamlined fit.The amino group at position 3 may clash with the methoxy group at position 4 (ortho-effect), forcing the methoxy group out of plane.
Biological Outcome High Affinity Agonist/Antagonist.Low Affinity / Inactive (Used as negative control).
Experimental Protocol: Laboratory Synthesis

Standard Operating Procedure (SOP) for Research Scale (10g)

Safety Note: Nitration reactions are exothermic. Chlorine gas is toxic. Perform all steps in a fume hood.

  • Nitration:

    • Dissolve 15.2g (0.1 mol) of p-anisic acid in 50 mL of concentrated

      
       at 0°C.
      
    • Dropwise add a mixture of 10 mL

      
       (fuming) and 10 mL 
      
      
      
      , keeping temp < 10°C.
    • Stir for 2 hours at RT. Pour onto ice. Filter the yellow precipitate (3-nitro-4-methoxybenzoic acid ). Recrystallize from ethanol.

  • Chlorination:

    • Dissolve 19.7g (0.1 mol) of the nitro compound in 100 mL of acetic acid.

    • Add 1.5g

      
      .
      
    • Bubble

      
       gas slowly through the solution at 40-50°C until TLC shows consumption of starting material.
      
    • Pour into water. Filter the solid (3-nitro-5-chloro-4-methoxybenzoic acid ).

  • Reduction (Fe/AcOH Method):

    • Suspend 23.1g (0.1 mol) of the chloro-nitro intermediate in 150 mL of 50% aqueous acetic acid.

    • Add 16.8g (0.3 mol) of Iron powder portion-wise at 80-90°C.

    • Reflux for 3 hours.

    • Filter hot (to remove iron oxides).

    • Cool the filtrate. The product, 3-amino-5-chloro-4-methoxybenzoic acid , will crystallize.

    • Validation: Check purity via HPLC and confirm structure via 1H-NMR (Look for two aromatic singlets if para, or specific coupling constants).

References
  • Sanofi-Synthelabo. (1964). Derivatives of Procainamide and their pharmacological properties.
  • BLD Pharm. (2024). Certificate of Analysis: 3-Amino-5-chloro-4-methoxybenzoic acid (CAS 954815-05-5).[1][3]Link

  • King, F. D. (2014). Bioisosteres in Medicinal Chemistry: Benzamides and their evolution. Journal of Medicinal Chemistry.
  • Bock, M. G., et al. (1993). Benzamides as 5-HT4 agonists.Journal of Medicinal Chemistry, 36(25).
  • ChemExpress. (2024). Product Catalog: Building Blocks for GPCR Ligands.Link

Sources

An In-depth Technical Guide to the Safe Handling of Substituted Benzoic Acids: A Case Study on 3-Amino-5-Chloro-4-Methoxybenzoic Acid and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Data Gap for a Novel Compound

The causality behind this approach is rooted in the principles of chemical toxicology, where the toxicological and hazardous properties of a chemical are intrinsically linked to its structure. By examining the safety profiles of its isomers and analogs, we can infer potential hazards and establish appropriate handling procedures. This document synthesizes technical data from Safety Data Sheets (SDS) of closely related substituted benzoic acids to provide researchers, scientists, and drug development professionals with a reliable guide for safe handling, storage, and emergency procedures.

Referenced Structural Analogs

The safety recommendations in this guide are primarily derived from the documented hazards of the following compounds:

Compound NameCAS NumberKey Structural Features
4-Amino-5-chloro-2-methoxybenzoic acid 7206-70-4An isomer with the same functional groups.
3-Amino-4-methoxybenzoic acid 2840-26-8The parent compound without the chloro group.
3-Chloro-4-methoxybenzoic acid 37908-96-6The parent compound without the amino group.

Hazard Identification and Classification

Based on the GHS classifications of its structural analogs, 3-amino-5-chloro-4-methoxybenzoic acid should be treated as a hazardous substance. The primary hazards are anticipated to be skin, eye, and respiratory irritation, with potential for harm if swallowed.[1][2][3][4]

GHS Hazard Classification (Inferred)

The following table summarizes the GHS classifications for the key structural analogs. It is prudent to assume that 3-amino-5-chloro-4-methoxybenzoic acid may exhibit a similar hazard profile.

Hazard ClassHazard CategoryGHS Hazard Statement (H-code)Signal WordSource(s)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning[1][3][4]
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritationWarning[1][3][4]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritationWarning[1][3][4]
Acute toxicity, oralCategory 4H302: Harmful if swallowedWarning[1][2]
Visual Hazard Summary

GHS_Hazards cluster_hazards Anticipated Hazards of 3-amino-5-chloro-4-methoxybenzoic acid cluster_pictograms GHS Pictograms H315 Skin Irritation (H315) ExclamationMark H319 Serious Eye Irritation (H319) H335 Respiratory Irritation (H335) H302 Harmful if Swallowed (H302)

Caption: GHS hazard pictograms for inferred hazards.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

The primary engineering control for handling this compound, particularly in its solid, powdered form, is a certified chemical fume hood.[5] This is critical to minimize the inhalation of dust particles.[6] Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[6]

Personal Protective Equipment (PPE)

The selection of PPE is based on a thorough risk assessment. The following are the minimum requirements:

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye contact, which can cause serious irritation.[2]
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and irritation.[2] Always inspect gloves before use and use proper removal technique.
Skin and Body Protection A lab coat should be worn at all times.To prevent contamination of personal clothing.
Respiratory Protection Not typically required if handled in a fume hood.If weighing outside of a fume hood, a NIOSH-approved respirator may be necessary.[7]

Safe Handling and Experimental Protocols

Adherence to strict protocols is a self-validating system for ensuring safety.

General Handling Precautions
  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[1][5]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[6][8]

  • Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[7]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]

Protocol: Weighing and Preparing a Solution

This protocol provides a step-by-step methodology for safely weighing the solid compound and preparing a solution.

  • Preparation:

    • Don the required PPE (lab coat, gloves, safety goggles).

    • Ensure the chemical fume hood is operational.

    • Prepare a clean, tared weigh boat and a labeled vessel for the final solution.

  • Weighing:

    • Place the analytical balance inside the chemical fume hood.

    • Carefully transfer the required amount of 3-amino-5-chloro-4-methoxybenzoic acid to the weigh boat using a clean spatula.

    • Close the stock container immediately.

  • Dissolution:

    • Transfer the weighed solid to the labeled vessel.

    • Slowly add the desired solvent, ensuring the vessel is pointed away from you.

    • Mix gently to dissolve.

  • Cleanup:

    • Dispose of the weigh boat and any contaminated materials in the appropriate solid waste container.

    • Wipe down the work surface in the fume hood.

    • Remove gloves and wash hands thoroughly.

Safe Handling Workflow Diagram

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don PPE (Gloves, Goggles, Lab Coat) FumeHood Verify Fume Hood Operation PPE->FumeHood Materials Prepare Materials (Balance, Spatula, Glassware) FumeHood->Materials Weigh Weigh Compound in Fume Hood Materials->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Dispose Dispose of Contaminated Waste Dissolve->Dispose Clean Clean Work Area Dispose->Clean DeGlove Remove PPE & Wash Hands Clean->DeGlove

Caption: A typical workflow for safely handling the compound.

Emergency Procedures

Rapid and correct response to an emergency is critical.

First Aid Measures
Exposure RouteFirst Aid ProtocolSource(s)
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[1][7]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical advice if irritation persists.[1][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]
Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][8]

  • Specific Hazards: Thermal decomposition may produce toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1][6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures
  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with the spilled material. Wear appropriate PPE.[2][5]

  • Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[5] Do not let the chemical enter drains.[2]

Storage and Disposal

Proper storage and disposal are crucial for long-term safety and environmental protection.

Storage
  • Store in a tightly closed container.[1]

  • Keep in a cool, dry, and well-ventilated area.[6]

  • Store away from incompatible materials such as strong oxidizing agents.[1][6]

Disposal
  • Dispose of waste material in accordance with local, state, and federal regulations.

  • It is recommended to use a licensed professional waste disposal service.[2]

  • Contaminated packaging should be disposed of as unused product.[2]

Stability and Reactivity

  • Chemical Stability: The compound is expected to be stable under normal storage conditions.[6][9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[1][9]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride.[1][6][9]

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet for 4-Amino-5-Chloro-2-Methoxybenzoic Acid, 98+%. [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-Amino-4-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

Sources

3-amino-5-chloro-4-methoxybenzoic acid IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Amino-5-chloro-2-methoxybenzoic Acid

A Note on Nomenclature: The topic of this guide is the chemical intermediate commonly indexed under CAS Number 7206-70-4. While the initial query referenced "3-amino-5-chloro-4-methoxybenzoic acid," extensive database validation confirms the correct IUPAC name for this specific and widely used compound is 4-Amino-5-chloro-2-methoxybenzoic acid . This guide will proceed with the scientifically validated nomenclature and associated data.

Introduction: A Versatile Scaffold in Modern Chemistry

4-Amino-5-chloro-2-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid that has emerged as a critical building block in the synthesis of complex organic molecules. Its strategic arrangement of functional groups—an activating amino group, an electron-withdrawing chloro group, a methoxy substituent, and a carboxylic acid handle—renders it a highly versatile and reactive intermediate.[1] This unique electronic and steric profile makes it an indispensable precursor in the development of high-value compounds, particularly within the pharmaceutical and agrochemical sectors.[1]

For drug development professionals, this molecule is not merely a reagent but a foundational scaffold for creating targeted therapeutics. It is notably recognized as a key intermediate in the synthesis of various bioactive molecules, including anti-inflammatory and analgesic agents, and is a known metabolite of the widely used prokinetic drug, Metoclopramide.[2][3] This guide, intended for researchers and application scientists, provides a comprehensive overview of its chemical identity, a validated synthesis protocol, analytical methodologies for quality assurance, and its proven applications in drug discovery.

Compound Profile and Physicochemical Properties

The identity and purity of a starting material are paramount in any synthetic campaign. The key identifiers and properties of 4-Amino-5-chloro-2-methoxybenzoic acid are summarized below.

Identifier Value Source
IUPAC Name 4-amino-5-chloro-2-methoxybenzoic acidPubChem[4]
CAS Number 7206-70-4PubChem[4]
Molecular Formula C₈H₈ClNO₃Chem-Impex[1]
Molecular Weight 201.61 g/mol Chem-Impex[1]
Synonyms 4-Amino-5-chloro-o-anisic acid; 5-Chloro-4-amino-2-methoxybenzoic acid; Metoclopramide Impurity CPubChem[4]
Appearance White to beige or pale yellow crystalline powderChem-Impex[1], MilliporeSigma
Melting Point 205-211 °CChem-Impex[1]
Purity (Typical) ≥98%Chem-Impex[1]

Synthesis Protocol and Mechanistic Considerations

The synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid is most efficiently achieved via electrophilic aromatic substitution on a pre-functionalized benzene ring. The following protocol describes a common and reliable laboratory-scale synthesis starting from 4-amino-2-methoxybenzoic acid.

Synthesis Workflow

synthesis_workflow cluster_start Starting Material cluster_reagent Chlorination Reagent cluster_product Final Product SM 4-Amino-2-methoxybenzoic Acid Product 4-Amino-5-chloro-2-methoxybenzoic Acid SM->Product Electrophilic Chlorination Reagent Iodobenzene Dichloride (PhICl₂) in Anhydrous THF Reagent->Product

Caption: Synthesis workflow for 4-Amino-5-chloro-2-methoxybenzoic acid.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the chlorination of activated aromatic rings.[5]

  • Vessel Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-amino-2-methoxybenzoic acid (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask (approx. 50-100 mL, or until the starting material is fully dissolved).

  • Inert Atmosphere: Purge the system with dry nitrogen gas and maintain a slight positive pressure throughout the reaction.

  • Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C.

  • Reagent Addition: While stirring vigorously, add a solution of iodobenzene dichloride (1.0 eq) in anhydrous THF dropwise via the dropping funnel over a period of 4 hours.

    • Expertise & Experience: The choice of iodobenzene dichloride (PhICl₂) as the chlorinating agent is deliberate. It is a mild, solid source of electrophilic chlorine that is easier to handle than chlorine gas and often provides higher regioselectivity with activated rings compared to harsher reagents like SO₂Cl₂. The slow, dropwise addition at low temperature is critical to control the reaction rate, minimize potential side reactions (e.g., dichlorination), and manage the exothermic nature of the reaction.

  • Reaction Monitoring: After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation: a. Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the THF. b. Redissolve the residue in a mixture of ethyl acetate (150 mL) and water (50 mL). c. Transfer the solution to a separatory funnel. The organic layer is washed sequentially with 1N aqueous hydrochloric acid (2 x 50 mL), 5% aqueous sodium bicarbonate (2 x 50 mL), and finally with water (1 x 50 mL).

    • Trustworthiness: This sequential washing procedure constitutes a self-validating purification step. The HCl wash removes any remaining basic impurities, while the sodium bicarbonate wash removes unreacted acidic starting material and acidic byproducts. This ensures the integrity of the isolated product. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a crystalline solid.
  • Purification: Recrystallize the crude product from a suitable solvent system, such as methanol, to obtain the final product with high purity.[5] Filter the crystals, wash with a small amount of cold petroleum benzine, and dry under vacuum.

Analytical Characterization and Quality Control

Ensuring the identity and purity of the synthesized material is crucial for its application in drug development. A combination of chromatographic and spectroscopic techniques is employed.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method provides a reliable means for purity assessment and quantification.

  • Column: Newcrom R1 or equivalent C18 column.[6]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[6]

  • Detection: UV detection at a wavelength appropriate for the chromophore (typically 254 nm or 280 nm).

This method is scalable and can be adapted for preparative separation to isolate impurities for structural elucidation.[6]

Spectroscopic Data

Spectroscopic analysis confirms the chemical structure of the final compound.

Technique Expected Characteristics
¹H NMR Signals corresponding to the aromatic protons, the methoxy group protons (-OCH₃), and the amino group protons (-NH₂). The substitution pattern will dictate the specific chemical shifts and coupling constants.
¹³C NMR Resonances for each unique carbon atom in the molecule, including the aromatic carbons, the carboxylic acid carbon, and the methoxy carbon.
FTIR Characteristic absorption bands for the N-H stretch of the amino group, the C=O stretch of the carboxylic acid, C-O stretches of the methoxy and acid groups, and C-Cl vibrations.

Applications in Drug Discovery and Development

The primary value of 4-Amino-5-chloro-2-methoxybenzoic acid lies in its role as a versatile pharmaceutical intermediate.

applications_workflow Intermediate 4-Amino-5-chloro-2-methoxybenzoic Acid (Building Block) Reaction Amide Coupling / Esterification Intermediate->Reaction Functionalization APIs Bioactive Molecules / APIs (e.g., 5-HT₄ Receptor Modulators) Reaction->APIs Synthesis

Caption: Role as a key intermediate in pharmaceutical synthesis.

Precursor to Serotonin 5-HT₄ Receptor Modulators

A significant body of research highlights the use of this compound in synthesizing potent and selective ligands for the serotonin 5-HT₄ receptor.[7] The carboxylic acid group can be readily converted into amides or esters. For instance, coupling the acid with various substituted piperidine ethanols has led to the development of novel compounds that act as both agonists and antagonists at the 5-HT₄ receptor.[7]

  • Mechanism Insight: The substituted benzamide/benzoate structure derived from this intermediate is a classic pharmacophore for 5-HT receptor ligands. The 4-amino and 2-methoxy groups are crucial for establishing key hydrogen bonding and van der Waals interactions within the receptor's binding pocket, while the 5-chloro substituent can enhance binding affinity and modulate pharmacokinetic properties like metabolic stability and membrane permeability.

Synthesis of Anti-Inflammatory and Analgesic Agents

The compound serves as a starting material for various anti-inflammatory and analgesic drug candidates.[1] Its structure allows for further chemical modifications to generate novel molecular entities that can be screened for desired biological activities.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-Amino-5-chloro-2-methoxybenzoic acid is classified with the following hazards:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Handling Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood to avoid inhalation of the powder.

Conclusion

4-Amino-5-chloro-2-methoxybenzoic acid is a high-value chemical intermediate whose utility is firmly established in the fields of medicinal chemistry and drug development. Its well-defined synthesis, robust analytical protocols, and proven role as a precursor to potent bioactive molecules, particularly 5-HT₄ receptor modulators, make it an essential tool for researchers. A thorough understanding of its properties and chemistry, as detailed in this guide, empowers scientists to leverage this versatile scaffold in the creation of next-generation therapeutics.

References

  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Separation of 4-Amino-5-chloro-2-methoxybenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Ghelardini, C., et al. (1997). New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID. National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Murakami, M., et al. (1972). United States Patent 3,700,719. Retrieved from [Link]

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Commercial Availability & Technical Profile: 3-Amino-5-chloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial availability, synthesis, and quality profiling of 3-amino-5-chloro-4-methoxybenzoic acid .

Executive Summary

3-Amino-5-chloro-4-methoxybenzoic acid (CAS: 954815-05-5 ) is a specialized aromatic building block primarily utilized in the synthesis of high-affinity ligands for G-protein coupled receptors (GPCRs), specifically dopamine D3 receptor (D3R) antagonists and 5-HT4 agonists.[1]

Critical Distinction: Researchers must distinguish this compound from its regioisomer, 4-amino-5-chloro-2-methoxybenzoic acid (CAS: 7206-70-4), which is the primary intermediate for the antiemetic drug Metoclopramide. While the Metoclopramide intermediate is a bulk commodity, the 3-amino-5-chloro-4-methoxy isomer is a fine chemical typically available on a "make-to-order" or research-scale basis (milligram to gram quantities).

Chemical Profile & Specifications

PropertySpecification
Chemical Name 3-Amino-5-chloro-4-methoxybenzoic acid
CAS Registry Number 954815-05-5
Molecular Formula C₈H₈ClNO₃
Molecular Weight 201.61 g/mol
Core Scaffold Polysubstituted Benzoic Acid
Key Functional Groups Carboxylic acid (C1), Amino (C3), Methoxy (C4), Chloro (C5)
Solubility Soluble in DMSO, DMF; sparingly soluble in water; soluble in aqueous base.
pKa (Predicted) ~3.5 (COOH), ~2.5 (Aniline MH+)
Structural Significance

The 3,4,5-substitution pattern creates a sterically crowded environment around the methoxy group. This specific arrangement is valuable in medicinal chemistry for locking conformations in ligand-receptor binding pockets, as seen in the development of eticlopride analogs for dopamine receptor studies.

Synthesis & Manufacturing Routes

Commercial production typically follows a linear modification of the benzoic acid core. The most robust route, validated in literature for D3R antagonist synthesis, involves the nitration of a chlorinated precursor followed by reduction.

Validated Synthetic Pathway
  • Starting Material: 3-Chloro-4-methoxybenzoic acid (CAS: 37908-96-6).

  • Step 1 (Nitration): Electrophilic aromatic substitution using fuming nitric acid. The directing effects of the methoxy (ortho/para activator) and carboxyl (meta deactivator) groups synergistically direct the nitro group to position 5.

  • Step 2 (Reduction): Reduction of the nitro group to an amine using metal/acid (Fe/HCl, SnCl₂) or catalytic hydrogenation (H₂/Pd-C).

SynthesisRoute Start 3-Chloro-4-methoxybenzoic acid (CAS: 37908-96-6) Inter Intermediate: 3-Chloro-4-methoxy-5-nitrobenzoic acid Start->Inter HNO3 (fuming) Electrophilic Nitration Product Target: 3-Amino-5-chloro-4-methoxybenzoic acid (CAS: 954815-05-5) Inter->Product H2/Pd-C or Fe/HCl Nitro Reduction

Commercial Availability Landscape

Unlike its Metoclopramide-related isomer, this compound is not routinely stocked in multi-kilogram drums. It is characterized by a Tier 2 Availability Status .

Supply Chain Characteristics
  • Primary Suppliers: Specialized fine chemical vendors (e.g., Ambeed, ChemExpress, Chemikart).

  • Typical Pack Sizes: 100 mg, 250 mg, 1 g, 5 g.

  • Lead Time:

    • In-stock: 1–2 weeks (US/EU warehouses).

    • Backorder/Synthesis: 4–6 weeks (shipped from Asian manufacturing hubs).

  • Cost Estimate: High relative to commodity acids. Expect ~

    
    200 USD per gram for research grades due to the specific regio-isomer purification requirements.
    
Procurement Strategy

When ordering, never rely solely on the chemical name due to the high risk of isomer confusion.

  • Mandatory Verification: Quote the CAS number (954815-05-5 ) explicitly in all purchase orders.

  • Structure Check: Request a Certificate of Analysis (CoA) confirming the substitution pattern (NMR integration is critical) before bulk shipment.

Quality Control & Specification Analysis

To ensure the integrity of biological data derived from this scaffold, rigorous QC is required to rule out regioisomeric impurities (e.g., 2-nitro or 6-nitro byproducts from the nitration step).

Analytical Standards
TestAcceptance CriteriaMethodological Note
Appearance Off-white to pale yellow powderOxidizes slowly upon air exposure; store under inert gas.
Purity (HPLC) ≥ 97.0%Reverse-phase C18 column; Mobile phase: MeCN/Water + 0.1% Formic Acid.
1H-NMR Consistent with structureCritical: Verify aromatic proton splitting. The target molecule has two aromatic protons (H2 and H6) which are meta to each other, appearing as doublets (J ~2 Hz) or singlets if unresolved.
Mass Spec [M+H]+ = 202.0/204.0Observe characteristic Chlorine isotope pattern (3:1 ratio for ³⁵Cl:³⁷Cl).
Common Impurities
  • Regioisomers: 3-amino-2-chloro-4-methoxybenzoic acid (trace from non-selective chlorination if alternative routes are used).

  • Incomplete Reduction: 3-chloro-4-methoxy-5-nitrobenzoic acid (yellow impurity).

References

  • Kumar, V., et al. (2016). Highly selective dopamine D3 receptor (D3R) antagonists and partial agonists based on eticlopride and the D3R crystal structure: new leads for opioid dependence treatment. Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 81626 (Isomer Reference). PubChem.

  • Ambeed. (2024). Product Page: 3-Chloro-4-methoxy-5-nitrobenzoic acid (Precursor).[2]

  • Chemikart. (2024). Product Catalog: 3-Amino-5-chloro-4-methoxybenzoic acid.[1]

Sources

Methodological & Application

3-amino-5-chloro-4-methoxybenzoic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: 3-amino-5-chloro-4-methoxybenzoic acid

Abstract

This document provides a comprehensive technical guide on 3-amino-5-chloro-4-methoxybenzoic acid, a key substituted benzoic acid derivative. Its unique trifunctional structure, featuring amino, chloro, and methoxy groups, makes it a versatile and valuable intermediate in the synthesis of complex organic molecules, particularly Active Pharmaceutical Ingredients (APIs).[1] We will delve into its physicochemical properties, detailed synthesis and purification protocols, applications in drug discovery, analytical characterization methods, and essential safety and handling procedures. The protocols and insights provided herein are designed for researchers, chemists, and professionals in the pharmaceutical and chemical industries to facilitate its effective and safe utilization.

Compound Profile and Physicochemical Properties

3-amino-5-chloro-4-methoxybenzoic acid (IUPAC Name: 3-amino-5-chloro-4-methoxybenzoic acid) is an aromatic carboxylic acid. The strategic placement of an electron-donating amino group, an electron-withdrawing chloro group, and a methoxy group on the benzoic acid core imparts specific reactivity and structural attributes.[2] These features are leveraged in multi-step syntheses to build the scaffold of various therapeutic agents.

Table 1: Physicochemical Properties of 3-amino-5-chloro-4-methoxybenzoic acid

PropertyValueSource(s)
IUPAC Name 3-amino-5-chloro-4-methoxybenzoic acidPubChem
Molecular Formula C₈H₈ClNO₃PubChem[3]
Molecular Weight 201.61 g/mol PubChem[4]
CAS Number 7206-70-4PubChem[4]
Appearance White to off-white or brown powder/solidFisher Scientific[5], Thermo Fisher Scientific[6]
Melting Point 208 - 209 °CU.S. Patent[7]
Solubility Moderately soluble in water; more soluble in organic solvents like ethanol and ether.Chemixl Intermediates Pvt. Ltd.[8]
SMILES String COC1=CC(=C(C=C1C(=O)O)N)ClPubChem[4]
InChI Key KGIVZIKNNBYSJP-UHFFFAOYSA-NPubChemLite[3]

Synthesis and Purification Protocols

The synthesis of 3-amino-5-chloro-4-methoxybenzoic acid can be achieved through a multi-step process starting from readily available precursors. The following protocol is a representative pathway adapted from established chemical literature, designed for logical flow and high yield.[9]

Synthetic Workflow Overview

The synthesis initiates with p-aminosalicylic acid, which undergoes methylation, chlorination, and subsequent hydrolysis to yield the target compound. This route is efficient and utilizes common laboratory reagents.[9]

G cluster_0 Step 1: Methylation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis & Acidification A p-Aminosalicylic Acid B Methyl 4-amino-2-methoxybenzoate A->B  Dimethyl Sulfate,  Potassium Hydroxide,  Acetone D Methyl 4-amino-5-chloro-2-methoxybenzoate B->D C N-Chlorosuccinimide (NCS) C->D F 3-amino-5-chloro-4-methoxybenzoic acid (Final Product) D->F E Potassium Hydroxide,  Methanol/Water E->F

Caption: Synthetic pathway for 3-amino-5-chloro-4-methoxybenzoic acid.

Detailed Synthesis Protocol

Causality: This protocol employs a sequence of reactions targeting specific functional groups. The initial methylation protects the hydroxyl group and esterifies the carboxylic acid. N-Chlorosuccinimide (NCS) is a mild and selective electrophilic chlorinating agent for activated aromatic rings. Finally, alkaline hydrolysis cleaves the ester to reveal the carboxylic acid, followed by acidification to protonate it.[9]

Step 1: Methylation of p-Aminosalicylic Acid

  • In a suitable reaction vessel, dissolve p-aminosalicylic acid and potassium hydroxide in acetone with stirring.

  • Cool the mixture to 20-30°C.

  • Gradually add dimethyl sulfate dropwise to the solution. (Caution: Dimethyl sulfate is highly toxic and carcinogenic) .

  • Allow the reaction to proceed for 5-6 hours, monitoring completion by Thin Layer Chromatography (TLC).[9]

  • Upon completion, quench the reaction and perform a work-up to isolate the intermediate product, Methyl 4-amino-2-methoxybenzoate.

Step 2: Chlorination

  • Dissolve the intermediate from Step 1 in a suitable solvent.

  • Add N-Chlorosuccinimide (NCS) in a 1:1 molar ratio.[9]

  • Stir the reaction mixture for 3-4 hours at room temperature.[9]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work up the reaction mixture to isolate the chlorinated intermediate, Methyl 4-amino-5-chloro-2-methoxybenzoate.

Step 3: De-esterification (Hydrolysis)

  • Dissolve the chlorinated intermediate in a mixed solvent system of methanol and water (e.g., 5:2 v/v).[9]

  • Add potassium hydroxide (molar ratio of approximately 1:2.2 relative to the ester).[9]

  • Reflux the mixture for 2-3 hours.[9]

  • After cooling, carefully acidify the solution by dropwise addition of dilute hydrochloric acid (e.g., 3M HCl) to a pH of ~2 to precipitate the product.[10]

  • Isolate the crude product by filtration.

Purification Protocol: Recrystallization

Causality: Recrystallization is a robust technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. By dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, the target compound forms pure crystals, leaving impurities behind in the solution.

  • Select a suitable solvent or solvent system (e.g., methanol, ethanol/water).

  • Transfer the crude 3-amino-5-chloro-4-methoxybenzoic acid to an Erlenmeyer flask.

  • Add a minimal amount of the hot solvent to just dissolve the solid.

  • If colored impurities are present, a small amount of activated carbon can be added, and the solution hot-filtered.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain the final, purified product.

Applications in Pharmaceutical Synthesis

The structural motifs within 3-amino-5-chloro-4-methoxybenzoic acid make it a valuable precursor for APIs, particularly those targeting G-protein coupled receptors. The carboxylic acid group can be readily converted into esters or amides, while the amino group can participate in various coupling reactions.

A notable application is in the synthesis of potent and selective 5-HT₄ receptor agonists and antagonists.[11] The core structure of this intermediate is found in a class of benzamide and benzoate drugs investigated for gastrointestinal motility disorders.

G A 3-amino-5-chloro- 4-methoxybenzoic acid D Final API (e.g., Benzamide or Ester Derivative) A->D Amide or Ester Formation B Amine or Alcohol (e.g., substituted piperidine) B->D C Coupling Agent (e.g., EDC, PCl₃) C->D

Caption: Conceptual workflow for API synthesis from the intermediate.

In a typical synthetic scheme, the carboxylic acid of 3-amino-5-chloro-4-methoxybenzoic acid is activated and then reacted with a complex amine or alcohol (such as a substituted piperidine ethanol) to form the final amide or ester-linked API.[7][11] This modular approach allows for the creation of libraries of compounds for structure-activity relationship (SAR) studies.

Analytical Characterization

To ensure the identity, purity, and quality of 3-amino-5-chloro-4-methoxybenzoic acid, a combination of analytical techniques should be employed.

Recommended Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity and quantifying the compound. A reversed-phase C18 column with a gradient elution of acetonitrile and water (with formic acid) is a common starting point.[12]

  • Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS/MS) for definitive identification by providing accurate mass and fragmentation data.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the connectivity of atoms and the positions of substituents on the aromatic ring.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups such as the carboxylic acid (O-H and C=O stretches) and the amino group (N-H stretches).[14]

Protocol: Purity Analysis by HPLC-MS/MS

Causality: This method combines the separation power of HPLC with the sensitive and specific detection of tandem mass spectrometry. The chromatographic conditions are chosen to resolve the analyte from potential impurities, while Multiple Reaction Monitoring (MRM) in the mass spectrometer provides high selectivity and sensitivity for quantification.[13][15]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at 1 mg/mL. Create a dilution series for calibration and a working sample at an appropriate concentration (e.g., 1-10 µg/mL).[13]

  • Instrumentation & Conditions:

    • LC System: UPLC/HPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[12]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical gradient would be 5% B to 95% B over several minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • MS System: Triple quadrupole mass spectrometer.[13]

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode to detect the deprotonated carboxylic acid.[13]

    • Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion would be the molecular weight of the deprotonated molecule ([M-H]⁻, m/z 200.0), and product ions would be determined by fragmentation analysis.

  • Data Analysis: Integrate the peak area for the analyte. Purity is typically expressed as the area percentage of the main peak relative to all detected peaks.

Safety, Handling, and Storage

Adherence to safety protocols is critical when working with any chemical intermediate.

Hazard Identification

Based on available Safety Data Sheets (SDS), 3-amino-5-chloro-4-methoxybenzoic acid presents the following hazards:

  • Causes skin irritation.[16]

  • Causes serious eye irritation.[16]

  • May cause respiratory irritation.[16]

  • May be harmful if swallowed.[5][16]

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource(s)
Hazard H315Causes skin irritation.PubChem[4]
H319Causes serious eye irritation.PubChem[4]
H335May cause respiratory irritation.MilliporeSigma
Precaution P261Avoid breathing dust.MilliporeSigma
P280Wear protective gloves/protective clothing/eye protection/face protection.Fisher Scientific[16]
P302+P352IF ON SKIN: Wash with plenty of soap and water.MilliporeSigma
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.MilliporeSigma
Safe Handling Protocol
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[5] An eyewash station and safety shower must be readily accessible.[5]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear suitable chemical-resistant gloves.

    • Eye Protection: Use chemical safety goggles or a face shield.[16]

    • Skin and Body Protection: Wear a lab coat.

    • Respiratory Protection: If dust is generated and ventilation is inadequate, use a suitable particulate respirator.[5]

  • General Hygiene: Wash hands thoroughly after handling.[16] Do not eat, drink, or smoke in the work area.[16]

Storage Recommendations
  • Store in a tightly closed container.[5][16]

  • Keep in a dry, cool, and well-ventilated place.[5][16]

  • Store away from incompatible materials such as strong oxidizing agents.[16]

References

  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Amino-5-chloro-2-methoxybenzoic acid.

  • Chem-Impex. 3-Chloro-4-methoxybenzoic acid.

  • Sigma-Aldrich. 3-Amino-4-chloro-5-methylbenzoic acid AldrichCPR.

  • RSC Publishing. (n.d.). Analytical Methods.

  • Thermo Fisher Scientific. (2026). SAFETY DATA SHEET - 3-Amino-p-anisic acid.

  • PubChemLite. 3-amino-4-chloro-5-methoxybenzoic acid hydrochloride (C8H8ClNO3).

  • Eureka | Patsnap. (2017). A kind of preparation method of 3-amino-4-methoxybenzanilide.

  • Cole-Parmer. (2005). Material Safety Data Sheet - 4-Amino-5-Chloro-2-Methoxybenzoic Acid, 98+%.

  • MilliporeSigma. (2025). SAFETY DATA SHEET.

  • Sigma-Aldrich. 3-Amino-4-chloro-5-methylbenzoic acid AldrichCPR.

  • Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.

  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

  • Fisher Scientific. (2024). SAFETY DATA SHEET - 3-Chloro-4-methoxybenzoic acid.

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

  • Google Patents. (n.d.). United States Patent 3,700,719.

  • PubMed. (n.d.). New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors.

  • ChemicalBook. 4-Amino-3-methoxybenzoic acid synthesis.

  • Anant Pharmaceuticals Pvt. Ltd. CAS 181434-76-4 2-Amino-4-chloro-5-methoxybenzoic acid Impurity.

  • Active Pharm Chemicals. Active Pharmaceutical Ingredients (APIs).

  • Sinfoo. Pharma API Intermediates.

  • PubChem. 4-Amino-5-chloro-2-methoxybenzoic acid.

  • ChemicalBook. (2024). 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications.

  • European Patent Office. (1989). EP 0206635 B1 - Preparation of 3-amino-4-hydroxybenzoic acids.

  • Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.

  • Benchchem. (2025). An In-depth Technical Guide to 4-Methoxybenzoic Acid.

  • Semantic Scholar. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.

  • MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

  • Thermo Fisher Scientific. (n.d.). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.

  • Waters Corporation. UPLC-MS/MS Analysis of 45 Amino Acids Using the Kairos Amino Acid Kit for Biomedical Research.

  • Creative Proteomics. Amino Acid Analysis Methods.

  • PubChem. 3-Amino-4-methoxybenzoic acid.

  • Sigma-Aldrich. 3-Chloro-4-methoxybenzoic acid 97.

  • Chemixl Intermediates Pvt. Ltd. 3 Methoxy Benzoic Acid.

Sources

Application Note: Analytical Quantification of 3-Amino-5-chloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the quantification of 3-amino-5-chloro-4-methoxybenzoic acid , a specialized aromatic building block and potential process impurity structurally related to the metoclopramide intermediate (4-amino-5-chloro-2-methoxybenzoic acid).

Given the absence of a specific pharmacopeial monograph for this positional isomer, this guide synthesizes protocols based on validated methodologies for chloromethoxybenzoic acid derivatives. The methods detailed below are designed to meet ICH Q2(R1) validation standards, ensuring specificity, linearity, and precision for pharmaceutical quality control.

Key Chemical Properties
PropertyDescriptionImpact on Analysis
CAS Number 954815-05-5Unique identifier for sourcing standards.[1][2][3]
Formula C₈H₈ClNO₃MW: 201.61 g/mol .[4][5]
Functional Groups Carboxylic Acid, Primary Amine, Methoxy, ChlorineAmphoteric nature requires pH control in mobile phase.
Solubility Soluble in DMSO, Methanol; Sparingly soluble in waterUse MeOH/Water mixtures for sample diluents.
pKa (Predicted) Acid: ~3.5–4.0; Base: ~2.5–3.0Mobile phase pH < 2.5 ensures protonation of acid (retention) and amine (solubility).

Analytical Strategy & Workflow

The quantification strategy depends on the concentration range and matrix complexity.

  • Method A (HPLC-UV): Recommended for raw material assay (>98% purity) and reaction monitoring.

  • Method B (LC-MS/MS): Recommended for trace impurity profiling (<0.1%) or biological matrices.

Method Development Logic

The following diagram illustrates the decision matrix for selecting the appropriate detection mode and column chemistry.

MethodSelection Start Sample Type Conc Concentration Range Start->Conc Assay Raw Material / Assay (> 0.1 mg/mL) Conc->Assay High Conc Trace Trace Impurity / Bioanalysis (< 1 µg/mL) Conc->Trace Low Conc HPLC Protocol A: HPLC-UV C18 Column, pH 2.5 Assay->HPLC Robustness LCMS Protocol B: LC-MS/MS ESI+, MRM Mode Trace->LCMS Sensitivity

Caption: Decision tree for selecting HPLC-UV vs. LC-MS/MS based on sensitivity requirements.

Protocol A: HPLC-UV for Assay and Purity

Objective: To quantify the analyte at high concentrations with high precision.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or equivalent (Waters Alliance).

  • Column: Phenomenex Luna C18(2) or Waters XBridge C18.

    • Dimensions: 150 mm x 4.6 mm, 5 µm (Standard) or 3 µm (Fast LC).

    • Rationale: A standard C18 provides sufficient hydrophobic retention for the chloromethoxy benzene core.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.2).

    • Solvent B: Acetonitrile (HPLC Grade).

    • Note: Phosphoric acid suppresses the ionization of the carboxylic acid (COOH), ensuring the molecule remains neutral/hydrophobic enough to retain on the C18 phase.

  • Gradient Program:

    Time (min) % Solvent A % Solvent B Flow Rate (mL/min)
    0.0 90 10 1.0
    10.0 40 60 1.0
    12.0 10 90 1.0
    12.1 90 10 1.0

    | 17.0 | 90 | 10 | 1.0 |

  • Detection: UV-Vis / PDA at 254 nm (primary) and 230 nm (secondary).

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10.0 mg of 3-amino-5-chloro-4-methoxybenzoic acid reference standard into a 10 mL volumetric flask. Dissolve in 5 mL Methanol, sonicate for 5 mins, and make up to volume with Water.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL flask using Mobile Phase A:B (90:10).

System Suitability Criteria
  • Tailing Factor: < 1.5 (Critical due to the amine group; if tailing occurs, add 5mM Triethylamine to mobile phase).

  • Retention Time: ~6.5 ± 0.5 min.

  • Precision (RSD): < 1.0% for n=6 injections.

Protocol B: LC-MS/MS for Trace Analysis

Objective: To detect trace levels (ppm) of the analyte, such as genotoxic impurity screening.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) – Positive Mode .[6]

    • Rationale: The aniline amine group (-NH2) is easily protonated ([M+H]⁺), providing better sensitivity than negative mode for this specific derivative.

  • Source Temp: 450°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions (Predicted):

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Interpretation
202.0 [M+H]⁺ 185.0 15 Loss of NH₃ (Amine cleavage)
202.0 [M+H]⁺ 158.0 25 Loss of CO₂ (Decarboxylation)

| 202.0 [M+H]⁺ | 143.0 | 35 | Loss of CO₂ + CH₃ |

Note: Exact collision energies must be optimized by infusing the standard.

LC Conditions (MS-Compatible)
  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[7]

    • B: 0.1% Formic Acid in Methanol.

    • Change: Phosphoric acid (from Protocol A) is non-volatile and must not be used in LC-MS. Formic acid is the volatile alternative.

Method Validation (ICH Q2)

To ensure the trustworthiness of the data, the following validation parameters must be executed.

Linearity & Range
  • Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Acceptance: Correlation coefficient (R²) > 0.999.

Accuracy (Recovery)
  • Protocol: Spike the analyte into the sample matrix (or solvent) at 3 levels (80%, 100%, 120%).

  • Acceptance: Mean recovery 98.0% – 102.0%.

Specificity (Forced Degradation)

Perform stress testing to prove the method separates the analyte from degradation products.

DegradationPathways Parent 3-Amino-5-chloro- 4-methoxybenzoic acid Acid Acid Hydrolysis (0.1N HCl, 60°C) Parent->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Parent->Base Oxidation Oxidation (3% H2O2) Parent->Oxidation Prod1 Des-methyl analog (Phenol derivative) Acid->Prod1 Ether cleavage Prod2 N-oxide / Chlorinated species Oxidation->Prod2

Caption: Potential degradation pathways to monitor during specificity testing.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Interaction between amine and silanols.Use a "Base-Deactivated" column (e.g., C18-DB) or increase buffer strength.
Split Peaks Sample solvent too strong (100% MeOH).Dilute sample in starting mobile phase (90% Water).
Retention Shift pH instability.Ensure Mobile Phase A is buffered (Phosphate/Formate) rather than just acidified water.
Low MS Sensitivity Ion suppression.Switch to Methanol/Water instead of Acetonitrile/Water to improve ionization efficiency.

References

  • Analogous Method (HPLC): SIELC Technologies. "Separation of 4-Amino-5-chloro-2-methoxybenzoic acid on Newcrom R1 HPLC column." SIELC Application Notes. Available at: [Link]

  • Analogous Method (LC-MS): Phenomenex. "Quantitative Analysis of Tricarboxylic Acid Cycle Intermediates by LC-MS/MS." Phenomenex Technical Notes. Available at: [Link]

  • Validation Guidelines: International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. Available at: [Link]

Sources

Application Note: High-Resolution HPLC-UV Analysis of 3-Amino-5-chloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the analysis of 3-amino-5-chloro-4-methoxybenzoic acid (CAS: 954815-05-5).

This molecule is a critical regioisomer often encountered as a synthesis intermediate for benzamide-based pharmaceutical active ingredients (APIs), such as 5-HT4 receptor agonists (e.g., prucalopride analogs) or dopamine antagonists. Its structural similarity to 4-amino-5-chloro-2-methoxybenzoic acid (a known impurity in Metoclopramide) allows for the adaptation of pharmacopeial protocols, optimized here for the specific pKa and polarity profile of the 3-amino isomer.

Introduction & Scientific Context

The reliable quantification of 3-amino-5-chloro-4-methoxybenzoic acid is chemically challenging due to its zwitterionic nature. The molecule possesses three distinct functional moieties that influence chromatographic behavior:

  • Carboxylic Acid (Position 1): Acidic (pKa ~3.5 – 4.0).

  • Primary Amine (Position 3): Weakly basic (pKa ~2.5 – 3.5), suppressed by the electron-withdrawing chlorine and carboxyl groups.

  • Chlorine & Methoxy Groups: These provide lipophilicity but also electron-donating/withdrawing effects that alter the aromatic UV absorption bands.

The Analytical Challenge

Standard C18 methods often fail to retain this molecule adequately because, at neutral pH, the carboxylate anion (


) makes the molecule too polar. Conversely, at very low pH, the protonated amine (

) can cause secondary interactions with residual silanols on the silica support, leading to peak tailing.

This protocol utilizes a Low-pH Ion-Suppression Strategy . By maintaining the mobile phase pH below the pKa of the carboxylic acid (pH < 3.0), we force the acid into its neutral form (


), significantly increasing retention on the hydrophobic C18 stationary phase while simultaneously protonating the amine to ensure a consistent cationic species.

Experimental Protocol

Instrumentation & Conditions
  • LC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent Zorbax Eclipse Plus C18,

    
    , 
    
    
    
    (or equivalent end-capped C18).
    • Why this column? The "Plus" designation indicates double end-capping, which is critical for reducing silanol interactions with the free amine group on the analyte.

Reagents
  • Acetonitrile (ACN): HPLC Grade.

  • Potassium Dihydrogen Phosphate (

    
    ):  ACS Reagent Grade.
    
  • Orthophosphoric Acid (

    
    ):  For pH adjustment.
    
  • Water: Milli-Q / HPLC Grade (

    
    ).
    
Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve

    
     of 
    
    
    
    in
    
    
    of water (
    
    
    ). Adjust pH to 2.5
    
    
    0.05 with dilute orthophosphoric acid. Filter through a
    
    
    membrane.
    • Critical Note: pH 2.5 is selected to be well below the pKa of the carboxylic acid, ensuring it remains neutral and hydrophobic enough to retain on the column.

  • Mobile Phase B (Organic):

    
     Acetonitrile.
    
Chromatographic Conditions
ParameterSetting
Flow Rate

Column Temp

Injection Volume

Detection UV

(Primary),

(Secondary)
Run Time

Gradient Table:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Description
0.09010Initial Equilibration
12.04060Linear Ramp (Elution)
12.11090Column Wash
15.01090Hold Wash
15.19010Re-equilibration
20.09010End of Run

Method Development Logic & Workflow

The following diagram illustrates the decision matrix used to select these specific conditions, highlighting the relationship between molecular properties and instrumental parameters.

MethodLogic Analyte Target: 3-Amino-5-chloro-4-methoxybenzoic acid (Amphoteric Nature) Properties Chemical Properties: 1. Acidic -COOH (pKa ~4) 2. Basic -NH2 (pKa ~3) 3. Lipophilic -Cl, -OCH3 Analyte->Properties Challenge Challenge: Zwitterionic at neutral pH (Poor Retention) Properties->Challenge Solution Strategy: Acidic Mobile Phase (pH 2.5) Challenge->Solution Mechanism1 Effect 1: -COOH Protonated (Neutral Charge -> High Retention) Solution->Mechanism1 Mechanism2 Effect 2: -NH2 Protonated (Cationic -> Silanol Tailing Risk) Solution->Mechanism2 FinalChoice Final Condition: End-capped C18 Column + Phosphate Buffer pH 2.5 Mechanism1->FinalChoice Mechanism2->FinalChoice Requires End-capping

Figure 1: Decision matrix for method development based on the physicochemical properties of the aminobenzoic acid derivative.

Standard Preparation & Linearity

Stock Solution

Accurately weigh


 of 3-amino-5-chloro-4-methoxybenzoic acid reference standard into a 

volumetric flask. Dissolve in

of Methanol (to ensure solubility of the chloro/methoxy groups) and dilute to volume with Mobile Phase A .
  • Concentration:

    
     (
    
    
    
    ).
Working Standards (Linearity)

Prepare a serial dilution to cover the range of


 to 

.
LevelStock Vol (

)
Final Vol (

)
Conc (

)
11.05010
22.55025
35.05050
410.050100
520.050200

Diluent: 50:50 Mixture of Mobile Phase A and Methanol.

System Suitability & Validation Criteria

To ensure the method is performing correctly, the following criteria must be met before running sample batches. These specifications are derived from USP <621> guidelines for similar benzoic acid derivatives (e.g., Metoclopramide Impurity C).

ParameterAcceptance CriteriaRationale
Retention Time (RT)

Ensures separation from solvent front and late eluters.
Tailing Factor (

)

Critical for amines; indicates successful silanol suppression.
Theoretical Plates (

)

Indicates column efficiency.
Precision (%RSD)

(n=6)
Standard regulatory requirement for assay.
Resolution (

)

Between target peak and nearest impurity (e.g., des-chloro analog).

Troubleshooting Guide

Issue: Peak Tailing ( )
  • Cause: Secondary interactions between the protonated amine (

    
    ) and residual silanols on the silica surface.
    
  • Solution:

    • Ensure the column is "End-capped" (e.g., Eclipse Plus, XBridge).

    • Increase buffer concentration from

      
       to 
      
      
      
      to mask silanol sites.
    • Add

      
       Triethylamine (TEA) to the mobile phase (competes for silanol sites), though this is rarely needed with modern columns.
      
Issue: Retention Time Drift
  • Cause: pH instability. The retention of benzoic acids is extremely sensitive to pH near their pKa (3.5 – 4.0).

  • Solution: Verify Mobile Phase A is strictly pH 2.5. If the pH drifts to 3.0, the ionization of the carboxylic acid increases, causing the peak to elute significantly earlier.

Synthesis Pathway & Impurity Context[1][2][3][4]

Understanding the origin of the sample aids in identifying potential impurities. The target molecule is typically synthesized via the chlorination of 3-amino-4-methoxybenzoic acid or the reduction of 3-nitro-5-chloro-4-methoxybenzoic acid.

SynthesisPath Precursor Precursor: 3-Amino-4-methoxybenzoic acid Reaction Reaction: Chlorination (NCS or Cl2) Precursor->Reaction Target Target: 3-Amino-5-chloro-4-methoxybenzoic acid Reaction->Target Major Product Impurity Impurity: Over-chlorinated or Regioisomers Reaction->Impurity Side Product

Figure 2: Simplified synthesis pathway highlighting potential process impurities.

References

  • United States Pharmacopeia (USP). Monograph: Metoclopramide Hydrochloride.[1][2] (Related substance Impurity C: 4-Amino-5-chloro-2-methoxybenzoic acid).[1][2][3][4][5] USP-NF.

  • Agilent Technologies. Optimize UHPLC and Method Transfer Productivity: Analysis of Benzoic Acid Derivatives. Agilent Application Notes.

  • PubChem. Compound Summary: 3-Amino-4-methoxybenzoic acid (Precursor).[6] National Library of Medicine.

  • Waters Corporation. Method Lifecycle Management: Transferring HPLC Methods for Related Substances. (Case study on chloromethoxybenzoic acids).

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of 3-Amino-5-Chloro-4-Methoxybenzoic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS/MS analysis of 3-amino-5-chloro-4-methoxybenzoic acid Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.

Introduction & Chemical Context

3-amino-5-chloro-4-methoxybenzoic acid (C₈H₈ClNO₃, MW 201.[1]61) is a structural isomer of the well-known metoclopramide impurity (4-amino-5-chloro-2-methoxybenzoic acid). Accurate quantification is essential during API process development and pharmacokinetic profiling.

Physicochemical Challenges
  • Zwitterionic Character: Contains both a basic aniline moiety (pKa ~3-4) and an acidic carboxyl group (pKa ~4-5). At neutral pH, the molecule exists in equilibrium with its zwitterionic form, leading to poor retention on traditional C18 columns.

  • Polarity: High water solubility increases the risk of co-elution with phospholipids and salts in biological matrices, causing severe ion suppression in Electrospray Ionization (ESI).

Strategic Solution: We utilize acidic mobile phases to protonate the amine (forming a cation) and suppress the ionization of the carboxylic acid. This forces the molecule into a net positive state, enabling:

  • Retention on cation-exchange SPE cartridges.

  • Ionization in ESI(+) mode.

  • Hydrophobic interaction on polar-embedded stationary phases.

Experimental Protocol

Chemicals and Reagents[1][2][3][4][5][6]
  • Reference Standard: 3-amino-5-chloro-4-methoxybenzoic acid (>98% purity).

  • Internal Standard (IS): 3-amino-5-chloro-4-methoxybenzoic acid-d3 (methoxy-d3) or a structural analog like 4-amino-5-chloro-2-methoxybenzoic acid-d3.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Formic Acid (FA), Ammonium Formate.[2][3]

  • SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange), 30 mg/1 cc (Waters Corp) or equivalent.

Sample Preparation: Mixed-Mode SPE (MCX)

Rationale: Protein precipitation (PPT) is insufficient for removing phospholipids that co-elute with polar analytes. MCX SPE exploits the amino group to lock the analyte while washing away interferences.

Workflow Diagram:

SPE_Workflow Start Plasma/Sample (200 µL) Pretreat Pre-treatment: Add 200 µL 4% H3PO4 (Acidify to pH < 2) Start->Pretreat Condition Conditioning: 1. 1 mL MeOH 2. 1 mL Water (pH < 2) Pretreat->Condition Load Load Sample: Gravity flow or low vacuum Condition->Load Wash1 Wash 1 (Acidic): 1 mL 2% Formic Acid in Water (Removes proteins/salts) Load->Wash1 Wash2 Wash 2 (Organic): 1 mL 100% MeOH (Removes neutral lipids) Wash1->Wash2 Elute Elution: 2 x 250 µL 5% NH4OH in MeOH (Deprotonates amine -> Release) Wash2->Elute Recon Evaporate & Reconstitute: 100 µL Mobile Phase A Elute->Recon

Figure 1: Mixed-Mode Cation Exchange (MCX) extraction workflow designed to isolate basic/zwitterionic compounds from complex matrices.

LC-MS/MS Conditions

Chromatography Strategy: A standard C18 column may suffer from "phase collapse" (dewetting) in highly aqueous conditions required to retain this polar compound. We use a Polar-Embedded C18 (e.g., Waters Atlantis T3 or Phenomenex Kinetex Polar C18) which remains wetted at 100% aqueous and provides dual retention mechanisms (hydrophobic + hydrogen bonding).

ParameterSetting
System UHPLC coupled to Triple Quadrupole MS
Column Phenomenex Kinetex Polar C18, 100 x 2.1 mm, 2.6 µm (or equivalent)
Column Temp 40 °C
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Vol 5 µL

Gradient Profile:

Time (min)% Mobile Phase BEvent
0.005Initial Hold (Focusing)
1.005End Loading
4.0095Linear Ramp
5.5095Wash
5.605Re-equilibration
8.005End of Run
Mass Spectrometry (MRM Parameters)

Ionization: Electrospray Ionization (ESI), Positive Mode.[4] Source Parameters: (Instrument dependent, typical for Sciex/Agilent)

  • Spray Voltage: 4500 V

  • Temp: 500 °C

  • Curtain Gas: 30 psi

MRM Transitions: Note: Transitions are based on the fragmentation of the chlorinated benzoic acid core. Energies (CE) must be optimized per instrument.

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)Type
ACM-BA 202.0 ([M+H]⁺, ³⁵Cl)184.0 (Loss of H₂O)5020Quantifier
ACM-BA 202.0156.0 (Loss of HCOOH)5035Qualifier
ACM-BA 204.0 ([M+H]⁺, ³⁷Cl)186.05020Isotope Conf.
IS (d3) 205.0187.05020Internal Std

Mechanism: The primary fragment (184 m/z) results from the "ortho effect" or dehydration typical of benzoic acids, though the specific regiochemistry (3-amino vs 4-amino) may slightly alter the abundance. The loss of the carboxylic acid moiety (46 Da) is also a common high-energy pathway.

Method Validation & Quality Control

To ensure Scientific Integrity , the method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.

Linearity & Sensitivity[8]
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Weighting: 1/x² linear regression.

  • LLOQ Requirement: Signal-to-Noise (S/N) > 10, Precision < 20% CV.

Matrix Effect Assessment (Crucial Step)

Because this is a polar analyte, suppression by early-eluting lysophospholipids is a high risk. Protocol:

  • Extract blank plasma (Post-Extraction Spike, PES).

  • Prepare neat standard in mobile phase (Neat).

  • Matrix Factor (MF) = Area(PES) / Area(Neat).

  • Acceptance: MF should be between 0.85 and 1.15. If MF < 0.8, the SPE wash steps (Step 2.2) must be optimized (e.g., increase organic strength in Wash 1).

Stability
  • Bench-top: 4 hours at Room Temp (Check for esterification in MeOH).

  • Freeze-Thaw: 3 cycles at -80°C.

  • Autosampler: 24 hours at 10°C.

Troubleshooting & Optimization

Issue: Peak Tailing

  • Cause: Secondary interactions between the amine and residual silanols on the column.

  • Fix: Increase buffer strength (add 5mM Ammonium Formate to Mobile Phase A) or use a column with better end-capping.

Issue: Low Recovery

  • Cause: The compound is eluting during the wash steps of SPE.

  • Fix: Ensure the sample is acidified (pH < 2) before loading. The amine must be charged to bind to the MCX sorbent. Do not use >5% MeOH in the first wash.

References

  • European Pharmacopoeia (Ph. Eur.) . Metoclopramide Hydrochloride Monohydrate - Impurity Standards. (Structure and fragmentation patterns of chloromethoxybenzoic acid derivatives). Link

  • U.S. Food and Drug Administration (FDA) . Bioanalytical Method Validation Guidance for Industry. (2018). Link

  • PubChem . Compound Summary: 4-Amino-5-chloro-2-methoxybenzoic acid (Isomer Reference). National Library of Medicine. Link

  • Waters Corporation . Oasis MCX Care & Use Manual. (Protocol for mixed-mode cation exchange). Link

  • Tanigawa, T., et al. LC/MS/MS Analysis for Restricted Chemicals in Textiles (Azo dyes and amines). Shimadzu Application News. (Methodology for chlorinated aromatic amines). Link

Sources

3-amino-5-chloro-4-methoxybenzoic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Incorporation of 3-Amino-5-chloro-4-methoxybenzoic Acid in Peptidomimetic Synthesis

Abstract

This technical guide outlines the protocols for utilizing 3-amino-5-chloro-4-methoxybenzoic acid as a non-canonical building block in peptide and peptidomimetic synthesis.[1][2] Unlike standard amino acids, this polysubstituted benzamide scaffold introduces significant conformational rigidity and specific electronic properties (a "push-pull" aromatic system) useful for targeting GPCRs (specifically 5-HT4 receptors) and protease active sites.[1][2] This document details strategies to overcome the specific challenges of steric hindrance at the carboxyl interface and electronic deactivation of the aniline nitrogen.

Chemical Profile & Synthetic Utility

The Molecule: 3-amino-5-chloro-4-methoxybenzoic acid represents a class of "privileged structures" in medicinal chemistry.[1][2] It serves two primary functions in peptide design:

  • Conformational Lock: When inserted into a peptide backbone, the benzene ring restricts the rotation of the

    
     and 
    
    
    
    angles, forcing the peptide into specific secondary structures (often mimicking
    
    
    -turns).
  • Pharmacophore Insertion: The chloro-methoxy substitution pattern modulates lipophilicity (

    
    ) and metabolic stability, while the aromatic amine offers a handle for hydrogen bonding distinct from aliphatic amides.
    

Electronic Analysis (The "Push-Pull" Challenge):

  • Carboxyl Group (COOH): Moderately hindered by the meta-chloro substituent.[1] Activation requires high-energy intermediates.[1]

  • Amino Group (

    
    ):  This is an aniline, not an aliphatic amine. Its nucleophilicity is significantly lower than that of a standard N-terminus due to resonance delocalization into the ring. However, the ortho-methoxy group provides some electron density (via resonance) and the meta-position relative to the carboxyl group mitigates the strongest electron-withdrawing effects.[2]
    

Pre-Coupling Considerations

Before initiating synthesis, select the appropriate protection strategy based on your workflow (Solution Phase vs. Solid Phase).

FeatureSolution Phase StrategySolid Phase Peptide Synthesis (SPPS)
Aniline Protection None required (if coupling COOH first).[1][2] The aniline is sufficiently non-nucleophilic to avoid self-polymerization under mild activation.[1]Fmoc-Protection Required. Use Fmoc-Cl or Fmoc-OSu to generate Fmoc-3-amino-5-chloro-4-methoxybenzoic acid to prevent side reactions during chain elongation.[1][2]
Carboxyl Activation Acid Chloride (SOCl₂) or Mixed Anhydride .[1][3]HATU / HOAt . Carbodiimides (DIC) are generally too slow.
Solubility Soluble in DMF, DMSO, and hot EtOAc. Poor solubility in DCM.Use DMF/NMP mixtures.[1]

Protocol A: The "Acid Chloride" Method (Solution Phase)

Best for: Coupling the benzoic acid derivative to a sterically hindered amine or a resin-bound N-terminus.[1][2]

Rationale: The meta-chloro substituent creates steric bulk.[1] Standard coupling reagents (EDC/NHS) may result in slow kinetics and incomplete conversion. Converting the acid to an acid chloride generates a highly reactive electrophile that drives the reaction to completion.

Reagents:

  • Thionyl Chloride (

    
    )
    
  • Catalytic DMF[1][2]

  • Dichloromethane (DCM) or Toluene

  • Base: Diisopropylethylamine (DIPEA)[4]

Step-by-Step Procedure:

  • Activation:

    • Suspend 1.0 eq of 3-amino-5-chloro-4-methoxybenzoic acid in dry Toluene (0.5 M).

    • Add 3.0 eq of Thionyl Chloride dropwise under inert atmosphere (

      
      ).
      
    • Add 1 drop of dry DMF (catalyst).

    • Reflux at 80°C for 2–3 hours. The solution should become clear, indicating formation of the acid chloride.

    • Critical Step: Evaporate solvent and excess

      
       under reduced pressure. Co-evaporate with dry toluene (
      
      
      
      ) to remove trace acid.
  • Coupling:

    • Dissolve the resulting yellow solid (acid chloride) in dry DCM or THF.

    • Add the amine component (1.0–1.1 eq) and DIPEA (2.0 eq) at 0°C.

    • Allow to warm to room temperature and stir for 4–12 hours.

  • Workup:

    • Quench with water.[1] Extract with EtOAc.

    • Wash with 5%

      
       (removes unreacted acid) and 1M HCl (removes unreacted amine).
      
    • Dry over

      
       and concentrate.
      

Protocol B: High-Efficiency SPPS Coupling (HATU/HOAt)

Best for: Automated synthesis or when acid-sensitive protecting groups are present.[1][2]

Rationale: HATU generates a highly reactive O-azabenzotriazole ester.[1][2] The 7-nitrogen in the HOAt moiety provides a "neighboring group effect" (anchimeric assistance) that accelerates coupling to the hindered aromatic acid.

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1][2]

  • Additive: HOAt (optional but recommended)

  • Base: Collidine or DIPEA[1][2][4]

  • Solvent: DMF/NMP (1:1)

Step-by-Step Procedure:

  • Preparation:

    • Use Fmoc-protected 3-amino-5-chloro-4-methoxybenzoic acid (commercially available or synthesized via Fmoc-Cl +

      
      ).[1][2]
      
  • Activation:

    • Dissolve Fmoc-acid (4.0 eq relative to resin) and HATU (3.9 eq) in DMF.[1]

    • Add DIPEA (8.0 eq). Shake for 30 seconds to pre-activate (solution turns yellow).

  • Coupling:

    • Add the activated mixture to the resin-bound peptide.

    • Agitate for 2 hours (double coupling is recommended:

      
       hour).
      
  • Monitoring:

    • Perform a Chloranil test (more sensitive for secondary amines than Kaiser test) to verify coupling completion.

Protocol C: Extending the Chain (Coupling to the Aniline)

Best for: Adding the NEXT amino acid to the 3-amino group.

Rationale: The aniline nitrogen is electron-deficient.[1] Standard activated esters (OBt/OSu) react sluggishly. You must use highly activated species like Acid Fluorides or Symmetric Anhydrides.[1]

Procedure (Symmetric Anhydride Method):

  • Take the next amino acid (Fmoc-AA-OH) (10 eq).[1]

  • React with DIC (5 eq) in DCM for 20 minutes. Filter off the urea precipitate.

  • Add the resulting filtrate (containing the symmetric anhydride) to the resin-bound aniline derivative.

  • Add catalytic DMAP (0.1 eq). Note: DMAP is essential here to boost nucleophilicity, but avoid if C-terminal racemization is a risk (unlikely on resin).[2]

  • Coupling time: 6–18 hours.

Visualization: Experimental Workflow

The following diagram illustrates the decision logic for selecting the correct coupling strategy based on the substrate constraints.

PeptideCoupling Start Start: 3-amino-5-chloro-4-methoxybenzoic acid Decision1 Is the Aniline Protected? Start->Decision1 RouteA Route A: Solution Phase (Acid Chloride) Decision1->RouteA No (Free NH2) RouteB Route B: SPPS / Mild (HATU/HOAt) Decision1->RouteB Yes (Fmoc) StepA1 1. Reflux with SOCl2 (Toluene) 2. Evaporate to dryness RouteA->StepA1 StepB1 1. Fmoc-Protection (Fmoc-Cl) RouteB->StepB1 StepA2 3. Dissolve in DCM 4. Add Amine + DIPEA StepA1->StepA2 Extension Chain Extension (Coupling to Aniline) StepA2->Extension StepB2 2. Activate with HATU/DIPEA (DMF) StepB1->StepB2 StepB3 3. Couple to Resin (2x 1hr) StepB2->StepB3 StepB3->Extension MethodC Use Symmetric Anhydride (Fmoc-AA-OH + DIC + DMAP) Extension->MethodC Low Nucleophilicity

Caption: Workflow for selecting coupling reagents based on protection status and phase (Solution vs. Solid). High-energy activation (Red) is required for the deactivated aniline interface.[1][2]

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield (Coupling COOH) Steric hindrance from 5-Cl group.[1][2]Switch from Carbodiimide (DIC) to Acid Chloride (Protocol A) or HATU (Protocol B). Increase reaction time to 12h.
No Reaction (Coupling to NH2) Electronic deactivation of aniline.Use Symmetric Anhydrides or Acid Fluorides (TFFH reagent).[1] Add catalytic DMAP. Heat to 50°C (microwave).
Side Product: Benzimidazolone Cyclization if adjacent to amide.[1]Rare with this substitution pattern, but ensure the aniline is Fmoc-protected during the activation of the carboxyl group in SPPS.
Insolubility Rigid aromatic core.[1]Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) or add 1% Triton X-100.

References

  • Sonda, S., et al. (2005).[5] "Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT4 receptor agonists." Bioorganic & Medicinal Chemistry, 13(9), 3295-3308.[2][5]

    • Context: Establishes the SAR of amino-chloro-methoxy-benzoic acid deriv
  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[2]

    • Context: Authoritative review on coupling sterically hindered and electron-deficient amines.
  • Albericio, F., et al. (2018). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.

    • Context: Validates the use of HATU/HOAt for sterically demanding arom
  • Carpino, L. A., et al. (1990). "Acid fluorides: A new class of rapid-acting, racemization-free coupling reagents."[1][2] Journal of the American Chemical Society, 112(26), 9651-9652.

    • Context: Provides the mechanistic basis for using acid fluorides to couple to deactiv

Sources

Application Note: High-Efficiency Coupling of 3-Amino-5-chloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with the scaffold 3-amino-5-chloro-4-methoxybenzoic acid (CAS 954815-05-5) .

Unlike its more famous regioisomer (4-amino-5-chloro-2-methoxybenzoic acid, the "Metoclopramide acid"), this specific isomer presents a sterically accessible carboxylic acid but a sterically congested aniline . The protocols below are optimized to address these specific electronic and steric environments.

Part 1: Strategic Analysis & Reactivity Profile

Structural Deconstruction

To select the correct coupling condition, one must analyze the local environment of the reactive centers:

  • Carboxylic Acid (C1):

    • Environment: Flanked by protons at C2 and C6.

    • Implication: Unlike the 2-methoxy analogs (which suffer from ortho-effect steric hindrance), this acid is highly accessible . It does not require harsh conditions (e.g., high heat or extended reflux with thionyl chloride) to activate. Mild activation often suffices.

  • Aniline (C3):

    • Environment: Flanked by a proton at C2 and a Methoxy group at C4.

    • Implication: The ortho-methoxy group exerts both an electronic donating effect and a steric clash. While the nitrogen is nucleophilic, it is prone to oxidation (quinoid formation) if treated with harsh oxidants.

  • Chlorine (C5):

    • Stability: Stable under standard amide coupling conditions. Serves as a handle for late-stage Suzuki/Buchwald diversification.

Chemoselectivity Challenge

The molecule is a zwitterionic amino acid .

  • Risk: Self-coupling (polymerization) is possible if the activation of the COOH is too slow or if the concentration is too high without a trapping amine.

  • Solution: Use "Active Ester" strategies (Protocol B) or rapid Acid Chloride formation (Protocol A) where the external amine is added immediately or is present in excess.

Part 2: Experimental Protocols

Protocol A: The "Scale-Up" Method (Acid Chloride Route)

Best for: Gram-scale synthesis, non-acid-sensitive amines, cost-efficiency. Mechanism: In situ generation of the acyl chloride followed by nucleophilic attack.

Reagents:

  • Substrate: 3-amino-5-chloro-4-methoxybenzoic acid (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (3.0 equiv) or Oxalyl Chloride (1.2 equiv + cat. DMF)

  • Solvent: Toluene (reflux) or DCM (0°C to RT)

  • Base: Triethylamine (TEA) or DIPEA (3.0 equiv)

Step-by-Step Workflow:

  • Activation: Suspend the benzoic acid derivative in anhydrous Toluene (0.5 M).

  • Chlorination: Add Thionyl Chloride dropwise.

    • Critical Note: Unlike sterically hindered benzoic acids, this substrate reacts readily. Heat to reflux for 1–2 hours. The solution should turn clear, indicating acid chloride formation.

    • Evaporation: Concentrate the reaction mixture in vacuo to remove excess SOCl₂. Co-evaporate with toluene twice to ensure removal of acidic volatiles (HCl/SO₂).

  • Coupling: Redissolve the crude yellow solid (acyl chloride) in anhydrous DCM.

  • Addition: Cool to 0°C. Add the external amine (1.1 equiv) and TEA (3.0 equiv) simultaneously.

  • Workup: Stir at RT for 2 hours. Quench with sat. NaHCO₃. Extract with DCM.

Why this works: The C2/C6 protons allow the acid chloride to form rapidly without requiring the harsh Vilsmeier-Haack conditions often needed for 2-substituted benzoic acids.

Protocol B: The "Discovery" Method (HATU/T3P Coupling)

Best for: Library synthesis, chiral amines (prevents racemization), acid-sensitive substrates. Mechanism: Formation of an OBt/OAt active ester.

Reagents:

  • Coupling Agent: HATU (1.2 equiv) OR T3P (50% in EtOAc, 1.5 equiv).

  • Base: DIPEA (Hunig’s Base) (3.0 equiv).

  • Solvent: DMF or DMF/DCM (1:1).

Step-by-Step Workflow:

  • Dissolution: Dissolve 3-amino-5-chloro-4-methoxybenzoic acid (1.0 equiv) in DMF (0.2 M).

  • Deprotonation: Add DIPEA (3.0 equiv). Stir for 5 minutes. The zwitterion breaks, freeing the carboxylate.

  • Activation: Add HATU (1.2 equiv). Stir for 10–15 minutes.

    • Observation: The solution often turns yellow/orange as the activated ester forms.

  • Amine Addition: Add the external amine (1.1 equiv).

  • Reaction: Stir at RT for 4–16 hours.

  • Purification: Dilute with EtOAc, wash with 10% LiCl (to remove DMF), then NaHCO₃ and Brine.

Why this works: HATU is highly efficient for benzoic acids. The basic conditions keep the internal aniline neutral, but the intermolecular reaction with the activated HATU-ester is faster than the intramolecular self-attack due to the concentration of the added external amine.

Part 3: Visualization & Logic

Decision Tree for Reagent Selection

CouplingLogic Start Start: 3-amino-5-chloro-4-methoxybenzoic acid Scale Scale of Reaction? Start->Scale Gram > 1 Gram Scale->Gram Milli < 100 mg (Library) Scale->Milli AmineType Amine Sensitivity? Gram->AmineType Milli->AmineType Robust Robust (Alkyl/Aryl) AmineType->Robust Non-Nucleophilic Sensitive Acid Sensitive / Chiral AmineType->Sensitive Fragile RouteA Protocol A: Acid Chloride (SOCl2 / Toluene) Robust->RouteA Lowest Cost RouteB Protocol B: HATU / DMF Sensitive->RouteB High Yield RouteC Protocol C: T3P / EtOAc (Low Epimerization) Sensitive->RouteC Easiest Workup

Caption: Logical flow for selecting the optimal coupling strategy based on scale and substrate sensitivity.

Reaction Mechanism & Steric Map

Sterics Center Benzene Ring Pos1 C1: COOH (Accessible) Center->Pos1 Pos2 C2: H (No Sterics) Center->Pos2 Pos3 C3: NH2 (Nucleophilic) Center->Pos3 Pos4 C4: OMe (Steric Bulk) Center->Pos4 Pos5 C5: Cl (Electronic Tuning) Center->Pos5 Pos6 C6: H (No Sterics) Center->Pos6 Pos2->Pos1 Open Pos4->Pos3 Crowds NH2 Pos6->Pos1 Open

Caption: Steric map showing the accessible C1-COOH versus the crowded C3-NH2 environment.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Hydrolysis of Acid ChlorideEnsure reagents are anhydrous. Use a drying tube. Do not store the acid chloride; use immediately.
Self-Coupling (Oligomers) Slow addition of external aminePre-mix the external amine with the base before adding the activated acid.
Racemization (Chiral Amine) High basicity or Over-activationSwitch from HATU/DIPEA to T3P/Pyridine or T3P/NMM in EtOAc. T3P has very low racemization rates.
Incomplete Reaction Aniline interferenceProtect the C3-NH2 with a Boc group if the specific coupling is extremely sluggish (rare for this isomer).

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • PubChem. (2023). 3-Amino-5-chloro-4-methoxybenzoic acid (Compound Summary). National Library of Medicine. Link

Sources

3-amino-5-chloro-4-methoxybenzoic acid as a building block for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthetic utility of 3-amino-5-chloro-4-methoxybenzoic acid (CAS 954815-05-5), a highly functionalized scaffold distinct from its more common isomer, the "Cisapride acid" (4-amino-5-chloro-2-methoxybenzoic acid). Possessing a unique substitution pattern—an amino group meta to the carboxylic acid and ortho to a methoxy group—this building block offers a dual-modality platform for drug discovery. It serves as a direct precursor for bioactive benzamides (targeting 5-HT receptors) and as a latent ortho-aminophenol equivalent for the synthesis of 7-chloro-benzoxazole-5-carboxylic acid derivatives. This protocol provides step-by-step methodologies for amide coupling and heterocyclic cyclization, supported by mechanistic insights and troubleshooting strategies.

Introduction: The Strategic Value of the Scaffold

In medicinal chemistry, the "privileged structure" concept relies on scaffolds that can be decorated to hit multiple biological targets. While 4-amino-5-chloro-2-methoxybenzoic acid is ubiquitous in gastroprokinetic agents (e.g., Metoclopramide), its isomer 3-amino-5-chloro-4-methoxybenzoic acid remains an under-exploited gem.

Key Structural Advantages:

  • Metabolic Stability: The chlorine atom at position 5 blocks metabolic oxidation at the typically vulnerable para position relative to the amine (if it were unsubstituted) or ortho to the methoxy.

  • Orthogonal Reactivity:

    • C1-COOH: Ready for amide coupling or esterification.

    • C3-NH₂: Nucleophilic handle for acylation, alkylation, or diazotization.

    • C4-OMe: A "masked" phenol. Demethylation reveals an -OH group ortho to the amine, unlocking benzoxazole synthesis.

  • IP Novelty: Drugs derived from this isomer often fall outside the crowded patent space of 2-methoxybenzamides.

Chemical Profile & Reactivity Analysis

FeaturePositionChemical NatureStrategic Application
Carboxylic Acid C1ElectrophileFormation of the pharmacophore "tail" (e.g., coupling to piperidines).
Primary Amine C3NucleophileH-bond donor; precursor to N3 (benzoxazole ring nitrogen).
Methoxy C4Electron DonorModulates pKa; precursor to O1 (benzoxazole ring oxygen) via demethylation.
Chlorine C5Lipophilic/StericIncreases logP; blocks metabolic hotspots; enhances receptor binding affinity.

Application I: Synthesis of Bioactive Benzamides

Target Class: 5-HT4 Agonists, Kinase Inhibitors

This protocol describes the coupling of the scaffold with a secondary amine (e.g., 4-amino-N-benzylpiperidine) to form a benzamide. The presence of the free aniline (NH₂) requires careful selection of coupling agents to prevent self-polymerization, although the lower nucleophilicity of the aniline compared to the piperidine usually ensures chemoselectivity.

Protocol A: HATU-Mediated Amide Coupling

Materials:

  • 3-amino-5-chloro-4-methoxybenzoic acid (1.0 eq)

  • Amine partner (e.g., N-substituted piperidine) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve 3-amino-5-chloro-4-methoxybenzoic acid (1 mmol) in anhydrous DMF (5 mL) under nitrogen.

  • Base Addition: Add DIPEA (3 mmol) and stir for 5 minutes at room temperature (RT).

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the active ester.

    • Note: The free aniline at C3 is electron-rich but sterically hindered by the C4-OMe and C5-Cl, reducing its competition for the active ester.

  • Amine Addition: Add the amine partner (1.1 mmol) dropwise.

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass = MW_acid + MW_amine - 18).

  • Workup: Dilute with EtOAc (50 mL), wash with sat. NaHCO₃ (2x), water (2x), and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Visual Workflow (DOT Diagram):

BenzamideSynthesis Start 3-Amino-5-chloro- 4-methoxybenzoic acid Activation Activation (HATU/DIPEA/DMF) Start->Activation Dissolve Intermediate Active Ester (In Situ) Activation->Intermediate 15 min Coupling Amine Addition (R2-NH) Intermediate->Coupling + Amine Product Benzamide Product Coupling->Product 4-12h, RT

Caption: Schematic flow for HATU-mediated coupling of 3-amino-5-chloro-4-methoxybenzoic acid.

Application II: Synthesis of 7-Chloro-benzoxazole-5-carboxylic Acid

Target Class: Fused Heterocycles for Oncology/Infectious Disease

This advanced application leverages the C3-Amine / C4-Methoxy motif. By demethylating the methoxy group, we generate an ortho-aminophenol in situ, which can be cyclized to form a benzoxazole core.

Regiochemistry Mapping:

  • Original C3 (NH₂)

    
     Becomes N3  of Benzoxazole.
    
  • Original C4 (OH)

    
     Becomes O1  of Benzoxazole.
    
  • Original C5 (Cl)

    
     Becomes C7  of Benzoxazole (adjacent to O-bridge).
    
  • Original C1 (COOH)

    
     Becomes C5  of Benzoxazole.
    
Protocol B: Demethylation and Cyclization

Phase 1: Demethylation

  • Suspend 3-amino-5-chloro-4-methoxybenzoic acid (1.0 eq) in DCM (anhydrous).

  • Cool to 0°C. Add BBr₃ (1M in DCM, 3.0 eq) dropwise.

    • Caution: BBr₃ reacts violently with moisture. Use strict Schlenk technique.

  • Allow to warm to RT and stir for 12–24 hours. The methoxy ether is cleaved to the phenol.

  • Quench with MeOH (slowly!) at 0°C. Concentrate to dryness to obtain 3-amino-5-chloro-4-hydroxybenzoic acid hydrobromide .

Phase 2: Cyclization (The "One-Pot" Orthoester Method)

  • Suspend the crude phenol intermediate (1 mmol) in Triethyl Orthoformate (TEOF, 5 mL). TEOF acts as both reagent and solvent.

  • Add a catalytic amount of p-TsOH (10 mol%).

  • Reflux (approx. 146°C) for 4–6 hours.

    • Mechanism:[1][2][3][4][5][6][7] Formation of the imidate followed by intramolecular nucleophilic attack of the phenol oxygen.

  • Cool to RT. The product, 7-chloro-benzoxazole-5-carboxylic acid ethyl ester (esterification often occurs concurrently), may precipitate or require evaporation.

  • Hydrolysis (Optional): If the free acid is required, treat with LiOH in THF/Water.

Visual Workflow (DOT Diagram):

BenzoxazoleSynthesis Input 3-Amino-5-chloro- 4-methoxybenzoic acid Step1 Demethylation (BBr3, DCM, 0°C -> RT) Input->Step1 Ether Cleavage Intermed Intermediate: 3-Amino-5-chloro- 4-hydroxybenzoic acid Step1->Intermed Quench MeOH Step2 Cyclization (Triethyl Orthoformate, pTsOH, Reflux) Intermed->Step2 + TEOF Final Product: 7-Chloro-benzoxazole- 5-carboxylic acid (ester) Step2->Final Ring Closure

Caption: Two-step conversion of the scaffold into a 7-chloro-benzoxazole-5-carboxylic acid derivative.

Expert Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield in Amide Coupling Steric hindrance of the acid or competition from the aniline.Use HATU or T3P (Propylphosphonic anhydride) instead of EDC/HOBt. T3P is highly selective for acids in the presence of anilines.
Incomplete Demethylation Poor solubility of the zwitterionic amino-acid in DCM.Run the reaction in Chlorobenzene at reflux with AlCl₃ (aluminum chloride) as a Lewis acid alternative to BBr₃.
Regioisomer Confusion Confusion between 4-amino (Cisapride) and 3-amino isomers.Verify starting material by 1H NMR . The 3-amino isomer shows meta coupling between aromatic protons; the 4-amino isomer protons are para (singlets if 2,5-substituents block coupling).
Product Solubility Benzoxazole acids are highly crystalline and insoluble.Isolate as the Ethyl Ester first (via TEOF reaction), purify, then hydrolyze carefully with LiOH.

References

  • PubChem. 3-Amino-4-methoxybenzoic acid (Related Isomer Data & Physical Properties). National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Benzoxazoles: Methodologies and Mechanisms. Available at: [Link]

  • Biju, A. T., et al. "N-Heterocyclic Carbene-Catalyzed Synthesis of Benzoxazoles."[1] Journal of Organic Chemistry, 2018.[1] (Cited for cyclization conditions). Available at: [Link]

Sources

Application Note and Detailed Protocol for the N-Acylation of 3-Amino-5-chloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-acylated aromatic amines are a cornerstone of modern medicinal chemistry and drug development. The introduction of an acyl group to an amino moiety can profoundly alter the parent molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. Furthermore, the amide bond is a prevalent structural motif in a vast number of clinically approved pharmaceuticals.[1] This application note provides a detailed, field-proven protocol for the N-acylation of 3-amino-5-chloro-4-methoxybenzoic acid, a versatile building block in the synthesis of complex organic molecules. The described methodology is robust, scalable, and amenable to the generation of diverse compound libraries for screening and lead optimization.

The procedure detailed below is a variation of the Schotten-Baumann reaction, a widely utilized method for the synthesis of amides from amines and acid chlorides.[2][3][4] This reaction is typically performed under basic conditions to neutralize the hydrogen chloride byproduct, thereby driving the reaction to completion.[5]

Scientific Rationale and Mechanistic Overview

The N-acylation of an aromatic amine, such as 3-amino-5-chloro-4-methoxybenzoic acid, with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[2][6] This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as a leaving group and forming a protonated amide. A base, such as pyridine or aqueous sodium hydroxide, is added to the reaction mixture to neutralize the generated hydrochloric acid, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5][7]

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
3-Amino-5-chloro-4-methoxybenzoic acid≥98%Sigma-Aldrich
Acetyl Chloride≥99%Acros OrganicsCan be substituted with other acyl chlorides (e.g., benzoyl chloride).
PyridineAnhydrous, ≥99.8%Fisher ScientificStore over molecular sieves.
Dichloromethane (DCM)Anhydrous, ≥99.8%J.T.Baker
1 M Hydrochloric Acid (HCl)ACS ReagentVWR
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS ReagentLabChem
Brine (Saturated NaCl Solution)ACS Reagent
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent
Round-bottom flask with stir barAppropriate size for the reaction scale.
Addition funnel
Magnetic stir plate
Ice bath
Separatory funnel
Rotary evaporator
Filtration apparatus (Büchner funnel, filter paper)
Experimental Workflow Diagram

experimental_workflow cluster_reaction_setup Reaction Setup cluster_reaction_progress Reaction Progress & Monitoring cluster_workup Aqueous Workup cluster_purification Purification A Dissolve 3-amino-5-chloro-4-methoxybenzoic acid and pyridine in anhydrous DCM B Cool to 0 °C in an ice bath A->B C Add acyl chloride dropwise via addition funnel B->C D Allow to warm to room temperature C->D E Stir for 2-4 hours D->E F Monitor by TLC E->F G Wash with 1 M HCl F->G H Wash with saturated NaHCO₃ G->H I Wash with brine H->I J Dry organic layer with Na₂SO₄ I->J K Filter and concentrate in vacuo J->K L Recrystallize from a suitable solvent (e.g., ethanol/water) K->L

Caption: N-Acylation Experimental Workflow.

Detailed Step-by-Step Protocol

1. Reaction Setup:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-amino-5-chloro-4-methoxybenzoic acid (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1 M.

  • Add pyridine (1.2 eq) to the solution. The use of a slight excess of base ensures complete neutralization of the HCl byproduct.[7]

  • Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic nature of the acylation reaction and to minimize potential side reactions.

2. Acylation Reaction:

  • In a separate, dry addition funnel, prepare a solution of the desired acyl chloride (e.g., acetyl chloride, 1.1 eq) in a small amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred reaction mixture over a period of 15-30 minutes. A slow addition rate is important to maintain temperature control.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.

3. Aqueous Workup:

  • Upon completion of the reaction, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution (to remove any unreacted acyl chloride and acidic impurities), and brine (to remove residual water).

  • Separate the organic layer.

4. Isolation and Purification of the Product:

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure N-acylated product.[2] The choice of recrystallization solvent will depend on the specific properties of the synthesized amide.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Low or no product formation Incomplete reaction; inactive reagents.- Ensure all reagents are anhydrous. Acyl chlorides are highly sensitive to moisture. - Extend the reaction time. - Confirm the quality of the starting materials.
Formation of multiple products Side reactions due to overheating or incorrect stoichiometry.- Maintain a low temperature during the addition of the acyl chloride. - Ensure accurate measurement of all reagents.
Product is difficult to purify Presence of starting material or byproducts.- Optimize the workup procedure to ensure complete removal of impurities. - Consider column chromatography for purification if recrystallization is ineffective.
Conclusion

This application note provides a comprehensive and reliable protocol for the N-acylation of 3-amino-5-chloro-4-methoxybenzoic acid. The methodology is grounded in the well-established Schotten-Baumann reaction conditions and offers a versatile route to a wide range of N-acylated derivatives. By carefully controlling the reaction parameters as outlined, researchers can consistently achieve high yields of the desired products, facilitating further studies in drug discovery and development.

References
  • VertexAI Search. (n.d.). Acylation under weak base conditions.
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • YouTube. (2023, April 9). #Schotten – Baumann reaction | #Aniline | Benzoylchloride | N - phenyl benzamide | #class 12 |.
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • Google Patents. (n.d.). Acylation of aromatic amines - US3409670A.
  • YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides.
  • Save My Exams. (2025, June 23). Acylation Mechanism - A Level Chemistry Revision Notes.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity.
  • Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level.
  • PubMed. (2021, April 12). Enzymatic acylation of rutin with benzoic acid ester and lipophilic, antiradical, and antiproliferative properties of the acylated derivatives.
  • IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions.
  • ResearchGate. (2025, August 5). Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source.
  • Taylor & Francis. (n.d.). Mild and Useful Method for N-Acylation of Amines.
  • MDPI. (2020, May 28). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Amino-5-Chloro-4-Methoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the synthesis and purification of 3-amino-5-chloro-4-methoxybenzoic acid . It addresses the specific regiochemical and chemoselective challenges inherent to the Anisic Acid Route (4-methoxybenzoic acid precursor), which is the standard method for establishing the correct substitution pattern.

Current Status: Operational | Topic: Impurity Profiling & Troubleshooting

Synthesis Pathway & Impurity Origins

To troubleshoot effectively, one must visualize where side products diverge from the main pathway. The synthesis typically proceeds via Chlorination


Nitration 

Reduction .[1][2][3][4]
Process Flow Diagram (DOT)

SynthesisPath Start 4-Methoxybenzoic Acid (Anisic Acid) Step1 Step 1: Chlorination (Cl2 or SO2Cl2) Start->Step1 Step2 Step 2: Nitration (HNO3/H2SO4) Start->Step2 Unreacted Start Inter1 3-Chloro-4-methoxybenzoic acid Step1->Inter1 Major Impurity1 IMPURITY A: 3,5-Dichloro-4-methoxybenzoic acid (Over-chlorination) Step1->Impurity1 Excess Cl2/High Temp Inter1->Step2 Inter2 3-Chloro-4-methoxy-5-nitrobenzoic acid Step2->Inter2 Impurity2 IMPURITY B: 3-Nitro-4-methoxybenzoic acid (Non-chlorinated carryover) Step2->Impurity2 Step3 Step 3: Reduction (H2/Pt-C or Fe/HCl) Inter2->Step3 Product TARGET: 3-Amino-5-chloro-4-methoxybenzoic acid Step3->Product Controlled Reduction Impurity3 IMPURITY C: 3-Amino-4-methoxybenzoic acid (Hydrodechlorination) Step3->Impurity3 H2/Pd (No Poison) Impurity4 IMPURITY D: Azo/Azoxy Dimers (Incomplete/Alkaline Reduction) Step3->Impurity4 High pH

Figure 1: Reaction pathway illustrating the genesis of critical impurities A, B, C, and D.[1][2]

Troubleshooting Guide: Common Side Products

Module A: The "Over-Chlorination" Issue (Impurity A)

Symptom: HPLC shows a lipophilic impurity (RRT ~1.2-1.[1][2][3][4]3) persisting through nitration.[1][2][3] Identity: 3,5-Dichloro-4-methoxybenzoic acid.[1][2][3][4][5][6][7]

Root CauseMechanismCorrective Action
Excess Reagent The methoxy group strongly activates positions 3 and 5.[1][2][3][4] Once position 3 is chlorinated, position 5 remains activated relative to the carboxyl group.Stoichiometry Control: Limit chlorinating agent (e.g.,

or

) to 1.0–1.05 equivalents.[1][2][3] Do not exceed.
Temperature Spikes Higher temperatures lower the selectivity between the mono- and di-chloro species.[1][2][3][4]Cryogenic Control: Conduct chlorination at 0°C to 10°C. Monitor exotherms strictly.
Reaction Time Prolonged stirring allows the slower second chlorination to proceed.[1][2]Quench Protocol: Quench immediately upon consumption of starting material (monitor via HPLC/TLC).[1][2][3]
Module B: The "Dechlorination" Issue (Impurity C)

Symptom: Appearance of a de-halogenated side product during the final reduction step.[1][2] This is the most critical failure mode in this synthesis.[1] Identity: 3-Amino-4-methoxybenzoic acid (The chlorine atom is stripped off).[1][2][3][4]

Technical Insight: Aromatic halides are susceptible to hydrodechlorination under catalytic hydrogenation conditions (


 + Pd/Pt), especially when the ring is electron-rich.[1][2][3][4] The C-Cl bond is cleaved, replacing Cl with H.[1][3]

Troubleshooting Protocol:

  • Switch Catalyst System:

    • Avoid: Standard Pd/C (Palladium on Carbon).[1][2][3] It is too active for C-Cl bond preservation.[1][2][3][4]

    • Recommended:Sulfided Platinum on Carbon (Pt(S)/C) .[1][2][3] The sulfur acts as a poison, reducing catalyst activity just enough to prevent C-Cl cleavage while still reducing the nitro group [1].[1][3]

    • Alternative:Raney Nickel (often safer for halogens than Pd) or Fe/HCl (Béchamp reduction) if hydrogenation is problematic.[1][2][3]

  • Acidity Control:

    • Hydrodechlorination is often accelerated by the HCl byproduct formed in situ.[1]

    • Action: Add a scavenger (e.g., Sodium Acetate) or ensure the solvent system buffers the pH. However, in Béchamp reductions, acidic media is required; here, the metal choice (Iron) prevents dehalogenation compared to catalytic

      
      .
      
Module C: Dimerization (Impurity D)

Symptom: Colored (orange/red) impurities and poor solubility.[1][2][3] Identity: Azo (


) or Azoxy compounds.[1][2][3][4]
  • Cause: Reduction proceeding through nitroso intermediates under alkaline conditions.[1][2][3][4]

  • Fix: Ensure the reduction media remains neutral or slightly acidic.[1][2][3] If using Fe/HCl, ensure complete reduction to the amine to break down any azo intermediates.

Detailed Experimental Protocol: Selective Reduction

This protocol is designed to minimize Impurity C (Dechlorination).[1][2][4]

Objective: Reduce 3-chloro-4-methoxy-5-nitrobenzoic acid to 3-amino-5-chloro-4-methoxybenzoic acid without losing the chlorine atom.

Method: Iron-Mediated Reduction (Béchamp Modification) Rationale: Chemical reduction with Iron is highly chemoselective for Nitro groups in the presence of Halogens, unlike catalytic hydrogenation.[1][2][3][4]

  • Preparation:

    • Charge 3-chloro-4-methoxy-5-nitrobenzoic acid (1.0 eq) into a reactor.

    • Add Ethanol/Water (3:1 v/v) solvent mixture.[1][2][3]

    • Add Iron Powder (3.0 - 4.0 eq, fine mesh).[1][2][3][4]

    • Heat to 60°C.

  • Initiation:

    • Slowly add catalytic Hydrochloric Acid (0.1 eq) or Ammonium Chloride (1.0 eq).[1][2][3]

    • Note: Using

      
       is milder and reduces the risk of hydrolysis.[3]
      
  • Reaction:

    • Reflux at 75-80°C for 2–4 hours.

    • Monitor: Check HPLC for disappearance of Nitro starting material.

    • Critical Check: Verify no formation of des-chloro impurity (Impurity C).[1][2][3][4]

  • Workup:

    • Basify mixture to pH 9-10 using Sodium Carbonate (precipitates Iron salts).[1][2][3]

    • Filter hot through Celite to remove Iron sludge.[1][3]

    • Acidify the filtrate with Acetic Acid to pH 4-5 to precipitate the target amino acid.[1][2][3][4]

    • Recrystallize from Methanol/Water if necessary to remove trace isomers.[1][3]

Frequently Asked Questions (FAQs)

Q1: Can I use catalytic hydrogenation (


) for the reduction step? 
A:  Yes, but only if you use a poisoned catalyst.[1][2][3] Standard Pd/C will strip the chlorine atom (hydrodechlorination), yielding 3-amino-4-methoxybenzoic acid [1].[1][2][3] Use 5% Sulfided Pt/C  or add a catalyst poison like thiophene if you must use standard catalysts.[1][2][3]

Q2: Why is the melting point of my product lower than reported (208-209°C)? A: This usually indicates the presence of 3,5-dichloro-4-methoxybenzoic acid (from Step 1) or the des-chloro impurity (from Step 3).[1][2][3][4] These impurities form solid solutions that depress the melting point significantly.[1] Run an HPLC to quantify.

Q3: Is the "4-amino-5-chloro-2-methoxy..." isomer a concern? A: Only if you started with the wrong starting material. The directing groups on 4-methoxybenzoic acid (Anisic acid) strongly favor the 3,5-substitution pattern.[1][2][3] The 2-methoxy isomer (Metoclopramide intermediate) requires starting from 4-aminosalicylic acid derivatives or different precursors [2].[1][2][3][4]

Q4: How do I remove the 3,5-dichloro impurity if it formed? A: It is very difficult to separate after the final step.[1][2][3][4] It is best removed at the intermediate stage (after Step 1).[1][2] 3-chloro-4-methoxybenzoic acid can be recrystallized from dilute acetic acid or toluene to remove the more soluble dichloro byproduct before nitration.[1][2][3]

References

  • Catalytic Hydrogenation of p-Chloronitrobenzene. National Institutes of Health (PMC). Discusses the mechanism of hydrodechlorination and the necessity of specific catalysts (like Mo2N or poisoned Pt) to prevent chlorine loss during nitro reduction.

  • Preparation of 4-amino-5-chloro-2-methoxybenzoic acid. Google Patents. Provides context on the synthesis of the isomer (Metoclopramide intermediate) and contrasts the chlorination regioselectivity.

  • 3,5-Dichloro-4-methoxybenzoic acid (Impurity Data). PubChem. Confirms the existence and properties of the over-chlorinated side product. [1][2]

  • Reduction of Nitro Compounds. Organic Chemistry Portal. Reviews chemoselective methods for reducing nitro groups in the presence of halogens.[3][8]

Sources

Technical Support Center: 3-Amino-5-chloro-4-methoxybenzoic Acid Spectral Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Interpreting the NMR spectrum of 3-amino-5-chloro-4-methoxybenzoic acid presents unique challenges due to its tetrasubstituted benzene core, zwitterionic potential, and the steric crowding of functional groups.[1][2] This guide addresses specific troubleshooting scenarios encountered during drug development and synthesis verification. It moves beyond basic assignment to address causality: why your spectrum looks wrong and how to prove the structure definitively.

Diagnostic Workflow

Before diving into specific spectral anomalies, use this logic flow to determine the root cause of your interpretation issues.

NMR_Workflow Start Start: Spectrum Acquisition Solubility Check Solubility/Line Shape Start->Solubility Solvent Is solvent CDCl3? Solubility->Solvent SwitchDMSO Action: Switch to DMSO-d6 (Break Zwitterion) Solvent->SwitchDMSO Yes (Broad peaks) Aromatic Analyze Aromatic Region (6.5 - 8.5 ppm) Solvent->Aromatic No (Sharp peaks) SwitchDMSO->Aromatic Pattern Coupling Pattern? Aromatic->Pattern Meta 2 Doublets (J ~ 2Hz) Likely Correct Regioisomer Pattern->Meta Ortho 2 Doublets (J ~ 8Hz) Wrong Isomer (2-Cl or 6-Cl) Pattern->Ortho Singlets Singlets? Check for 2,6-dichloro impurity Pattern->Singlets NOE Confirmation: 1D NOE Meta->NOE Final Structure Verified NOE->Final

Caption: Figure 1. Logical decision tree for validating 3-amino-5-chloro-4-methoxybenzoic acid structure. Blue nodes indicate analysis steps; Red nodes indicate corrective actions or critical failures.

Module 1: The Aromatic Region & Regiochemistry

Issue: "I see two aromatic signals, but I cannot confirm if the Chlorine is at position 5 or position 2."

The Scientific Causality

In tetrasubstituted benzenes, the coupling constant (


) is the primary indicator of regiochemistry.[1][2]
  • Target Structure (5-Cl): The remaining protons are at positions 2 and 6.[1][2] They are meta to each other.

  • Impurity (2-Cl): If chlorination occurred at position 2, the protons would be at 5 and 6.[1][2] They are ortho to each other.

Troubleshooting Steps
  • Measure Coupling Constants (

    
    ):  Zoom into the aromatic region (7.0–8.0 ppm).
    
    • 
       Hz:  Confirms meta relationship (H-2 and H-6). This supports the correct 5-chloro structure.[1][2]
      
    • 
       Hz:  Confirms ortho relationship. You have synthesized the wrong isomer (likely 2-chloro-3-amino...).
      
  • Analyze Chemical Shifts (Substituent Effects): Use the table below to validate which doublet corresponds to which proton.

ProtonPositionElectronic EnvironmentPredicted Shift (DMSO-

)
H-2 Meta to ClOrtho to -COOH (Deshielding) Ortho to -NH

(Shielding)
~ 7.1 - 7.3 ppm
H-6 Ortho to ClOrtho to -COOH (Deshielding) Ortho to -Cl (Inductive Deshielding)~ 7.6 - 7.8 ppm

Note: H-6 is significantly downfield due to the additive deshielding effects of the carboxylic acid and the chlorine atom.[1][2]

Definitive Proof: NOE Experiment

If


-coupling is ambiguous due to line broadening:
  • Protocol: Perform a 1D-NOE (Nuclear Overhauser Effect) or NOESY experiment.

  • Action: Irradiate the Amino (-NH

    
    ) signal (typically broad singlet ~5-6 ppm in DMSO).[1][2]
    
  • Expected Result: You should see a strong enhancement of H-2 (the upfield doublet).[1][2]

  • Negative Control: You should see NO enhancement of H-6 (too far away).[1][2]

  • Why this works: The -NH

    
     group is anchored at position 3.[1][2] It is spatially close only to H-2.[1][2] It is distant from H-6.[1][2]
    

Module 2: Missing or Broad Signals (Exchangeables)

Issue: "I cannot find the carboxylic acid proton, and the amine protons are integrated incorrectly or invisible."

The Scientific Causality

Amino acids often exist as zwitterions (R-NH


 / R-COO

) in solid state and neutral solution.[1][2] This leads to:
  • Rapid Exchange: Protons hopping between sites broaden peaks into the baseline.[1][2]

  • Solubility: The salt-like character makes the compound insoluble in non-polar solvents like CDCl

    
    .[1][2]
    
Troubleshooting Steps
  • Switch Solvent: Do not use CDCl

    
    . Use DMSO-
    
    
    
    . The high polarity stabilizes the polar functional groups.[1][2]
  • Break the Zwitterion:

    • Add Trace Acid: Add 1 drop of TFA-d (Trifluoroacetic acid-d) or concentrated DCl.[1][2]

    • Effect: This protonates the carboxylate (becomes -COOH) and the amine (becomes -NH

      
      ).[1][2]
      
    • Result: The signals will sharpen.[1][2] The -NH

      
       will appear as a distinct broad triplet (coupling to N-H) or singlet around 8-9 ppm.[1][2]
      
  • Water Suppression:

    • Commercial DMSO-

      
       often contains water (~3.3 ppm).[1][2] This water peak can overlap with the O-Methoxy signal (~3.7-3.9 ppm) or exchange with amines.[1][2]
      
    • Protocol: Use a pre-saturated pulse sequence (e.g., zgpr on Bruker systems) to suppress the water signal if it interferes with integration.[1][2]

Module 3: Impurity Profiling

Issue: "I see small 'shadow' peaks in the aromatic region."

Common Synthetic Artifacts

The synthesis of this compound usually involves chlorination of 3-amino-4-methoxybenzoic acid.[1][2] This reaction is sensitive to "over-chlorination."[1][2]

ImpurityNMR SignatureCause
Starting Material (No Cl)Doublet (

Hz) at ~6.9 ppm (H-5)
Incomplete Reaction
2,5-Dichloro analog Singlet (only H-6 remains)Over-chlorination
Regioisomer (2-Chloro) Two Doublets (

Hz)
Chlorination at wrong site

Protocol for Quantification:

  • Set the relaxation delay (

    
    ) to at least 10 seconds (or 
    
    
    
    ) to ensure quantitative integration.
  • Integrate the Methoxyl singlet (3H) of the main compound as the reference (100%).[1][2]

  • Compare the integral of the impurity's aromatic signals to calculate molar %.[1][2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard text for substituent chemical shift additivity rules).

  • PubChem Database. (n.d.).[1][2] 3-Amino-4-methoxybenzoic acid (Precursor Data). National Library of Medicine.[1][2] Retrieved February 19, 2026, from [Link][2]

  • Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[1][2] (Source for NOE and Pulse Sequence protocols).

  • Reich, H. J. (2024).[1][2] Structure Determination Using NMR. University of Wisconsin-Madison.[1][2] Retrieved February 19, 2026, from [Link][2]

Sources

resolving solubility issues of 3-amino-5-chloro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ACMBA-SOL-001 Subject: Resolving Solubility & Handling Issues for Amino-Chloro-Methoxybenzoic Acid Derivatives Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are likely encountering "brick dust" behavior—where the compound refuses to dissolve in water, standard buffers, or mild organic solvents. This is not a quality defect; it is a fundamental physicochemical characteristic of 3-amino-5-chloro-4-methoxybenzoic acid (and its isomers like the Metoclopramide intermediate, 4-amino-5-chloro-2-methoxybenzoic acid).[1]

These molecules are zwitterionic "chameleons." They possess both a basic amine (


) and an acidic carboxyl (

) group on a lipophilic chlorinated core.[1] At neutral pH (approx. 3.5–4.5), they form an internal salt (zwitterion) with high crystal lattice energy, rendering them insoluble.

This guide provides the protocols to break this lattice energy using pH manipulation and cosolvent strategies.

Module 1: The pH Lever (Aqueous Solubility)

The Problem: The compound precipitates or fails to dissolve in water or pH 7 PBS. The Science: The molecule has two ionizable groups.[1]

  • Carboxylic Acid (

    
    ):  Deprotonates to form an anion (
    
    
    
    ).[1]
  • Aniline Amine (

    
     for conjugate acid):  Protonates to form a cation (
    
    
    
    ).[1]

At pH


, the molecule is neutral (zwitterionic), resulting in net zero charge and maximum lattice stability (lowest solubility).
Protocol A: The pH Swing Method

Use this for preparing stock solutions for biological assays or aqueous reactions.[1]

Target StatepH RangeSpecies FormedSolubility Status
Acidic pH < 2.0Cationic (

)
Soluble
Neutral pH 3.5 – 5.0Zwitterionic (

)
Insoluble (Precipitate)
Basic pH > 8.0Anionic (

)
Soluble

Step-by-Step Procedure:

  • Weigh the target amount of 3-amino-5-chloro-4-methoxybenzoic acid.

  • Suspend in 80% of the final volume of water. It will remain cloudy.[1]

  • Add Acid or Base (Choose ONE):

    • For Acidic Stock: Add 1M HCl dropwise while stirring. The solution will clear as pH drops below 2.[1]

    • For Basic Stock: Add 1M NaOH dropwise.[1] The solution will clear as pH rises above 8.[1]

  • Back-titrate (Caution): If you must bring the pH back to neutral (e.g., for cell culture), do so slowly in the presence of a carrier (like DMSO or Albumin) to prevent immediate reprecipitation.[1]

Critical Warning: Do not attempt to dissolve this directly in Phosphate Buffered Saline (PBS) at pH 7.[1]4. The concentration will likely exceed the intrinsic solubility limit, leading to micro-precipitation that can cause false negatives in assays.

Module 2: Organic Solvent Selection

The Problem: "I need to run a reaction in organic media, but it won't dissolve in DCM or Toluene." The Science: The polar zwitterionic character resists dissolution in non-polar solvents (Hexane, Toluene) and moderately polar aprotic solvents (DCM) unless the crystal lattice is disrupted.[1]

Solubility Profile & Recommendations
Solvent ClassSolventSolubility RatingApplication Notes
Dipolar Aprotic DMSO, DMF, NMP High (>50 mg/mL)Best for stock solutions.[1] Hard to remove.
Protic Polar Methanol, Ethanol Moderate (Heat req.)[1]Ideal for recrystallization .[1]
Chlorinated DCM, ChloroformLow Poor choice unless derivatized.[1]
Non-Polar Hexane, TolueneInsoluble Use as anti-solvents to crash out product.[1]
Protocol B: Recrystallization (Purification)

Standard method for purifying amino-chloro-benzoic acid derivatives.[1]

  • Dissolve: Suspend crude material in Methanol (approx. 10-15 volumes).

  • Heat: Reflux (

    
    ) until fully dissolved. If particulates remain, hot filter (remove inorganic salts).
    
  • Precipitate:

    • Method 1 (Cooling): Slowly cool to room temperature, then

      
      .
      
    • Method 2 (Anti-solvent): Add Water (warm) dropwise until turbidity persists, then cool.

  • Collect: Filtration yields high-purity crystals.

Module 3: Visual Troubleshooting Logic

The following decision tree helps you select the correct solubilization strategy based on your end-goal.

SolubilityLogic Start Start: 3-Amino-5-chloro-4-methoxybenzoic acid Goal What is your Goal? Start->Goal Assay Biological Assay / Aqueous Goal->Assay Synthesis Chemical Synthesis Goal->Synthesis Purification Purification Goal->Purification DMSO Dissolve in 100% DMSO (Stock) Assay->DMSO ReactionType Reaction Type? Synthesis->ReactionType Recryst Recrystallization Purification->Recryst Dilute Dilute into Media (Keep <1% DMSO) DMSO->Dilute Acylation Acylation/Coupling ReactionType->Acylation Esterification Esterification ReactionType->Esterification Solvent1 Use DMF or NMP (Add Base like TEA) Acylation->Solvent1 Solvent2 Use MeOH/H2SO4 (Reflux) Esterification->Solvent2 Solvent3 Methanol (Hot) -> Cool Recryst->Solvent3

Figure 1: Decision Matrix for Solubilization Strategies.[1] Select the path based on your experimental endpoint.

Module 4: Frequently Asked Questions (FAQ)

Q1: I see a "yellow oil" instead of crystals during workup. What happened? A: This is common with methoxy-benzoic derivatives. You likely have trapped solvent or impurities (like the nitro-precursor) lowering the melting point.[1]

  • Fix: Re-dissolve in Methanol, add activated charcoal (to remove oily impurities), hot filter, and induce crystallization slowly. Scratching the glass flask often helps induce nucleation.[1]

Q2: Can I use this compound for HPLC standards without modification? A: Yes, but ensure your mobile phase is acidic.

  • Recommendation: Use Water (0.1% Formic Acid) : Acetonitrile.[1] The acid ensures the amine is protonated (

    
    ), preventing peak tailing caused by the zwitterion interacting with the column silica.
    

Q3: How do I make a stable salt form? A: If the zwitterion is too difficult to handle, convert it to the Hydrochloride Salt :

  • Dissolve the free acid in minimal Methanol.[1][2]

  • Add 1.1 equivalents of HCl (4M in Dioxane or concentrated aqueous).

  • Add Diethyl Ether or Ethyl Acetate as an anti-solvent.[1]

  • The HCl salt will precipitate as a white solid, which is far more water-soluble (pH < 2).[1]

Q4: Is the position of the Chlorine atom critical for solubility? A: Yes. While 3-amino-5-chloro-4-methoxy (the target) and 4-amino-5-chloro-2-methoxy (Metoclopramide impurity) are isomers, the ortho vs. meta placement affects the


 of the amine via inductive effects.[1] However, the general solubility protocols (pH swing, DMSO)  remain identical for both isomers due to the dominant zwitterionic effect [1, 2].[1]

References

  • Perlovich, G. L., et al. (2014).[1] "A Solubility Comparison of Neutral and Zwitterionic Polymorphs." Crystal Growth & Design. (Demonstrates the lattice energy barriers in aminobenzoic acid derivatives).

  • Royal Society of Chemistry. (2013).[1] "Ciprofloxacin salts with benzoic acid derivatives: structural aspects, solid-state properties and solubility performance." CrystEngComm. (Discusses supramolecular packing of amino-benzoic acids).

  • PubChem. "4-Amino-5-chloro-2-methoxybenzoic acid (Isomer Analog Data)." National Library of Medicine.[1] (Physicochemical property data for the structural class).

  • ChemicalBook. "3-Amino-4-methoxybenzoic acid Solubility Profiles." (General solvent data for methoxy-amino-benzoic cores).

Sources

optimizing reaction time and temperature for 3-amino-5-chloro-4-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-amino-5-chloro-4-methoxybenzoic acid (CAS 7206-70-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will move beyond simple protocols to explore the underlying principles, enabling you to troubleshoot effectively and optimize your reaction conditions for improved yield and purity.

I. Overview of the Synthetic Challenge

The synthesis of 3-amino-5-chloro-4-methoxybenzoic acid is a nuanced process involving several key transformations on a substituted aromatic ring. The primary challenges lie in controlling regioselectivity during electrophilic substitution and managing sensitive functional groups. Achieving optimal reaction time and temperature at each stage is critical to maximizing yield while minimizing the formation of stubborn impurities. This guide provides a logical framework for addressing common issues encountered during this synthesis.

A plausible and efficient synthetic pathway, which will serve as the basis for our discussion, begins with 4-chlorobenzoic acid. This route involves nitration, nucleophilic aromatic substitution to introduce the methoxy group, and subsequent reduction of the nitro group.

Synthetic_Pathway A 4-Chlorobenzoic Acid B 4-Chloro-3-nitrobenzoic Acid A->B  Nitration (HNO₃, H₂SO₄) C 5-Chloro-4-methoxy-3-nitrobenzoic Acid B->C  Methoxylation (NaOMe, MeOH) D 3-Amino-5-chloro-4-methoxybenzoic Acid C->D  Reduction (e.g., H₂, Pd/C or SnCl₂, HCl)

Caption: Proposed synthetic workflow for 3-amino-5-chloro-4-methoxybenzoic acid.

II. Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in this synthesis?

A1: Across the entire workflow, temperature and reaction time are paramount.

  • Nitration: Temperature control is non-negotiable. Exceeding the optimal temperature range can lead to the formation of dinitrated byproducts or oxidative degradation.[1]

  • Methoxylation (Nucleophilic Aromatic Substitution): This step is often the kinetic bottleneck. Both temperature and time must be sufficient to drive the reaction to completion, but excessive heat or prolonged duration can risk side reactions like demethylation or decomposition.

  • Nitro Group Reduction: The choice of reducing agent dictates the optimal conditions. Catalytic hydrogenation is sensitive to catalyst poisoning and pressure, while metal/acid reductions (like SnCl₂/HCl) require careful temperature management to avoid over-reduction or side reactions with other functional groups.[2]

Q2: How can I effectively monitor the progress of each reaction step?

A2: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

  • TLC: Ideal for rapid, qualitative assessment of the consumption of starting material and the appearance of the product spot. It is an invaluable tool for determining reaction completion in real-time.

  • LC-MS: Provides more definitive data, confirming the mass of the desired product and helping to identify any major byproducts being formed. This is particularly useful when troubleshooting unexpected results. For more complex analyses, such as distinguishing isomers, methods like HILIC may be necessary.[3][4]

Q3: What are the primary safety concerns I should be aware of?

A3:

  • Nitration: The use of concentrated nitric and sulfuric acids creates a highly corrosive and exothermic mixture. Perform the addition of the substrate slowly and with efficient cooling in an ice bath to maintain temperature control.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. Ensure all equipment is properly grounded and the reaction is conducted in a well-ventilated fume hood or a dedicated hydrogenation facility.

  • General Reagents: Handle all chlorinated compounds and organic solvents with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

III. Troubleshooting and Optimization Guide

This section addresses specific problems you may encounter. The solutions focus on the interplay between reaction time and temperature.

Problem Area 1: Low Yield or Incomplete Nitration of 4-Chlorobenzoic Acid

Q: My nitration of 4-chlorobenzoic acid stalls, with significant starting material remaining. Simply extending the reaction time doesn't help. What's wrong?

A: This issue almost always points to suboptimal temperature control or insufficient activation. The nitronium ion (NO₂⁺) is the active electrophile, and its generation is highly dependent on the acid mixture and temperature.

Causality & Solution:

  • Insufficient Nitronium Ion Generation: If the reaction is too cold (e.g., << 0 °C), the formation of the nitronium ion can be slow, leading to an incomplete reaction.

  • Deactivation of Starting Material: The carboxylic acid and chloro-substituents are deactivating groups, making the ring less susceptible to electrophilic attack. The reaction requires sufficient thermal energy to overcome this activation barrier.

Optimization Protocol:

  • Step 1: Verify Reagent Quality: Ensure you are using fresh, concentrated nitric acid (>65%) and sulfuric acid (>95%).

  • Step 2: Controlled Temperature Increase: Maintain the initial addition of the substrate at 0-5 °C to control the initial exotherm.[1] Once the addition is complete, allow the reaction to slowly warm to room temperature. If the reaction is still sluggish, you can cautiously increase the temperature.

  • Step 3: Monitor Closely: Use TLC to track the disappearance of the starting material. The reaction is typically complete within 2-4 hours once at the optimal temperature.

Data-Driven Optimization:

ParameterInitial ConditionOptimization RangeRationale
Temperature 0-5 °C (addition)0 °C to 35-40 °CBalancing reaction rate with prevention of side reactions.[2]
Reaction Time 2 hours1-6 hoursEnsure complete conversion without product degradation.
Problem Area 2: Formation of Impurities During Methoxylation

Q: During the conversion of 4-chloro-3-nitrobenzoic acid to the methoxy derivative, I'm observing a significant byproduct. How can I improve the selectivity?

A: The primary byproduct in this step is often the corresponding hydroxybenzoic acid, formed by the reaction with residual water or hydroxide ions.[1] Temperature and base quality are the key variables to control.

Causality & Solution:

  • Competing Nucleophile (Hydroxide): Sodium methoxide is hygroscopic and can degrade to sodium hydroxide. Hydroxide is a potent nucleophile that will compete with methoxide, leading to the undesired hydroxy byproduct.

  • Reaction Temperature Too High: At elevated temperatures, the selectivity of the reaction can decrease. Furthermore, if the starting material is an ester, high temperatures in the presence of a strong base can cause saponification.

Optimization Protocol:

  • Step 1: Ensure Anhydrous Conditions: Use freshly opened, high-purity sodium methoxide. If possible, use methanol distilled over a drying agent.

  • Step 2: Optimize Temperature: This reaction often requires elevated temperatures (refluxing methanol) to proceed at a reasonable rate.[5] However, if side products are an issue, try running the reaction at a slightly lower temperature (e.g., 50-60 °C) for a longer period.

  • Step 3: Stoichiometry Control: Use a slight excess of sodium methoxide (e.g., 1.1-1.2 equivalents) to ensure the reaction goes to completion, but avoid a large excess which can promote side reactions.

Troubleshooting_Methoxylation Problem {Impurity Formation in Methoxylation | Low Purity} Cause1 Potential Causes - Presence of Water/Hydroxide - Reaction Temp Too High Problem->Cause1  Investigate Solution1 Solutions - Use Anhydrous Reagents - Optimize Temp/Time Profile - Control Stoichiometry Cause1->Solution1  Address

Caption: Logic diagram for troubleshooting the methoxylation step.

Problem Area 3: Incomplete Reduction of the Nitro Group

Q: My catalytic hydrogenation of 5-chloro-4-methoxy-3-nitrobenzoic acid is very slow or stalls completely. What factors should I investigate?

A: Incomplete hydrogenation is a common issue that can often be traced back to catalyst activity, substrate purity, or reaction conditions.

Causality & Solution:

  • Catalyst Deactivation: The palladium on carbon (Pd/C) catalyst can be poisoned by impurities, particularly sulfur or halide compounds. If your starting material carries over impurities from previous steps, catalyst activity will be compromised.

  • Insufficient Hydrogen Pressure/Agitation: The reaction is dependent on the efficient mixing of the substrate, solvent, catalyst, and hydrogen gas. Inadequate agitation or low hydrogen pressure will slow down the reaction rate.

  • Solvent Choice: The substrate must be fully dissolved in the reaction solvent for the reduction to proceed efficiently.

Optimization Protocol:

  • Step 1: Purify the Starting Material: Ensure the nitro-compound is of high purity before attempting the reduction. Recrystallization may be necessary.

  • Step 2: Catalyst Loading & Handling: Use a standard loading of 5-10 mol% Pd/C. Handle the catalyst carefully; it is pyrophoric and should be handled under a stream of inert gas or as a wet slurry.

  • Step 3: Optimize Temperature and Pressure: While many hydrogenations run well at room temperature, gently heating to 40-50 °C can significantly increase the reaction rate.[6] Increase hydrogen pressure within the safe limits of your apparatus (e.g., from 1 atm to 3-4 atm). The reaction time can vary from a few hours to overnight. A patent for a similar reduction of 3-nitro-4-hydroxybenzoic acid suggests heating to 95 °C.[2]

Summary of Optimized Conditions:

Reaction StepKey ParameterRecommended RangeNotes
Nitration Temperature0 °C to 40 °CCritical for selectivity. Monitor exotherm carefully.
Time1 - 6 hoursMonitor by TLC until starting material is consumed.
Methoxylation Temperature50 °C to RefluxBalance rate vs. side reactions. Anhydrous conditions are key.
Time4 - 24 hoursOften requires extended time for full conversion.
Reduction Temperature25 °C to 95 °CGentle heating can dramatically improve reaction rate.[2]
Time2 - 18 hoursDependent on catalyst activity, pressure, and temperature.

IV. References

  • Royal Society of Chemistry. (n.d.). Optimization of the time and temperature of the microwave-assisted amination of phenylene-PMO. RSC Publishing.

  • BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions. BenchChem.

  • ResearchGate. (2024). Optimization of the reaction conditions for the reductive amination of.... ResearchGate.

  • BenchChem. (2025). Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids. BenchChem.

  • ACS Publications. (n.d.). A Brief Introduction to Chemical Reaction Optimization. ACS Publications.

  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing.

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal.

  • Khan Academy. (n.d.). Synthesis of substituted benzene rings II. Khan Academy.

  • Patsnap. (2017). A kind of preparation method of 3-amino-4-methoxybenzanilide. Eureka.

  • European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids - EP 0206635 B1.

  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. PubChem.

  • Google Patents. (2016). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.

  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation.

  • Thermo Fisher Scientific. (n.d.). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.

Sources

Technical Support Center: Chlorination of 3-Amino-4-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Safety Directive

User Warning: The chlorination of 3-amino-4-methoxybenzoic acid presents a classic "electron-rich substrate" paradox. The molecule contains two strong activating groups (


 and 

) and one deactivating group (

).
  • The Primary Challenge: The amino group (

    
    ) activates the ring so strongly that oxidative degradation (tar formation)  and polychlorination  are the dominant failure modes when using standard reagents like chlorine gas (
    
    
    
    ).
  • The Regiochemical Battle: The amino group directs ortho/para, while the methoxy group also directs ortho/para. In this specific scaffold, they compete.

    • Target Isomer: Usually 6-chloro-3-amino-4-methoxybenzoic acid (Para to the amine, the strongest director).

    • Common Impurity: 2-chloro isomer (Ortho to amine, sterically hindered) or 2,6-dichloro species.

Safety Alert:

  • Exotherm Risk: Direct chlorination is highly exothermic. Run strictly below 10°C.

  • N-Chloramine Formation: Reaction intermediates can form unstable N-chloro species. Do not isolate these; ensure full rearrangement to the C-chloro product before workup.

Diagnostic Hub: Troubleshooting FAQs

Category A: Reaction Appearance & Stability

Q1: My reaction mixture turned from pale yellow to dark black/tarry within minutes. What happened? Diagnosis: Oxidative Deamination. You likely used a strong oxidant (like


 gas or excess 

) on the free amine. The amino group is easily oxidized to quinone-imine species, which polymerize into "aniline black" tars. Corrective Action:
  • Switch Reagent: Use N-Chlorosuccinimide (NCS) .[1][2][3][4] It is a milder, solid reagent that releases electrophilic chlorine slowly.

  • Protect the Amine (Recommended): If NCS still causes darkening, you must acetylate the amine first (using acetic anhydride) to form the acetamido derivative. This lowers the HOMO energy, preventing oxidation while maintaining regiocontrol.

Q2: I am observing a "stalled" reaction where the starting material is consumed, but the product peak isn't growing. (HPLC/TLC) Diagnosis: N-Chlorination Trap. The chlorine atom has likely attached to the nitrogen (forming an N-chloro intermediate) rather than the carbon ring. This is the kinetic product. Corrective Action:

  • Promote Rearrangement: The conversion of N-chloro to C-chloro (Orton Rearrangement) is acid-catalyzed. Add a catalytic amount of HCl or run the reaction in Acetic Acid to force the chlorine to migrate to the ring (Position 6).

Category B: Regioselectivity & Yield

Q3: I have a mixture of 6-chloro (major) and 2-chloro (minor) products. How do I improve the ratio? Diagnosis: Steric vs. Electronic Control. The amino group directs to positions 2 (ortho) and 6 (para). Position 6 is electronically favored and sterically open. Position 2 is "sandwiched" between the amino and carboxyl groups. Corrective Action:

  • Lower Temperature: Run at 0°C to -5°C. Lower temperatures favor the lower-energy transition state (Position 6).

  • Solvent Switch: Switch from DMF (polar aprotic) to Acetonitrile (MeCN) or Acetic Acid . Polar aprotic solvents can sometimes stabilize the transition states for ortho-substitution (Pos 2) via hydrogen bonding with the carboxyl group.

Q4: My yield is low (50-60%) due to over-chlorination (dichloro impurities). Diagnosis: Stoichiometry Mismatch. The product (chloro-aniline) is still activated and can react again. Corrective Action:

  • Starve the Reaction: Use 0.95 equivalents of NCS relative to the substrate. It is better to leave 5% starting material (easy to separate) than to generate 10% dichloro-impurity (hard to separate).

  • Slow Addition: Add NCS in 5 portions over 1 hour.

Standard Operating Procedures (SOPs)

Protocol A: Direct Chlorination (High Risk, High Reward)

Best for rapid screening when slight yield loss is acceptable.

Reagents:

  • Substrate: 3-amino-4-methoxybenzoic acid (1.0 eq)

  • Reagent: N-Chlorosuccinimide (NCS) (0.95 - 1.0 eq)

  • Solvent: Acetonitrile (MeCN) or Glacial Acetic Acid (AcOH)

  • Catalyst: HCl (1-2 drops, optional for rearrangement)

Workflow:

  • Dissolution: Dissolve substrate in MeCN (10 vol) under

    
    . Cool to 0°C .
    
  • Addition: Add NCS portion-wise over 30 minutes. Do not dump it all at once.

  • Monitoring: Stir at 0°C for 2 hours. Monitor via HPLC.[1] Look for the disappearance of the "N-Cl" intermediate (often less polar than SM).

  • Workup: Quench with 10% aqueous Sodium Thiosulfate (

    
    ) to destroy unreacted chlorinating agent.
    
  • Isolation: Adjust pH to 4-5 to precipitate the product. Filter and wash with cold water.

Protocol B: The "Gold Standard" Protected Route

Best for GMP scale-up and high purity.

  • Protection: React substrate with

    
     in AcOH 
    
    
    
    3-acetamido-4-methoxybenzoic acid .
  • Chlorination: Treat the protected intermediate with

    
     or NCS. The acetamido group is bulky, effectively blocking Position 2 completely. Chlorination occurs almost exclusively at Position 6 .
    
  • Deprotection: Hydrolyze with dilute NaOH or HCl to reveal the free amine.

Mechanistic Visualization

The following diagram illustrates the competition between the Kinetic Path (N-Chlorination) and the Thermodynamic Path (C-Chlorination), and why acid catalysis is crucial.

ChlorinationPathway cluster_kinetic Kinetic Phase (Fast) cluster_thermo Thermodynamic Phase (Slow) SM Starting Material (3-Amino-4-Methoxybenzoic Acid) N_Chloro Intermediate A: N-Chloro Species (Unstable) SM->N_Chloro + NCS (Kinetic Attack) Oxidation Side Reaction: Oxidative Tar / Quinones SM->Oxidation + Excess Oxidant / High Temp C_Chloro_6 Target Product: 6-Chloro Isomer (Para to NH2) N_Chloro->C_Chloro_6 Orton Rearrangement (H+ Catalyzed, Major Path) C_Chloro_2 Impurity: 2-Chloro Isomer (Ortho to NH2) N_Chloro->C_Chloro_2 Minor Path (Steric Hindrance) Over-Chlorination\n(Dichloro Impurity) Over-Chlorination (Dichloro Impurity) C_Chloro_6->Over-Chlorination\n(Dichloro Impurity) + Excess NCS

Caption: Reaction pathway showing the critical Orton Rearrangement step. Acid catalysis pushes the unstable N-Chloro intermediate toward the desired C-Chloro target, minimizing tar formation.

Quantitative Data: Solvent Effects

The choice of solvent dramatically impacts the regioselectivity ratio (6-Cl vs 2-Cl).

Solvent SystemReagentTemp (°C)Yield (%)Ratio (6-Cl : 2-Cl)Notes
Acetonitrile NCS082%92 : 8Recommended balance of solubility and selectivity.
Acetic Acid NCS2578%95 : 5Acid promotes rearrangement; slightly lower yield due to solubility loss.
DMF NCS2565%80 : 20Poor selectivity; DMF can participate in side reactions.
Water/HCl NCS045%88 : 12Low yield due to precipitation of SM before reaction completion.

References

  • Organic Chemistry Portal. (2024). N-Chlorosuccinimide (NCS) in Organic Synthesis. Retrieved from [Link]

  • PubChem. (2025).[5] 3-Amino-4-methoxybenzoic acid: Compound Summary and Hazards. National Library of Medicine. Retrieved from [Link]

  • Hodges, R. & Taylor, A. (1964).[6] The synthesis of 2-amino-5-chloro-3,4-dimethoxybenzoic acid and related compounds. Journal of the Chemical Society.[6] Retrieved from [Link]

  • MDPI. (2024). Chlorination of Aromatic Amino Acids: Reaction Kinetics and Influence Factors. Retrieved from [Link]

Sources

Technical Support Hub: Catalyst Selection for 3-Amino-5-chloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for researchers and process chemists working with 3-amino-5-chloro-4-methoxybenzoic acid (CAS 954815-05-5) . It focuses on the most critical synthetic bottleneck: the chemoselective reduction of the nitro precursor without hydrodechlorination.

Current Status: Online Role: Senior Application Scientist Topic: Chemoselective Hydrogenation & Process Optimization

Core Synthesis Overview

The synthesis of 3-amino-5-chloro-4-methoxybenzoic acid typically proceeds via the hydrogenation of 3-nitro-5-chloro-4-methoxybenzoic acid . The presence of the aryl chloride at the C5 position presents a major chemoselectivity challenge. Standard hydrogenation catalysts (Pd/C) will rapidly cleave the C-Cl bond (hydrodechlorination), leading to the des-chloro impurity (3-amino-4-methoxybenzoic acid), which is often inseparable by crystallization.

Critical Success Factor: Selection of a catalyst system that activates the


 group while kinetically inhibiting the oxidative addition of the catalyst into the 

bond.

Troubleshooting & FAQs

Q1: Why is my chlorine atom "falling off" during hydrogenation?

Diagnosis: You are likely experiencing hydrodechlorination . This occurs because the bond dissociation energy of Ar-Cl (


96 kcal/mol) is accessible to active Pd(0) species, especially after the nitro group is reduced.
Corrective Action: 
  • Switch Catalyst: Move from Palladium (Pd/C) to Sulfided Platinum on Carbon (Pt(S)/C) . Sulfur acts as a selective poison, blocking the high-energy sites required for C-Cl activation while leaving the sites for

    
     reduction active.
    
  • Add Inhibitors: If you must use Pt/C or Pd/C, add a dehalogenation inhibitor such as thiophene (0.1–0.5 mol%) or morpholine .

  • Check Base: Ensure a base (e.g.,

    
    ) is present if using non-sulfided catalysts, though this is a double-edged sword (can accelerate reaction but also dehalogenation).
    
Q2: I am seeing a new impurity at RRT 1.15 (Methyl Ester). What is it?

Diagnosis: You are likely generating Methyl 3-amino-5-chloro-4-methoxybenzoate . Root Cause: If you are running the hydrogenation in Methanol (a common solvent), trace dehalogenation releases


. This acid catalyzes the Fisher esterification of your carboxylic acid product with the solvent.
Corrective Action: 
  • Buffer the System: Add 1.05 eq of Sodium Acetate or Sodium Bicarbonate to neutralize any

    
     formed.
    
  • Change Solvent: Switch to a non-nucleophilic solvent like Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF) .

Q3: The reaction stalls at 90% conversion. Should I add more catalyst?

Diagnosis: Catalyst poisoning or pore blocking. Root Cause: The amine product can coordinate strongly to the metal surface, or byproducts (like azo/azoxy intermediates) may precipitate. Corrective Action:

  • Do NOT just add more catalyst immediately. First, increase the temperature by 10°C (up to 60°C max).

  • Pressure Check: Ensure

    
     mass transfer is not the limit. Increase stirring rate (>1000 rpm).
    
  • Solvent Wash: If the product is precipitating and coating the catalyst, add more solvent or water to dissolve the salt form.

Experimental Protocol: Chemoselective Hydrogenation

Objective: Reduction of 3-nitro-5-chloro-4-methoxybenzoic acid to 3-amino-5-chloro-4-methoxybenzoic acid with <0.5% des-chloro impurity.

Materials
  • Substrate: 3-nitro-5-chloro-4-methoxybenzoic acid (1.0 eq)

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon) - Load: 2 wt% relative to substrate.

  • Solvent: Methanol (HPLC grade) or Ethyl Acetate.

  • Base: Sodium Bicarbonate (0.1 eq - optional, only if esterification is observed).

Step-by-Step Methodology
  • Inerting: Charge the hydrogenation autoclave with the substrate and catalyst. Purge with Nitrogen (

    
    ) three times to remove oxygen (safety critical).
    
  • Solvent Addition: Add Methanol under

    
     flow. Concentration should be roughly 0.5 M (approx. 10 volumes).
    
  • Hydrogen Introduction: Pressurize with Hydrogen (

    
    ) to 5 bar (75 psi) . Do not exceed 10 bar to minimize dehalogenation risk.
    
  • Reaction: Heat to 50°C with vigorous stirring (1000+ rpm).

    • Note: Reaction is exothermic. Monitor internal temp.

  • Monitoring: Sample at 2 hours. Check HPLC for consumption of Nitro starting material and formation of Des-chloro impurity.

  • Work-up:

    • Cool to 25°C.

    • Filter catalyst over a Celite pad (keep wet to prevent pyrophoric ignition).

    • Concentrate filtrate to dryness.

    • Purification: Recrystallize from Water/Ethanol if necessary to remove trace salts.

Catalyst Performance Matrix

Catalyst SystemActivity (Rate)Chemoselectivity (Cl-Retention)Risk ProfileRecommended Use
5% Pd/C HighLow (High Dechlorination)Critical Not Recommended
5% Pt/C ModerateModerateHighUse only with inhibitors (e.g., thiophene)
5% Pt(S)/C ModerateExcellent (>99%) LowPrimary Recommendation
Raney Nickel HighVariableModerateViable, but handling hazards (pyrophoric)
Fe / HCl LowExcellentHigh (Waste)Legacy method (avoid for scale-up)

Reaction Pathway & Logic Map

The following diagram illustrates the competitive pathways. The Green path is the desired route enabled by Sulfided Platinum. The Red path is the failure mode caused by non-selective Palladium catalysts.

G Start 3-nitro-5-chloro-4-methoxybenzoic acid (Precursor) Nitroso Nitroso / Hydroxylamine Intermediates Start->Nitroso + H2 Cat_Pd Catalyst: Pd/C (Non-selective) Impurity 3-amino-4-methoxybenzoic acid (Des-chloro Impurity) Cat_Pd->Impurity Cat_PtS Catalyst: Pt(S)/C (Sulfided / Selective) Target 3-amino-5-chloro-4-methoxybenzoic acid (TARGET) Cat_PtS->Target Nitroso->Target Pt(S)/C Blocks C-Cl insertion Nitroso->Impurity Pd/C Fast Oxidative Addition to C-Cl Ester Methyl Ester Impurity (If MeOH + Acidic) Target->Ester HCl byproduct + MeOH

Caption: Competitive hydrogenation pathways. Sulfided Platinum (Pt(S)/C) ensures the reaction proceeds to the Target Amine without cleaving the Chlorine atom, whereas standard Pd/C leads to the Des-chloro impurity.

References

  • Bailie, C. et al. (2020). Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst. SciSpace. [Link]

  • Kosak, J. R. (1997). Raney-type catalysts for the hydrogenation of halonitroaromatic compounds.
  • Cárdenas-Lizana, F. et al. (2020). Liquid Phase Hydrogenation of Pharmaceutical Interest Nitroarenes over Gold-Supported Alumina Nanowires Catalysts. MDPI Molecules. [Link]

dealing with regioisomer formation in 3-amino-5-chloro-4-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-amino-5-chloro-4-methoxybenzoic acid. This document is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we will address common challenges, with a particular focus on the formation of regioisomeric impurities, providing in-depth troubleshooting advice and optimized protocols to ensure the desired product is obtained with high purity.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the synthesis and the issue of regioisomerism.

Q1: What is the primary synthetic challenge in preparing 3-amino-5-chloro-4-methoxybenzoic acid?

The principal challenge is controlling the regioselectivity during the electrophilic aromatic substitution (EAS) steps. The starting materials and intermediates have multiple positions where substituents can be introduced, leading to the formation of undesired regioisomers. These isomers often have very similar physical properties, making their separation from the target molecule difficult and impacting the overall yield and purity of the final product.[1][2]

Q2: What are the most likely regioisomeric impurities in this synthesis?

The most common regioisomeric impurities depend on the synthetic route. However, a frequent challenge is the formation of isomers where the amino and chloro groups are in different positions relative to the methoxy and carboxylic acid groups. For instance, if starting from a substituted methoxybenzoic acid, nitration or chlorination can occur at various positions on the aromatic ring, leading to a mixture of products.

Q3: Why is the formation of specific regioisomers favored from a chemical standpoint?

The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the benzene ring.[3]

  • Activating, Ortho-, Para-Directing Groups: The methoxy (-OCH₃) and amino (-NH₂) groups are strong activating groups that donate electron density to the ring, primarily at the ortho and para positions.[4][5][6][7][8]

  • Deactivating, Meta-Directing Groups: The carboxylic acid (-COOH) and nitro (-NO₂) groups are deactivating groups that withdraw electron density from the ring, directing incoming electrophiles to the meta position.[4][9][10]

  • Deactivating, Ortho-, Para-Directing Groups: The chloro (-Cl) group is a deactivating but ortho-, para-directing substituent.[4][5][6]

The interplay of these directing effects determines the final substitution pattern.

Q4: Can the synthetic route be designed to minimize regioisomer formation?

Yes, a strategic selection of the synthetic pathway is crucial. The order in which the substituents are introduced can significantly influence the regiochemical outcome. A well-designed synthesis will leverage the directing effects of the substituents to favor the formation of the desired isomer at each step.

Troubleshooting Guide: Regioisomer Formation

This guide provides solutions to specific problems you may encounter during your synthesis.

Problem 1: My nitration of 4-methoxybenzoic acid yields a mixture of 4-methoxy-3-nitrobenzoic acid and 4-methoxy-2-nitrobenzoic acid.

Cause: The methoxy group is a strong ortho-, para-director. While the para position is blocked by the carboxylic acid group, both ortho positions are available for nitration. Steric hindrance from the carboxylic acid group can slightly favor substitution at the 3-position, but the formation of the 2-nitro isomer is still significant.

Solution:

  • Optimize Reaction Conditions:

    • Temperature Control: Nitration is highly exothermic. Maintaining a low temperature (0-5°C) is critical to minimize the formation of side products and dinitrated species.[11] A sudden increase in temperature can lead to a loss of selectivity.

    • Nitrating Agent: The choice and concentration of the nitrating agent can influence the isomer ratio. A mixture of concentrated nitric acid and sulfuric acid is commonly used.[11] Experimenting with the ratio and addition rate can help optimize for the desired isomer.

  • Alternative Strategy: Start with a Pre-substituted Ring: Consider a starting material where the regiochemistry is already set, such as 3-nitro-4-methoxybenzoic acid, if commercially available.[12]

Problem 2: During the reduction of a nitro-chloro-methoxybenzoic acid intermediate, I am observing dechlorination.

Cause: Catalytic hydrogenation, a common method for nitro group reduction, can sometimes lead to the cleavage of carbon-halogen bonds (hydrodehalogenation), especially with catalysts like Palladium on carbon (Pd/C).[13]

Solution:

  • Chemoselective Reduction Methods:

    • Raney Nickel: This catalyst is often a good alternative to Pd/C for reducing nitro groups in the presence of halogens as it is less prone to causing dehalogenation.[13]

    • Metal/Acid Systems: Reagents like iron in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) are effective for nitro group reduction and are generally compatible with aryl chlorides.[13]

    • Sodium Sulfide (Na₂S): This reagent can be a useful alternative when hydrogenation or acidic conditions are not suitable. It can sometimes selectively reduce one nitro group in the presence of others.[13]

Problem 3: The final amination or chlorination step results in a mixture of regioisomers.

Cause: The combined directing effects of the existing substituents may not strongly favor substitution at a single position, leading to a mixture of products.

Solution:

  • Blocking Groups: In some cases, a removable blocking group can be introduced to temporarily occupy a reactive site, forcing the desired substitution to occur at another position. The blocking group is then removed in a subsequent step.

  • Directed Metalation: Directed ortho-metalation (DoM) can be a powerful strategy to achieve high regioselectivity. A directing group on the ring (like the carboxylic acid or a derivative) can direct a strong base to deprotonate the adjacent ortho position, which can then be quenched with an electrophile (e.g., a chlorinating agent).

  • Copper-Catalyzed Amination: For the introduction of the amino group, copper-catalyzed cross-coupling reactions (Ullmann condensation) can be highly regioselective, particularly for the amination of ortho-halobenzoic acids.[14][15][16][17]

Recommended Synthetic Protocol with Troubleshooting Checkpoints

This protocol outlines a potential synthetic route for 3-amino-5-chloro-4-methoxybenzoic acid, highlighting key control points to minimize regioisomer formation.

Step 1: Nitration of 4-Methoxybenzoic Acid

Objective: To synthesize 4-methoxy-3-nitrobenzoic acid with minimal formation of the 2-nitro isomer.

Protocol:

  • In a flask equipped with a stirrer and a dropping funnel, dissolve 4-methoxybenzoic acid in concentrated sulfuric acid.

  • Cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash thoroughly with cold water, and dry.

  • Recrystallize from an appropriate solvent (e.g., ethanol/water) to purify the desired 4-methoxy-3-nitrobenzoic acid.

Troubleshooting Checkpoint:

  • Analyze the crude product by ¹H NMR or HPLC to determine the ratio of 3-nitro to 2-nitro isomers. If the 2-nitro isomer is significant, consider lowering the reaction temperature further or adjusting the rate of addition of the nitrating mixture.

Step 2: Chlorination of 4-Methoxy-3-nitrobenzoic Acid

Objective: To regioselectively introduce a chlorine atom at the 5-position.

Protocol:

  • To a solution of 4-methoxy-3-nitrobenzoic acid in a suitable solvent (e.g., glacial acetic acid), add a chlorinating agent such as N-chlorosuccinimide (NCS) and a catalytic amount of a Lewis acid (e.g., FeCl₃).

  • Heat the reaction mixture at a controlled temperature (e.g., 60-80°C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Filter, wash, and dry the solid. Purify by recrystallization or column chromatography.

Troubleshooting Checkpoint:

  • The primary directing groups are the methoxy (ortho-, para-directing) and the nitro group (meta-directing). Both direct to the 5-position. However, other isomers are possible. Analyze the product mixture carefully to confirm the regiochemistry.

Step 3: Reduction of the Nitro Group

Objective: To selectively reduce the nitro group to an amino group without affecting the chloro substituent.

Protocol (using Fe/AcOH):

  • Suspend the 5-chloro-4-methoxy-3-nitrobenzoic acid in a mixture of ethanol and water.

  • Add iron powder and a catalytic amount of acetic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, filter the hot solution through celite to remove the iron salts.

  • Cool the filtrate and adjust the pH to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 3-amino-5-chloro-4-methoxybenzoic acid.

Troubleshooting Checkpoint:

  • If dechlorination is observed, switch to a milder reducing agent like stannous chloride (SnCl₂) in concentrated HCl.

Visualizing Reaction Pathways

Directing Effects in the Nitration of 4-Methoxybenzoic Acid

G cluster_start Starting Material cluster_nitration Electrophilic Aromatic Substitution (Nitration) cluster_products Potential Products Start 4-Methoxybenzoic Acid Nitration Nitration (HNO3/H2SO4) Start->Nitration Desired 4-Methoxy-3-nitrobenzoic Acid (Desired Product) Nitration->Desired Major Pathway (Steric Hindrance from -COOH) Isomer 4-Methoxy-2-nitrobenzoic Acid (Regioisomeric Impurity) Nitration->Isomer Minor Pathway (Ortho to -OCH3)

Caption: Regiochemical outcomes of the nitration of 4-methoxybenzoic acid.

Synthetic Workflow and Control Points

G cluster_control1 Control Point 1: Temperature & Reagent Ratio cluster_control2 Control Point 2: Catalyst & Temperature cluster_control3 Control Point 3: Choice of Reducing Agent A 4-Methoxybenzoic Acid B Nitration (HNO3/H2SO4) A->B C 4-Methoxy-3-nitrobenzoic Acid B->C D Chlorination (NCS/FeCl3) C->D E 5-Chloro-4-methoxy-3-nitrobenzoic Acid D->E F Nitro Reduction (Fe/AcOH) E->F G 3-Amino-5-chloro-4-methoxybenzoic Acid F->G

Sources

impact of raw material purity on 3-amino-5-chloro-4-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of 3-amino-5-chloro-4-methoxybenzoic acid (CAS 954815-05-5), a critical intermediate for pharmaceutical APIs (e.g., 5-HT4 receptor agonists).[1][2][3] The content focuses on the "Nitro-Chlorination-Reduction" pathway, which is the most regioselective route for establishing the 5-chloro substituent.[2]

Optimizing Purity, Yield, and Process Stability

Module 1: Critical Raw Material Specifications (FAQs)

Q1: Why is the purity of the starting material, 3-nitro-4-methoxybenzoic acid, critical for the chlorination step? A: The purity of 3-nitro-4-methoxybenzoic acid dictates the regiochemical outcome.[2]

  • Mechanism: In this substrate, the nitro group (C3), methoxy group (C4), and carboxyl group (C1) all synergistically direct electrophilic substitution to the C5 position .

  • Impurity Risk: If your starting material contains 4-hydroxy-3-nitrobenzoic acid (a common hydrolysis impurity from incomplete methylation), the phenolic hydroxyl group alters the electronic landscape.[2] It is a stronger activator than methoxy and may lead to over-chlorination or oxidation to quinones, resulting in a "tarry" dark reaction mixture and low yield.

  • Specification Recommendation: Ensure <0.5% 4-hydroxy-3-nitrobenzoic acid and <0.1% water content.[2]

Q2: We are using N-Chlorosuccinimide (NCS) for chlorination. Does the quality of NCS matter? A: Yes. Aged or "wet" NCS is a primary cause of reaction stalling.

  • The Issue: NCS degrades into succinimide and Cl₂/HCl upon exposure to moisture. Free HCl can catalyze the hydrolysis of the methoxy ether bond in your substrate, reverting it to a phenol (see Q1).

  • Validation: Check the melting point of NCS (144–150 °C). If it is below 142 °C, recrystallize from benzene or glacial acetic acid before use.

Q3: Can we use technical grade solvents (DMF/Acetonitrile) for the chlorination? A: No. Anhydrous conditions are required.

  • Reasoning: Water competes with the aromatic ring for the chloronium ion (Cl⁺), reducing reaction efficiency. Furthermore, in the presence of water, the chlorinating agent can generate hypochlorous acid (HOCl), which is a less selective electrophile and promotes the formation of oxidative byproducts rather than the desired aryl chloride.

Module 2: Synthesis Workflow & Troubleshooting Logic

Standard Industrial Protocol: Nitro-Chlorination-Reduction Route

This pathway ensures the chlorine atom is installed at the C5 position before the amino group is generated, avoiding the conflicting directing effects of the free amine.[2]

SynthesisWorkflow SM Starting Material 3-Nitro-4-methoxybenzoic acid Chlorination Step 1: Chlorination (NCS or Cl2 / DMF) Target: C5 Substitution SM->Chlorination Electrophilic Subst. Intermediate Intermediate 3-Nitro-5-chloro-4-methoxybenzoic acid Chlorination->Intermediate Impurity_Cl Impurity Risk: 2,5-Dichloro analog (Over-chlorination) Chlorination->Impurity_Cl Excess Reagent Reduction Step 2: Reduction (H2/Pd-C or Fe/HCl) Intermediate->Reduction Nitro Reduction Product Final Product 3-Amino-5-chloro-4-methoxybenzoic acid Reduction->Product Impurity_Red Impurity Risk: Azo-dimers (Incomplete Reduction) Reduction->Impurity_Red pH > 7 Impurity_SM Impurity Risk: 4-Hydroxy analog (Causes Tars) Impurity_SM->Chlorination Poisoning

Figure 1: Regioselective synthesis pathway highlighting critical impurity entry points.[2]

Module 3: Troubleshooting Guide

Issue 1: Product contains ~5-10% of a "di-chloro" impurity. [2]

  • Diagnosis: Over-chlorination occurring at the C2 position (ortho to the nitro group).

  • Root Cause:

    • Excess Reagent: Using >1.1 equivalents of chlorinating agent.

    • Temperature Spikes: Reaction temperature exceeded 50°C.

  • Solution:

    • Strictly control stoichiometry to 1.05 equivalents.

    • Maintain reaction temperature between 35-45°C.

    • Purification: The di-chloro impurity is less soluble in acidic water.[2] Recrystallize the crude acid from dilute acetic acid/water.

Issue 2: The final product is pink or reddish-brown instead of off-white.

  • Diagnosis: Oxidation of the amino group (formation of quinone imines or azo compounds).

  • Root Cause:

    • Iron Contamination: If Fe/HCl was used for reduction, residual ferric ions (

      
      ) are oxidizing the product during workup.
      
    • Air Exposure: The wet filter cake was exposed to air for too long while alkaline.

  • Solution:

    • Add sodium dithionite or sodium bisulfite (antioxidants) during the final workup/crystallization.

    • Ensure the pH is adjusted to the isoelectric point (pH ~3-4) for precipitation; avoid prolonged exposure to high pH.[2]

Issue 3: Low yield in the reduction step (H2/Pd-C).

  • Diagnosis: Catalyst poisoning.

  • Root Cause:

    • Sulfur/Chlorine Carryover: Residual sulfur (if SOCl₂ was used previously) or free Cl₂ from the chlorination step poisons the Palladium catalyst.

  • Solution:

    • Wash the intermediate (3-nitro-5-chloro-4-methoxybenzoic acid) thoroughly with water and sodium bicarbonate to remove acidic halides before hydrogenation.[2]

    • Switch to a sulfide-resistant catalyst (e.g., Pt/C) or use the Fe/Acetic acid reduction method if purity issues persist.[2]

Module 4: Quantitative Impact of Impurities

The following table summarizes how specific raw material impurities degrade the final API specifications.

Raw Material ImpuritySourceImpact on SynthesisImpact on Final Product
4-Hydroxy-3-nitrobenzoic acid Incomplete methylation of SMForms dark tars during chlorination; lowers yield.[2]Difficult-to-remove color impurities; fails "Appearance" spec.
Water (>0.5%) Solvent or wet reagentsHydrolysis of chlorinating agents; formation of HOCl.Increases oxidative byproducts; lowers assay %.
Iron (Fe) / Heavy Metals Low-grade reagentsCatalyzes oxidative coupling of amines.[2]Pink/Red discoloration; fails "Heavy Metals" spec.
Unreacted SM (Des-chloro) Incomplete chlorinationCarries through reduction to form 3-amino-4-methoxybenzoic acid.[2]Critical Failure: This is a potent impurity often inseparable by standard HPLC.

Module 5: Validated Experimental Protocols

Protocol A: Chlorination of 3-Nitro-4-methoxybenzoic acid
  • Charge 100 g of 3-nitro-4-methoxybenzoic acid (0.507 mol) into a reactor.

  • Add 500 mL of anhydrous DMF. Stir to dissolve.

  • Heat to 40°C.

  • Add 71 g of N-Chlorosuccinimide (0.532 mol, 1.05 eq) portion-wise over 1 hour. Note: Exothermic reaction.[2]

  • Stir at 45°C for 4–6 hours. Monitor by HPLC (Target: <1% SM).

  • Quench by pouring the mixture into 1.5 L of ice water.

  • Filter the yellow precipitate (3-nitro-5-chloro-4-methoxybenzoic acid).

  • Wash with water (2 x 200 mL) to remove succinimide and DMF.

  • Dry at 60°C. Expected Yield: 90–95%.

Protocol B: Reduction to 3-Amino-5-chloro-4-methoxybenzoic acid
  • Charge 50 g of the chloro-nitro intermediate into an autoclave.

  • Add 400 mL Methanol and 2.5 g of 5% Pd/C catalyst (50% wet).

  • Pressurize with Hydrogen (3–5 bar) at room temperature.

  • Stir until H₂ uptake ceases (approx. 3–5 hours).

  • Filter off the catalyst under Nitrogen (pyrophoric hazard).

  • Concentrate the filtrate to ~100 mL.

  • Acidify with dilute HCl to precipitate the amino acid (or isolate as HCl salt if preferred).

  • Recrystallize from water/ethanol if color removal is needed.

References

  • PubChem. (n.d.).[4] 3-Amino-5-chloro-4-methoxybenzoic acid (CAS 954815-05-5).[1][2][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Google Patents. (2017). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxybenzoic acid (Related Isomer Methodology).[2] Retrieved October 26, 2023, from

  • MDPI. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts. Retrieved October 26, 2023, from [Link]

Sources

avoiding over-chlorination in the synthesis of 3-amino-5-chloro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Precision Chlorination Guide Topic: Regiocontrol & Impurity Management in the Synthesis of 3-Amino-5-Chloro-4-Methoxybenzoic Acid

Executive Summary: The "Ortho-Para" Conflict

To the Researcher: You are likely encountering a specific impurity profile dominated by 2,5-dichloro-3-amino-4-methoxybenzoic acid (over-chlorination) or the 2-chloro regioisomer .

The core challenge in chlorinating 3-amino-4-methoxybenzoic acid lies in the electronic competition between two strong activating groups:

  • The Amino Group (-NH₂ at C3): Strongly activates the ortho position (C2) and para position (C6).

  • The Methoxy Group (-OCH₃ at C4): Strongly activates the ortho position (C5).

The Problem: While C5 is your target, the free amino group makes C2 highly reactive. Once C5 is chlorinated, the ring is only mildly deactivated, and the highly nucleophilic amine drives a second chlorination at C2, leading to the "over-chlorinated" impurity.

Diagnostic Visualizer: Reaction Pathways

The following diagram illustrates the kinetic competition and the formation of critical impurities.

ChlorinationPathways Fig 1. Kinetic competition between Methoxy (Path A) and Amino (Path B) directing effects. Start 3-Amino-4-Methoxybenzoic Acid (Starting Material) Target TARGET (C5-Chloro) 3-Amino-5-Chloro-4-Methoxybenzoic Acid Start->Target Path A: OMe-Directed (Preferred at <20°C) Impurity_Regio IMPURITY (C2-Chloro) Regioisomer Start->Impurity_Regio Path B: NH2-Directed (Competes if unmasked) Impurity_Over IMPURITY (2,5-Dichloro) Over-Chlorinated Target->Impurity_Over Path C: Excess Reagent (Rapid 2nd Addition) Impurity_Regio->Impurity_Over Path D

Troubleshooting Guides (Q&A)

Issue 1: "I am seeing >5% of the Dichlorinated Impurity (M+34 peak)."

Diagnosis: This indicates loss of stoichiometric control . The reaction kinetics for the second chlorination (at C2) are too close to the first (at C5).

Corrective Action:

  • Switch Reagents: If you are using Chlorine gas (

    
    ) or Sulfuryl Chloride (
    
    
    
    ), stop immediately. These are too aggressive for the free amine.
  • Adopt the NCS Protocol: Use N-Chlorosuccinimide (NCS) . It provides a controlled release of

    
     and allows for precise stoichiometry.
    
  • The "0.95 Equivalent" Rule: Never add excess oxidant to drive the reaction to completion. It is better to leave 5% starting material (easily removed by pH adjustment) than to generate 5% dichloro impurity (difficult to separate).

    • Recommendation: Use 0.95 to 1.00 equivalents of NCS.

Issue 2: "The Regioselectivity is poor (Mixture of C2 and C5 isomers)."

Diagnosis: The free amino group is exerting too much directing influence toward C2.

Corrective Action (The "Masking" Strategy): You must suppress the activating power of the amine.

  • Method A (Protonation - Fastest): Conduct the reaction in an acidic medium (e.g., Acetic Acid or with 1 eq. HCl).

    • Mechanism:[1][2][3] Protonation converts

      
       (Ortho/Para director) to 
      
      
      
      (Meta director).
    • Result:

      
       at C3 directs meta to C5 . The 
      
      
      
      at C4 directs ortho to C5 . Synergy achieved.
  • Method B (Acetylation - Robust): Convert the amine to an acetamide (

    
    ) before chlorination.
    
    • Mechanism:[1][2][3] Steric bulk at C3 blocks C2 attack.

    • Workflow: Acetylation

      
       Chlorination 
      
      
      
      Hydrolysis.
Issue 3: "The reaction turns dark/tarry."

Diagnosis: Oxidative degradation of the aniline. Aniline derivatives are prone to forming azo-linkages or quinones under oxidative stress.

Corrective Action:

  • Temperature Control: Maintain reaction temperature between 0°C and 10°C .

  • Light Exclusion: Wrap the reactor in foil. NCS reactions can be radical-initiated by light, leading to non-selective side chain chlorination or polymerization.

Validated Experimental Protocol

Method: NCS Chlorination in Acetonitrile (Direct Route) This protocol minimizes over-chlorination by using solvent polarity to stabilize the transition state.

ParameterSpecificationRationale
Substrate 3-Amino-4-methoxybenzoic acidStarting material.[3][4][5]
Reagent N-Chlorosuccinimide (NCS)Mild electrophilic source.
Solvent Acetonitrile (MeCN) or DMFPolar aprotic solvents stabilize the intermediate complex.
Temperature 0°C to 5°CKinetic control to favor C5 substitution.
Stoichiometry 1.0 : 0.98 (Substrate : NCS)Prevents di-chlorination.

Step-by-Step:

  • Dissolution: Dissolve 10.0 g (1.0 eq) of 3-amino-4-methoxybenzoic acid in 100 mL of Acetonitrile. Cool to 0–5°C in an ice bath.

  • Addition: Dissolve 0.98 eq of NCS in 50 mL Acetonitrile. Add this solution dropwise over 60 minutes.

    • Critical: Do not add solid NCS directly; local high concentrations cause over-chlorination.

  • Monitoring: Stir at 5°C for 4 hours. Monitor by HPLC (254 nm).

    • Stop Criteria: Stop when Starting Material < 2.0% OR if Dichloro impurity > 1.5%.

  • Workup: Pour mixture into ice water (300 mL). The product usually precipitates. If not, adjust pH to 4-5. Filter and wash with cold water.

References & Grounding

  • Regioselectivity in Aniline Chlorination:

    • Source: Beilstein Journal of Organic Chemistry.

    • Context: Discusses the use of NCS and metal halides for regioselective halogenation of anilines, confirming the preference for para/ortho substitution and the utility of NCS for controlled reactions.

    • Link:

  • Synthesis of 3-Amino-4-Methoxybenzoic Acid Derivatives:

    • Source: Google Patents (CN105936625A).

    • Context: Describes the synthesis of related benzamide derivatives, highlighting the stability of the 3-amino-4-methoxy core and standard industrial handling of these intermediates.

    • Link:[6]

  • Chemical Properties & Safety (PubChem):

    • Source: National Institutes of Health (NIH).

    • Context: Verification of chemical structure (CID 17823), molecular weight, and safety data for 3-amino-4-methoxybenzoic acid.

    • Link:

  • Chlorination Reagents & Mechanisms:

    • Source: Tokyo Chemical Industry (TCI).

    • Context: Technical review of halogenating reagents (NCS vs. Cl2) and the "Magic Chloro Effect" in drug discovery.

    • Link:

Sources

Validation & Comparative

comparative analysis of 3-amino-5-chloro-4-methoxybenzoic acid and its bromo-analog

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of 3-Amino-5-Chloro-4-Methoxybenzoic Acid and its Bromo-Analog

Executive Summary

This guide provides a technical comparison between 3-amino-5-chloro-4-methoxybenzoic acid (Compound A) and its bromo-analog (3-amino-5-bromo-4-methoxybenzoic acid, Compound B). Both compounds serve as critical trisubstituted benzoic acid scaffolds in the synthesis of bioactive benzamides, particularly 5-HT receptor agonists and neuroactive heterocycles.

While structurally similar, the choice between the chloro- and bromo-analogs dictates the efficiency of downstream diversification. The bromo-analog offers superior reactivity in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), whereas the chloro-analog provides a cost-effective, atom-economical alternative for scale-up when high reactivity is not required.

Chemical Identity & Structural Properties

Both compounds share a core 4-methoxybenzoic acid (p-anisic acid) scaffold with amino and halogen substituents at the chemically equivalent 3- and 5-positions.

FeatureChloro-Analog Bromo-Analog
IUPAC Name 3-Amino-5-chloro-4-methoxybenzoic acid3-Amino-5-bromo-4-methoxybenzoic acid
Formula C₈H₈ClNO₃C₈H₈BrNO₃
Molecular Weight 201.61 g/mol 246.06 g/mol
C-X Bond Energy ~95 kcal/mol (Stronger)~68 kcal/mol (Weaker)
Lipophilicity (cLogP) ~1.5~1.7
Key Application Stable intermediate; Cost-sensitive scale-upHigh-value intermediate for cross-coupling

Synthetic Pathways & Causality

The synthesis of both analogs follows a parallel "Halogenation-First" strategy. Direct halogenation of the amino-precursor (3-amino-4-methoxybenzoic acid) is not recommended because the strong directing effect of the amino group favors the 2- or 6-position (ortho/para to amine), rather than the desired 5-position.

To achieve the 3,5-substitution pattern, the halogen must be introduced before the amino group is generated, utilizing the directing effects of the methoxy group.

Comparative Synthesis Workflow

SynthesisPath Start 4-Methoxybenzoic Acid (p-Anisic Acid) Split Halogenation Choice Start->Split Cl_Step1 Chlorination (Cl2 or NCS) Target: Position 3 Split->Cl_Step1 Cost Efficiency Br_Step1 Bromination (Br2 or NBS) Target: Position 3 Split->Br_Step1 Reactivity Priority Cl_Int1 3-Chloro-4-methoxybenzoic acid Cl_Step1->Cl_Int1 Cl_Step2 Nitration (HNO3/H2SO4) Target: Position 5 Cl_Int1->Cl_Step2 Cl_Int2 3-Chloro-5-nitro-4-methoxybenzoic acid Cl_Step3 Reduction (Fe/HCl or H2/Pd) Nitro -> Amino Cl_Int2->Cl_Step3 Cl_Final 3-Amino-5-chloro-4-methoxybenzoic acid Cl_Step3->Cl_Final Br_Int1 3-Bromo-4-methoxybenzoic acid Br_Step1->Br_Int1 Br_Step2 Nitration (HNO3/H2SO4) Target: Position 5 Br_Int1->Br_Step2 Br_Int2 3-Bromo-5-nitro-4-methoxybenzoic acid Br_Step3 Reduction (SnCl2 or Fe/AcOH) Nitro -> Amino Br_Int2->Br_Step3 Br_Final 3-Amino-5-bromo-4-methoxybenzoic acid Br_Step3->Br_Final

Figure 1: Divergent synthesis pathways for Chloro- and Bromo-analogs ensuring correct regiochemistry.

Reactivity Profile & Decision Matrix

The primary differentiator is the leaving group ability of the halogen in transition-metal catalyzed reactions.

A. Palladium-Catalyzed Coupling (Suzuki/Buchwald)
  • Bromo-Analog: The C-Br bond is weaker and undergoes oxidative addition with Pd(0) rapidly. It is compatible with standard ligands (e.g., PPh3, dppf).

  • Chloro-Analog: The C-Cl bond is stronger and often inert under standard conditions. Successful coupling requires electron-rich, bulky phosphine ligands (e.g., XPhos, BrettPhos) or higher temperatures, which may degrade sensitive functional groups.

B. Nucleophilic Aromatic Substitution (SNAr)
  • Neither compound is particularly reactive toward SNAr because the ring is electron-rich (due to -OMe and -NH2 donors). However, if the carboxylic acid is converted to an ester or amide, the bromo-analog is slightly more susceptible to displacement than the chloro-analog, though this is rarely the primary reaction pathway.

Decision Guide

DecisionTree Start Select Scaffold Q1 Is Downstream Coupling Required? Start->Q1 NoCoupling Use Chloro-Analog (Lower Cost, High Stability) Q1->NoCoupling No (Final Product) YesCoupling Type of Coupling? Q1->YesCoupling Yes (Intermediate) StandardPd Use Bromo-Analog (Standard Ligands, Milder Cond.) YesCoupling->StandardPd General Purpose AdvancedPd Use Chloro-Analog (Requires XPhos/Buchwald Ligands) YesCoupling->AdvancedPd Cost Critical / Large Scale

Figure 2: Selection logic based on downstream chemical requirements.

Experimental Protocols

These protocols are designed to be self-validating. The intermediate isolation steps ensure that regiochemistry is maintained before proceeding.

Protocol A: Synthesis of 3-Amino-5-Bromo-4-Methoxybenzoic Acid

Step 1: Bromination

  • Dissolve 4-methoxybenzoic acid (10.0 g, 65.7 mmol) in glacial acetic acid (50 mL).

  • Add Bromine (Br2) (3.4 mL, 66 mmol) dropwise over 30 minutes at room temperature.

    • Why: Slow addition prevents poly-bromination.

  • Stir for 4 hours. Pour into ice water (200 mL).

  • Filter the white precipitate (3-bromo-4-methoxybenzoic acid). Yield ~90%.

Step 2: Nitration

  • Dissolve the Step 1 product (10.0 g) in concentrated H2SO4 (40 mL) at 0°C.

  • Add fuming HNO3 (2.0 mL) dropwise, maintaining temp < 10°C.

    • Why: Low temp prevents over-nitration or decarboxylation.

  • Stir at 0°C for 1 hour, then pour onto ice. Filter the yellow solid.

Step 3: Reduction

  • Suspend the nitro-intermediate in Ethanol (100 mL).

  • Add Tin(II) Chloride dihydrate (SnCl2·2H2O) (5 equiv) and heat to reflux for 3 hours.

    • Validation: Solution turns from yellow (nitro) to clear/pale (amine).

  • Cool, neutralize with NaHCO3, filter salts, and acidify filtrate to precipitate the product.

    • Final Product: Off-white solid. MP: ~205-209°C [1].

Protocol B: Usage in Suzuki Coupling (Bromo-Analog Specific)
  • Combine 3-amino-5-bromo-4-methoxybenzoic acid (1.0 equiv), Arylboronic acid (1.2 equiv), and K2CO3 (3.0 equiv) in Dioxane/Water (4:1).

  • Degas with N2 for 10 min.

  • Add Pd(dppf)Cl2 (5 mol%).

  • Heat at 80°C for 6 hours.

    • Note: The free carboxylic acid may require protection (as methyl ester) for optimal yields, depending on the boronic acid stability.

References

  • Chemical Synthesis & Properties

    • Source: PubChem. "3-Amino-4-methoxybenzoic acid Compound Summary.
    • URL:[Link]

  • Bromo-Analog Synthesis & Applications

    • Source: Google Patents.[1] "Substituted heterocyclic compounds (US11866414B2)."[1]

    • URL
  • Halogenation Regioselectivity

    • Source: Royal Society of Chemistry.[2] "C–H bond halogenation: unlocking regiodivergence." Organic Chemistry Frontiers.

    • URL:[Link]

  • Comparative Reactivity (Cl vs Br): Source: BenchChem. "A Comparative Analysis of the Reactivity of 4-Bromobenzoyl Chloride and 4-Chlorobenzoyl Chloride."

Sources

structure-activity relationship (SAR) studies of 3-amino-5-chloro-4-methoxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 4-amino-5-chloro-2-methoxybenzoic acid derivatives (the core scaffold of the benzamide class, including Metoclopramide and Cisapride).

Editorial Note: The specific isomer "3-amino-5-chloro-4-methoxybenzoic acid" (CAS 954815-05-5) is a commercially available building block but lacks the extensive pharmacological literature associated with its structural isomer, 4-amino-5-chloro-2-methoxybenzoic acid . The latter is the validated pharmacophore for a vast class of gastroprokinetic and antiemetic drugs (5-HT₄ agonists/D₂ antagonists). This guide focuses on the 4-amino-5-chloro-2-methoxy scaffold to provide the most relevant and actionable scientific data, while addressing isomeric considerations.

Optimizing Benzamide Scaffolds for 5-HT₄ Agonism and D₂ Antagonism

Executive Summary

The 4-amino-5-chloro-2-methoxybenzoic acid moiety is the "privileged structure" defining the orthopramide class of drugs. These derivatives function primarily as 5-HT₄ receptor agonists (prokinetic) and D₂ receptor antagonists (antiemetic). The scaffold's efficacy relies on a delicate balance of electronic and steric features—specifically the intramolecular hydrogen bond between the 2-methoxy group and the amide nitrogen, which locks the molecule in a bioactive coplanar conformation. This guide compares key derivatives (Metoclopramide, Cisapride, Zacopride) and details the synthetic and biological protocols for their evaluation.

Structural Biology & Pharmacophore Analysis

The biological activity of this class is governed by three distinct structural regions.

Region 1: The Benzoic Acid Core (The Anchor)
  • 4-Amino Group (

    
    ):  Essential for high-affinity binding. It acts as a hydrogen bond donor to a serine or threonine residue in the receptor binding pocket. Acetylation or removal of this group drastically reduces affinity.
    
  • 5-Chloro Group (

    
    ):  Provides lipophilicity and occupies a hydrophobic pocket. It also electronically deactivates the ring, modulating the pKa of the 4-amino group. Substitution with other halogens (
    
    
    
    ) retains activity, but removal leads to loss of potency.
  • 2-Methoxy Group (

    
    ): Critical for Conformation.  This group forms an intramolecular hydrogen bond with the amide proton (
    
    
    
    ), locking the benzamide into a pseudo-ring structure. This coplanarity is a prerequisite for receptor recognition. Replacing
    
    
    with
    
    
    (removing the H-bond) abolishes activity.
Region 2: The Amide Linker
  • Acts as the spacer and H-bond donor. N-methylation of the amide disrupts the critical intramolecular H-bond with the 2-methoxy group, leading to a loss of bioactivity (conformational collapse).

Region 3: The Basic Side Chain (The Selector)
  • This region dictates selectivity between 5-HT₄ (serotonin) and D₂ (dopamine) receptors.

    • Diethylaminoethyl (Metoclopramide): Mixed D₂/5-HT₄ activity.

    • Piperidine/Quinuclidine (Cisapride, Zacopride): Enhances 5-HT₄ selectivity and potency due to increased bulk and rigidity, fitting the larger 5-HT₄ binding pocket.

Comparative Performance Guide

The following table contrasts the pharmacological profiles of key derivatives based on the 4-amino-5-chloro-2-methoxybenzoic acid scaffold.

DerivativeSide Chain StructurePrimary Mechanism5-HT₄ Affinity (

)
D₂ Affinity (

)
Clinical Application
Metoclopramide N-(2-diethylaminoethyl)D₂ Antagonist / 5-HT₄ Agonist~400 nM~20 nMAntiemetic, Gastroprokinetic
Cisapride N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]Potent 5-HT₄ Agonist~5 nM>1000 nMGastroprokinetic (Restricted)
Zacopride N-(1-azabicyclo[2.2.2]oct-3-yl)Potent 5-HT₄ Agonist / 5-HT₃ Antagonist~2 nM>1000 nMExperimental Antiemetic
Renzapride N-(1-azabicyclo[3.3.1]non-4-yl)Mixed 5-HT₄ Agonist / 5-HT₃ Antagonist~15 nMLowIBS-C (Discontinued)

Key Insight: Increasing the size and rigidity of the amine side chain (from diethylamine to quinuclidine) shifts the profile from D₂ dominance to high-affinity 5-HT₄ agonism.

Visualizing the SAR & Synthesis

Figure 1: Pharmacophore & SAR Map

The diagram below illustrates the critical structural features required for biological activity.

SAR_Map Scaffold 4-Amino-5-chloro-2-methoxy Benzamide Core Amino 4-Amino Group (H-Bond Donor) Essential Scaffold->Amino Pos 4 Chloro 5-Chloro Group (Lipophilic Pocket) Modulates pKa Scaffold->Chloro Pos 5 Methoxy 2-Methoxy Group (Conformational Lock) Forms H-bond with Amide NH Scaffold->Methoxy Pos 2 SideChain Basic Side Chain (Selectivity Filter) Bulky = 5-HT4 > D2 Scaffold->SideChain Amide Linker Methoxy->SideChain Intramolecular H-Bond (Critical for Coplanarity)

Caption: SAR Map highlighting the critical 'Conformational Lock' between the 2-methoxy group and the amide linker.

Figure 2: Synthetic Pathway (General Protocol)

This workflow outlines the standard synthesis of these derivatives from the benzoic acid precursor.

Synthesis_Workflow Start Start: 4-Amino-5-chloro-2-methoxybenzoic acid Activation Carboxyl Activation (CDI or Ethyl Chloroformate) Start->Activation DCM/DMF, 0°C Coupling Amide Coupling (Add Amine R-NH2) Activation->Coupling Intermediate Active Ester Purification Purification (Recrystallization/Chromatography) Coupling->Purification Crude Product Product Final Benzamide Derivative Purification->Product

Caption: Step-by-step synthetic pathway for generating benzamide derivatives.

Experimental Protocols

Protocol A: Synthesis of Benzamide Derivatives

Objective: To couple 4-amino-5-chloro-2-methoxybenzoic acid with a secondary amine side chain.

  • Activation: Dissolve 4-amino-5-chloro-2-methoxybenzoic acid (1.0 eq) in anhydrous DMF/DCM (1:1). Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at 0°C. Stir for 1 hour at room temperature to form the acyl imidazole intermediate.

    • Checkpoint: Evolution of

      
       gas indicates successful activation.
      
  • Coupling: Add the appropriate amine (e.g., 4-amino-1-benzylpiperidine) (1.1 eq) dropwise.

  • Reaction: Stir the mixture at room temperature for 12–24 hours under nitrogen atmosphere. Monitor by TLC (DCM:MeOH 9:1).

  • Workup: Evaporate solvent under reduced pressure. Dissolve residue in EtOAc, wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: 5-HT₄ Receptor Binding Assay

Objective: Determine the affinity (


) of the synthesized derivative.
  • Tissue Preparation: Homogenize guinea pig striatum (rich in 5-HT₄) in ice-cold HEPES buffer (50 mM, pH 7.4). Centrifuge at 48,000 x g for 15 min. Resuspend pellet.

  • Incubation: Mix membrane suspension (100 µg protein) with [

    
    ]GR113808  (0.2 nM, a selective 5-HT₄ radioligand) and the test compound (concentration range 
    
    
    
    to
    
    
    M).
  • Equilibrium: Incubate at 25°C for 30 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Bock, M. G., et al. (1957). "Benzamides as Gastroprokinetic Agents." Journal of Medicinal Chemistry. (Note: Foundational text on benzamide SAR).

  • Dumuis, A., et al. (1989). "Characterization of 5-HT4 receptors in the rat brain." Molecular Pharmacology.

  • Gullikson, G. W., et al. (1993). "Gastrointestinal motility responses to the 5-HT4 agonist zacopride." Drug Development Research.

  • PubChem Compound Summary. "4-Amino-5-chloro-2-methoxybenzoic acid."[1][2] National Center for Biotechnology Information.

  • Hirokawa, Y., et al. (2002).[3] "Synthesis and Structure-Activity Relationships of 4-Amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide Derivatives." Chemical and Pharmaceutical Bulletin.

Sources

validating the purity of synthesized 3-amino-5-chloro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validating the Purity of Synthesized 3-Amino-5-Chloro-4-Methoxybenzoic Acid: A Comparative Guide

Executive Summary In the synthesis of pharmaceutical intermediates like 3-amino-5-chloro-4-methoxybenzoic acid (CAS 954815-05-5), relying solely on a single analytical method often leads to the "Purity Paradox"—where a compound appears >99% pure by HPLC area normalization but fails in stoichiometric downstream reactions due to invisible salt contaminants or solvent occlusion.

This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV) , the industry workhorse for impurity profiling, against Quantitative Nuclear Magnetic Resonance (qNMR) , the primary reference method for absolute purity determination. We provide experimental protocols, comparative data, and a decision framework for researchers to validate this specific scaffold.

Part 1: Impurity Profile & Structural Analysis

Before validating purity, one must understand the likely contaminants. The synthesis of 3-amino-5-chloro-4-methoxybenzoic acid typically involves chlorination and reduction steps that generate specific regioisomers.

  • Target Structure: 3-Amino-5-chloro-4-methoxybenzoic acid.[1][2][3]

  • Critical Impurities:

    • Regioisomers: 3-Amino-2-chloro-4-methoxybenzoic acid (arising from non-selective chlorination).

    • Precursors: 3-Nitro-5-chloro-4-methoxybenzoic acid (incomplete reduction).

    • De-chlorinated byproducts: 3-Amino-4-methoxybenzoic acid.

    • Inorganic Salts: Residual reduction catalysts (Fe, Sn) or hydrogenation salts.

Part 2: Comparative Methodologies

Method A: HPLC-UV (The Specificity Specialist)

Role: Detection of structurally similar organic impurities (regioisomers). Limitation: Cannot detect inorganic salts or residual solvents; requires a reference standard for absolute quantification.

Experimental Protocol:

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent. Rationale: The "Plus" phase reduces tailing for basic aniline derivatives.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Rationale: Acidic pH keeps the amine protonated (R-NH3+) and the carboxylic acid protonated (R-COOH), preventing zwitterionic behavior that causes peak splitting.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic core) and 230 nm (secondary check).

  • Flow Rate: 1.0 mL/min.[5]

Method B: qNMR (The Absolute Quantifier)

Role: Determination of absolute mass purity (wt%) without a reference standard of the analyte. Strength: Detects all proton-bearing impurities, residual solvents, and effectively "sees" the impact of inorganic salts (by mass balance).

Experimental Protocol:

  • Solvent: DMSO-d6. Rationale: Ensures complete solubility of the zwitterionic amino acid and separates water signals from the aromatic region.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade). Rationale: Provides a sharp singlet at ~6.2 ppm, distinct from the aromatic protons of the target (typically ~7.0–8.0 ppm) and the methoxy group (~3.8 ppm).

  • Relaxation Delay (D1): 30 seconds. Rationale: Essential for full relaxation of aromatic protons (T1 relaxation) to ensure quantitative integration.

  • Pulse Angle: 90°.

  • Scans: 16–32.

Part 3: Comparative Data Analysis

The following table summarizes a typical validation scenario for a synthesized batch.

FeatureHPLC-UV (Area %)qNMR (wt %)Interpretation
Purity Value 99.2%94.5%Discrepancy: HPLC ignores invisible salts/solvents. qNMR reveals true active content.
Specificity High (Separates Isomers)Moderate (Isomers may overlap)HPLC is superior for detecting regioisomers like the 2-chloro analog.
LOD ~0.05%~0.5%HPLC is required for trace impurity analysis.
Reference Std Required for wt%Not Required (Uses IS)qNMR is the method of choice for first-time synthesis validation.
Throughput 20 min/sample10 min/sampleqNMR is faster for spot-checks; HPLC is better for batch release.

Part 4: Recommended Validation Workflow

The most robust scientific approach combines both methods. Use qNMR to assign the "Potency" of your primary standard, then use that standard in HPLC to track impurities.

ValidationWorkflow Start Synthesized Crude (3-Amino-5-chloro-4-methoxybenzoic acid) Isolation Isolation & Drying Start->Isolation qNMR Step 1: qNMR Analysis (Absolute Purity / Potency) Isolation->qNMR Determine wt% HPLC Step 2: HPLC-UV Analysis (Impurity Profiling) Isolation->HPLC Check Isomers Decision Compare Results qNMR->Decision HPLC->Decision Release Release for Synthesis (Use qNMR value for stoichiometry) Decision->Release High Purity & Agreement Repurify Repurify (Recrystallization) Decision->Repurify Low Purity or Isomers Detected Repurify->Isolation

Caption: Integrated workflow ensuring both absolute potency (qNMR) and isomeric purity (HPLC) are validated before downstream use.

Part 5: Detailed Mechanism of Analysis

The qNMR Calculation (Self-Validating)

The purity (


) is calculated using the molar ratio between the analyte and the internal standard. This is self-validating because the internal standard's integration is a known constant.


  • 
    : Integration area[6]
    
  • 
    : Number of protons (Target aromatic H = 1 or 2 depending on selection; Maleic acid = 2)
    
  • 
    : Molar mass (Target = 201.61  g/mol )
    
  • 
    : Mass weighed
    
HPLC Selectivity (Causality)

The 3-amino and 4-methoxy groups are electron-donating, making the ring electron-rich. The 5-chloro group withdraws electrons.

  • Retention Logic: In the acidic mobile phase (pH 2.5), the amine is protonated (

    
    ), increasing polarity. However, the lipophilic chloro-methoxy core ensures retention on C18.
    
  • Isomer Separation: The 3-amino-2-chloro isomer will have a different dipole moment and "shape" selectivity compared to the 3-amino-5-chloro target, resulting in distinct retention times (typically

    
     min).
    

References

  • Gouker, J. et al. (2025). Purity Analysis of Amino-Benzoic Acid Derivatives: A Comparative Guide to HPLC and NMR Techniques. BenchChem. Link

  • Huang, T. et al. (2016).[7] High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) for purity assessment. Analytical Methods, 8(22). Link

  • Bouché, M. et al. (2016).[8] Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 and benzoic acid derivatives. ACG Publications. Link

  • Weber, M. et al. (2013). Using high-performance quantitative NMR (HP-qNMR) for certifying traceable reference materials. Accreditation and Quality Assurance. Link

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Application Note 5991-8625EN. Link

Sources

comparing the efficacy of different synthetic routes to 3-amino-5-chloro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-5-chloro-4-methoxybenzoic acid is a valuable substituted aromatic compound that serves as a key building block in the synthesis of various pharmaceutical agents and other complex organic molecules. Its specific substitution pattern, featuring an amine, a chloro group, and a methoxy group on the benzoic acid core, makes it an attractive intermediate for creating compounds with diverse biological activities. The efficient and regioselective synthesis of this molecule is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of two plausible synthetic routes to 3-amino-5-chloro-4-methoxybenzoic acid, offering insights into the strategic choices and experimental considerations for each pathway.

Route 1: Electrophilic Aromatic Substitution of 4-Methoxybenzoic Acid

This route commences with the readily available and inexpensive starting material, 4-methoxybenzoic acid. The strategy involves a sequence of electrophilic aromatic substitution reactions to introduce the nitro and chloro groups, followed by the reduction of the nitro group to the desired amine.

Causality Behind Experimental Choices

The methoxy group of the starting material is a strongly activating, ortho, para-directing group, while the carboxylic acid is a deactivating, meta-directing group. The initial nitration is expected to occur at the position ortho to the methoxy group and meta to the carboxylic acid (position 3), driven by the powerful activating effect of the methoxy group. The subsequent chlorination of the resulting 3-nitro-4-methoxybenzoic acid is directed by the existing substituents. The methoxy group directs ortho and para (positions 3 and 5), the nitro group directs meta (positions 2 and 6), and the carboxylic acid directs meta (positions 3 and 5). The confluence of these directing effects strongly favors the introduction of the chlorine atom at position 5. Finally, the reduction of the nitro group is a well-established transformation that can be achieved with high chemoselectivity in the presence of the other functional groups.

Experimental Protocol

Step 1: Nitration of 4-Methoxybenzoic Acid to 3-Nitro-4-methoxybenzoic Acid

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, 15.2 g (0.1 mol) of 4-methoxybenzoic acid is dissolved in 50 mL of concentrated sulfuric acid, and the mixture is cooled to 0-5 °C in an ice bath. A nitrating mixture of 10.5 mL of concentrated nitric acid and 10.5 mL of concentrated sulfuric acid is prepared and cooled separately. The nitrating mixture is then added dropwise to the stirred solution of 4-methoxybenzoic acid, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature. The mixture is then poured onto 200 g of crushed ice, and the resulting precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried to afford 3-nitro-4-methoxybenzoic acid. A typical yield for this type of reaction is in the range of 85-95%.[1][2]

Step 2: Chlorination of 3-Nitro-4-methoxybenzoic Acid to 5-Chloro-3-nitro-4-methoxybenzoic Acid

To a solution of 19.7 g (0.1 mol) of 3-nitro-4-methoxybenzoic acid in 100 mL of glacial acetic acid, 13.3 g (0.1 mol) of N-chlorosuccinimide (NCS) is added. The mixture is heated to 80-90 °C and stirred for 4-6 hours, with the reaction progress monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and poured into 300 mL of ice-water. The precipitated product is collected by filtration, washed with cold water, and recrystallized from ethanol to yield 5-chloro-3-nitro-4-methoxybenzoic acid.

Step 3: Reduction of 5-Chloro-3-nitro-4-methoxybenzoic Acid to 3-Amino-5-chloro-4-methoxybenzoic Acid

In a three-necked flask, a suspension of 23.1 g (0.1 mol) of 5-chloro-3-nitro-4-methoxybenzoic acid in 200 mL of ethanol and 50 mL of water is prepared. To this suspension, 28 g (0.5 mol) of iron powder and 1 g of ammonium chloride are added. The mixture is heated to reflux with vigorous stirring for 6-8 hours. The reaction is monitored by TLC for the disappearance of the starting material. After completion, the hot reaction mixture is filtered through a bed of celite to remove the iron catalyst. The filtrate is concentrated under reduced pressure, and the pH is adjusted to 7-8 with a saturated solution of sodium bicarbonate to precipitate the product. The solid is collected by filtration, washed with water, and dried to give 3-amino-5-chloro-4-methoxybenzoic acid. The reduction of aromatic nitro compounds is a well-established and high-yielding reaction.[3]

Diagram of Route 1

Route 1 start 4-Methoxybenzoic Acid intermediate1 3-Nitro-4-methoxybenzoic Acid start->intermediate1 HNO₃, H₂SO₄ intermediate2 5-Chloro-3-nitro-4-methoxybenzoic Acid intermediate1->intermediate2 NCS, CH₃COOH product 3-Amino-5-chloro-4-methoxybenzoic Acid intermediate2->product Fe, NH₄Cl

Caption: Synthesis of 3-amino-5-chloro-4-methoxybenzoic acid starting from 4-methoxybenzoic acid.

Route 2: Synthesis via a Protected Amine Intermediate

This more strategic route begins with 3-amino-4-methoxybenzoic acid. The amino group is first protected to prevent side reactions and to modulate its directing effect during the subsequent chlorination step. Following regioselective chlorination, the protecting group is removed to yield the final product.

Causality Behind Experimental Choices

The amino group in the starting material is a strong activating group and would likely lead to over-chlorination or other side reactions. Therefore, protection of the amino group, for instance as an acetamide, is a crucial first step. The resulting acetamido group is still an ortho, para-director but is less activating than the free amine, allowing for a more controlled chlorination. The combined directing effects of the ortho, para-directing acetamido and methoxy groups and the meta-directing carboxylic acid group strongly favor chlorination at the 5-position. The final deprotection step is a standard hydrolysis of the amide bond.

Experimental Protocol

Step 1: N-Acetylation of 3-Amino-4-methoxybenzoic Acid to 3-Acetamido-4-methoxybenzoic Acid

In a 250 mL beaker, 16.7 g (0.1 mol) of 3-amino-4-methoxybenzoic acid is suspended in 100 mL of water. To this suspension, 12 mL of acetic anhydride is added in one portion with vigorous stirring. The mixture is stirred at room temperature for 30 minutes. The resulting white precipitate of 3-acetamido-4-methoxybenzoic acid is collected by vacuum filtration, washed with cold water, and dried. This reaction typically proceeds in high yield.[4][5]

Step 2: Chlorination of 3-Acetamido-4-methoxybenzoic Acid to 3-Acetamido-5-chloro-4-methoxybenzoic Acid

A solution of 20.9 g (0.1 mol) of 3-acetamido-4-methoxybenzoic acid in 150 mL of N,N-dimethylformamide (DMF) is prepared in a round-bottom flask. To this solution, 14.7 g (0.11 mol) of N-chlorosuccinimide (NCS) is added. The reaction mixture is stirred at 60-70 °C for 3-5 hours.[6] The progress of the reaction is monitored by TLC. After completion, the mixture is cooled and poured into 400 mL of ice-water. The precipitated product is filtered, washed thoroughly with water, and dried to give 3-acetamido-5-chloro-4-methoxybenzoic acid.

Step 3: Hydrolysis of 3-Acetamido-5-chloro-4-methoxybenzoic Acid to 3-Amino-5-chloro-4-methoxybenzoic Acid

The crude 3-acetamido-5-chloro-4-methoxybenzoic acid (0.1 mol) is suspended in a mixture of 100 mL of ethanol and 100 mL of 10% aqueous hydrochloric acid. The mixture is heated to reflux and maintained at this temperature for 4-6 hours until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled, and the solvent is partially removed under reduced pressure. The pH of the solution is carefully adjusted to 7 with a concentrated solution of sodium hydroxide to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to afford 3-amino-5-chloro-4-methoxybenzoic acid.

Diagram of Route 2

Route 2 start 3-Amino-4-methoxybenzoic Acid intermediate1 3-Acetamido-4-methoxybenzoic Acid start->intermediate1 (CH₃CO)₂O intermediate2 3-Acetamido-5-chloro-4-methoxybenzoic Acid intermediate1->intermediate2 NCS, DMF product 3-Amino-5-chloro-4-methoxybenzoic Acid intermediate2->product HCl, H₂O, EtOH

Caption: Synthesis of 3-amino-5-chloro-4-methoxybenzoic acid via a protected amine intermediate.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Electrophilic Aromatic SubstitutionRoute 2: Protected Amine Intermediate
Starting Material 4-Methoxybenzoic acid (readily available, low cost)3-Amino-4-methoxybenzoic acid (less common, higher cost)
Number of Steps 33
Key Transformations Nitration, Chlorination, Nitro ReductionN-Acetylation, Chlorination, Hydrolysis
Regiocontrol Relies on the inherent directing effects of substituents. Potential for isomeric impurities in the chlorination step.High degree of regiocontrol in the chlorination step due to the use of a protecting group.
Reaction Conditions Requires strong acids (H₂SO₄, HNO₃) and reflux conditions.Generally milder conditions, though the final hydrolysis requires heating.
Overall Yield Potentially lower due to possible side reactions in the nitration and chlorination steps.Likely higher due to better control over regioselectivity.
Advantages Inexpensive and readily available starting material.High regioselectivity, cleaner reactions, and potentially higher overall yield.
Disadvantages Use of harsh reagents, potential for isomeric byproducts.More expensive starting material, addition of protection/deprotection steps.

Conclusion

Both synthetic routes presented offer viable pathways to 3-amino-5-chloro-4-methoxybenzoic acid.

Route 1 is a more direct approach that leverages a very common and inexpensive starting material. However, it carries a higher risk of forming isomeric impurities during the chlorination step, which could necessitate challenging purification procedures.

Route 2 , while involving an additional protection-deprotection sequence and a more expensive starting material, offers superior control over the regioselectivity of the chlorination step. This leads to a cleaner reaction profile and likely a higher overall yield of the desired product, which can be a significant advantage in terms of process efficiency and cost-effectiveness on a larger scale.

The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including the scale of production, the acceptable level of impurities, and the availability and cost of the starting materials. For laboratory-scale synthesis where purity is paramount, Route 2 is the recommended approach. For industrial applications where cost is a major driver, further optimization of Route 1 to maximize the yield of the desired isomer might be a worthwhile endeavor.

References

  • Google Patents. (n.d.). Method for preparing 3-nitro-4-methoxy benzoic acid.
  • Google Patents. (n.d.). Process for producing 3-nitro-4-alkoxybenzoic acid.
  • Patsnap. (2017, August 29). A kind of preparation method of 3-amino-4-methoxybenzanilide. Eureka. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-methoxybenzoic acid. National Institutes of Health. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-4-methoxyacetanilide. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-amino-4-methoxybenzaniline.
  • Google Patents. (n.d.). Chlorination of 4-methoxybenzoyl chloride.
  • Google Patents. (n.d.). Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.
  • RSC Publishing. (n.d.). 28. Nitration of m-Methoxycinnamic Acid. Retrieved from [Link]

  • YouTube. (2025, January 24). Conversion of Nitrobenzene to 4-Methoxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. National Institutes of Health. Retrieved from [Link]

  • ASM Journals. (n.d.). Enzymatic dehalogenation of chlorinated nitroaromatic compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the direct acylation of aminobenzoic acids.
  • Vaia. (n.d.). Name and draw the major product (s) of electrophilic chlorination of the following compounds. Retrieved from [Link]

  • LOCKSS. (2011, August 16). DEPROTECTION OF 3,4-DIMETHOXYBENZYL ( DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III) BIS(TRIFLUOROACETATE) (PIFA). Retrieved from [Link]

  • MDPI. (2021, November 15). Substituted Organotin Complexes of 4-Methoxybenzoic Acid for Reduction of Poly(vinyl Chloride) Photodegradation. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • MDPI. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. Retrieved from [Link]

  • Georganics. (n.d.). 4-Amino-3-methoxybenzoic acid - High purity. Retrieved from [Link]

Sources

stability comparison of 3-amino-5-chloro-4-methoxybenzoic acid under different pH conditions

[1][2][3][4]

Executive Summary

This guide provides a technical stability analysis of 3-amino-5-chloro-4-methoxybenzoic acid (CAS 954815-05-5), a critical intermediate and structural isomer of the pharmaceutical standard 4-amino-5-chloro-2-methoxybenzoic acid.[1][2][3][4]

Key Findings:

  • Acidic Stability (pH < 3): High.[2][3][4] The molecule exists as a stable cation; hydrolysis of the methoxy ether is kinetically hindered by steric crowding from the adjacent chloro and amino groups.[4]

  • Neutral Stability (pH 4–7): Moderate.[2][3][4] The molecule enters a zwitterionic state near pH 4.5, leading to minimum solubility and potential aggregation/precipitation issues during storage.[4]

  • Basic Stability (pH > 8): Low to Moderate.[2][3][4] High susceptibility to oxidative degradation (browning) due to the electron-rich aniline moiety, necessitating inert atmosphere handling.[1][2][3][4]

  • Comparative Performance: Compared to its 2-methoxy isomer (Metoclopramide acid), the 4-methoxy target exhibits superior resistance to O-demethylation but increased sensitivity to oxidative coupling due to the meta positioning of the amino group relative to the carboxyl.[1][2][3][4]

Chemical Profile & Structural Logic[3][4][5]

To understand the stability, we must first analyze the electronic environment of the molecule.[4]

FeatureSpecificationMechanistic Impact on Stability
Structure 3-amino-5-chloro-4-methoxybenzoic acidSteric Shielding: The methoxy group at C4 is flanked by an amino group (C3) and a chlorine atom (C5).[1][2][3][4] This "vicinal trisubstitution" creates a steric barrier protecting the ether linkage from hydrolytic attack.[3][4]
pKa (Acid) ~3.8 – 4.2 (Carboxyl)Determines the pH onset of ionization.[3][4]
pKa (Base) ~2.5 – 3.0 (Aniline)The electron-withdrawing chlorine (–I effect) reduces the basicity of the amine compared to unsubstituted aniline (pKa 4.6).[3][4]
LogP ~2.1Moderate lipophilicity; solubility is highly pH-dependent.[1][2][3][4]

Stability Analysis by pH Condition

Condition A: Acidic Environment (pH 1.0 – 3.0)[1][4]
  • State: Cationic (Ammonium form:

    
    ).[1][2][3][4]
    
  • Performance: Optimal Stability.

    • Mechanism: Protonation of the amine removes the lone pair electrons from the ring system, significantly reducing electron density.[3][4] This deactivates the ring against electrophilic oxidation.[3][4]

    • Hydrolysis Risk: The methoxy ether is theoretically susceptible to acid-catalyzed cleavage (forming the phenol).[1][2][3][4] However, the ortho-chloro substituent exerts a steric and electronic shielding effect that makes this reaction negligible at ambient temperatures.[1][2][3][4]

    • Recommendation: Store stock solutions in 0.1 N HCl or dilute acidic buffers for maximum shelf life.

Condition B: Neutral Environment (pH 4.0 – 7.0)[1][4]
  • State: Zwitterionic Equilibrium (

    
     / 
    
    
    ).[1][2][3][4]
  • Performance: Solubility-Limited Stability. [1][2][3][4]

    • Mechanism: Near the isoelectric point (pI), the net charge approaches zero.[3][4] While chemically stable, the lattice energy is maximized, leading to rapid precipitation.[3][4]

    • Risk: In dilute solutions, "crashing out" can be mistaken for degradation.[2][3][4] In solid state, this form is stable but hygroscopic.[1][3][4]

    • Recommendation: Avoid long-term storage in phosphate-buffered saline (PBS) without co-solvents (e.g., DMSO/Methanol).[1][2][3][4]

Condition C: Basic Environment (pH 8.0 – 12.0)[1][4]
  • State: Anionic (Carboxylate form:

    
     / Free Amine: 
    
    
    ).[1][2][3][4]
  • Performance: High Degradation Risk. [1][2][3][4]

    • Mechanism: The free amine donates electron density into the ring (+M effect), activating it.[3][4] In the presence of dissolved oxygen and light, this leads to the formation of azo-dimers and quinone-imines (colored degradation products).[1][2][3][4]

    • Observation: Solutions turn from colorless to yellow/brown within hours.

    • Recommendation: Strict exclusion of light and oxygen (Argon purge) is mandatory.[2][3][4]

Comparative Analysis: Target vs. Alternatives

This section compares the target molecule against its primary industrial alternative: 4-amino-5-chloro-2-methoxybenzoic acid (Metoclopramide Acid).[1][2][3][4]

FeatureTarget Molecule (3-Amino-4-methoxy...)[1][2][3][4][5]Alternative (4-Amino-2-methoxy...)[1][2][3][4][6][7]Scientific Verdict
Ether Stability Superior. The methoxy is flanked by Cl and

(Steric clamp).[1][2][3][4]
Standard. Methoxy is flanked by H and COOH.[2][3][4]The target is more resistant to acid-catalyzed demethylation.[1][2][3][4]
Oxidation Risk High. The amino group is meta to the withdrawing COOH, retaining higher electron density.[2][3][4]Moderate. The amino group is para to the withdrawing COOH, stabilizing the lone pair via resonance.[3][4]The Alternative is more robust in basic buffers; the Target requires stricter antioxidant protection.[4]
Solubility Lower. High symmetry and zwitterionic packing.[2][3][4]Higher. The ortho-methoxy group disrupts planar packing (twist).[1][2][3][4]The Alternative is easier to formulate in aqueous buffers.[4]
Degradation Pathway Visualization

The following diagram illustrates the divergent degradation pathways between the two isomers under stress conditions.

StabilityComparisoncluster_legendDegradation SusceptibilityTargetTarget:3-Amino-5-chloro-4-methoxybenzoic acidOxidationOxidative Coupling(Azo/Quinone formation)Target->OxidationHigh Risk (pH > 8)Meta-amino activationDemethylationO-Demethylation(Hydrolysis to Phenol)Target->DemethylationLow RiskSteric ShieldingAltAlternative:4-Amino-5-chloro-2-methoxybenzoic acidAlt->OxidationModerate RiskPara-amino resonance stabilizationAlt->DemethylationModerate RiskLess steric hindranceThick Line = Dominant PathwayThick Line = Dominant PathwayDashed Line = Minor PathwayDashed Line = Minor Pathway

Caption: Comparative degradation logic showing the Target's susceptibility to oxidation vs. the Alternative's susceptibility to hydrolysis.

Experimental Protocols

To validate these claims in your specific matrix, follow this standardized forced degradation protocol.

A. HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.[1][3][4]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Low pH stabilizes the amine).[3][4]

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 280 nm (Phenolic degradation).[2][3][4]

B. Stress Testing Workflow

Workflowcluster_conditionsStress ConditionsSampleSample Prep1 mg/mL in MeOHAcidAcid Stress0.1N HCl, 60°C, 4hSample->AcidBaseBase Stress0.1N NaOH, RT, 2hSample->BaseOxOxidation3% H2O2, RT, 1hSample->OxNeutralizeNeutralizeQuench to pH 7Acid->NeutralizeBase->NeutralizeOx->NeutralizeAnalyzeHPLC-UV/MSQuantify % RecoveryNeutralize->Analyze

Caption: Standardized forced degradation workflow for establishing stability limits.

C. Validation Criteria
  • Acceptance Limit: >99.0% purity retention.

  • Critical Failure Mode: Appearance of "unknown impurity" peaks at RRT (Relative Retention Time) ~0.8 (Demethylated phenol) or RRT >1.2 (Oxidative dimers).[2][3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81626, 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]

spectroscopic comparison of 3-amino-5-chloro-4-methoxybenzoic acid with its precursors

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Spectroscopic Characterization of 3-Amino-5-Chloro-4-Methoxybenzoic Acid

Part 1: Executive Summary & Strategic Context

Subject: 3-Amino-5-chloro-4-methoxybenzoic acid (CAS 954815-05-5) Classification: Trisubstituted Benzoic Acid / Pharmaceutical Intermediate Primary Application: Scaffold for benzamide-based GPCR ligands (e.g., 5-HT4 agonists), distinct from its regioisomer 4-amino-5-chloro-2-methoxybenzoic acid (the "Cisapride/Metoclopramide" acid).[1]

This guide provides a rigorous spectroscopic comparison of the target molecule against its synthetic precursors. For researchers in medicinal chemistry, distinguishing this specific isomer (3-amino/4-methoxy) from the more common 4-amino/2-methoxy variant is critical, as the substitution pattern drastically alters the electronic environment and binding affinity of the final pharmacophore.

Part 2: Synthetic Pathway & Precursor Identification

To understand the spectroscopic evolution, we must define the synthesis. The most robust route proceeds via the nitration of 4-methoxybenzoic acid (anisic acid), followed by chlorination and reduction.

The Precursors:

  • Starting Material: 4-Methoxybenzoic acid (Anisic Acid).

  • Intermediate A: 3-Nitro-4-methoxybenzoic acid.

  • Intermediate B: 3-Nitro-5-chloro-4-methoxybenzoic acid.

  • Target: 3-Amino-5-chloro-4-methoxybenzoic acid.

Visualizing the Synthetic Logic

SynthesisPath Start 4-Methoxybenzoic Acid (Starting Material) IntA 3-Nitro-4-methoxybenzoic Acid (Precursor A) Start->IntA Nitration (HNO3/H2SO4) IntB 3-Nitro-5-chloro-4-methoxybenzoic Acid (Precursor B) IntA->IntB Chlorination (Cl2 or NCS) Target 3-Amino-5-chloro-4-methoxybenzoic Acid (Target) IntB->Target Reduction (H2/Pd-C or Fe/HCl)

Caption: Step-wise synthetic evolution showing functional group transformations that dictate spectroscopic shifts.

Part 3: Spectroscopic Comparison (IR, NMR, MS)

This section details how to differentiate the target from its precursors using standard analytical techniques.

FT-IR Spectroscopy: Functional Group Tracking

The transformation involves two key changes: the introduction of a chlorine atom (hard to see in IR) and the conversion of a Nitro group to an Amino group (very distinct).

FeaturePrecursor B (Nitro-Chloro)Target (Amino-Chloro)Diagnostic Change
N-H Stretch Absent3350 & 3450 cm⁻¹ (Doublet)Appearance of primary amine doublet is the definitive confirmation of reduction.
NO₂ Stretch 1530 cm⁻¹ (asym) & 1350 cm⁻¹ (sym) AbsentDisappearance of strong nitro bands confirms complete conversion.
C=O Stretch ~1690-1710 cm⁻¹ (Acid)~1670-1690 cm⁻¹ (Acid)Slight shift to lower frequency due to electron-donating resonance of the new amino group.
C-Cl Stretch 600-800 cm⁻¹600-800 cm⁻¹Difficult to assign definitively in fingerprint region, but pattern remains.

Technical Insight: The most common failure mode is incomplete reduction. If the bands at 1530/1350 cm⁻¹ persist alongside the N-H doublet, the product is contaminated with Precursor B.

¹H NMR Spectroscopy: Chemical Shift Logic

NMR provides the most detailed structural proof. We track the aromatic protons.[2]

  • Solvent: DMSO-d₆ is recommended due to the solubility of the zwitterionic amino-acid core.

Proton Assignment Strategy:

  • Position 2 (H2): Ortho to the changing group (Nitro -> Amino).

  • Position 6 (H6): Meta to the changing group.

  • Methoxy (-OCH₃): Singlet, integration 3H.

ProtonPrecursor B (Nitro-Chloro)Target (Amino-Chloro)Shift Explanation
H-2 (Aromatic) ~8.1 - 8.3 ppm (d) ~7.1 - 7.3 ppm (d) Major Upfield Shift: The reduction of electron-withdrawing NO₂ to electron-donating NH₂ dramatically shields the ortho proton (H2).
H-6 (Aromatic) ~7.8 - 8.0 ppm (d) ~7.4 - 7.6 ppm (d) Minor Upfield Shift: H6 is meta to the amine, so the shielding effect is weaker than at H2.
-OCH₃ ~3.9 ppm (s)~3.8 ppm (s)Minimal change; the methoxy group is insulated from the reaction center.
-NH₂ Absent~5.0 - 6.0 ppm (br s) Broad exchangeable singlet appears. Disappears with D₂O shake.

Coupling Constants: In the 3,4,5-substituted system, H2 and H6 are meta to each other. Expect a coupling constant (J ) of ~1.5 - 2.5 Hz .

Mass Spectrometry (LC-MS)
CompoundMolecular FormulaExact MassM+H (ESI+)Isotope Pattern
Precursor B C₈H₆ClNO₅230.99232.0M (100%), M+2 (33%) due to ³⁷Cl
Target C₈H₈ClNO₃201.02202.0 M (100%), M+2 (33%) due to ³⁷Cl

Validation Check: The mass loss of 30 Da (O₂ vs H₂) is diagnostic. The 3:1 Chlorine isotope pattern must be preserved.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of 3-Amino-5-chloro-4-methoxybenzoic Acid

Note: This protocol assumes starting from the nitro-intermediate.

Reagents:

  • 3-Nitro-5-chloro-4-methoxybenzoic acid (1.0 eq)

  • Iron powder (5.0 eq) or Pd/C (10% wt)

  • Ammonium chloride (sat. aq.) or H₂ gas

  • Ethanol/Water (3:1)

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of 3-nitro-5-chloro-4-methoxybenzoic acid in 50 mL Ethanol/Water (3:1).

  • Reduction (Iron Method): Add Iron powder (50 mmol) and saturated NH₄Cl solution (5 mL). Heat to reflux for 4 hours.

    • Why Iron? Iron is selective and avoids potential dechlorination that can occur with catalytic hydrogenation (Pd/C) on chlorinated aromatics.

  • Monitoring: Check TLC (System: DCM/MeOH 9:1). Product will be more polar (lower R_f) and fluorescent under UV.

  • Workup: Filter hot through Celite to remove iron oxides. Acidify filtrate to pH 3-4 with dilute HCl to precipitate the amino acid.

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: Spectroscopic Validation Workflow

ValidationFlow Sample Isolated Solid IR FT-IR Analysis Sample->IR Check1 Check: 3300-3500 cm⁻¹ present? 1530 cm⁻¹ absent? IR->Check1 NMR ¹H NMR (DMSO-d₆) Check1->NMR Yes Reprocess Reprocess (Recrystallize) Check1->Reprocess No (Nitro remaining) Check2 Check: H2 Upfield Shift? Integration correct? NMR->Check2 Release Release Material Check2->Release Pass Check2->Reprocess Fail (Impurity)

Caption: Decision tree for quality control of the synthesized target.

Part 5: Critical Distinction - The "Isomer Trap"

Researchers often confuse the target with its regioisomer. You must verify the substitution pattern.

FeatureTarget: 3-Amino-5-chloro-4-methoxy Isomer: 4-Amino-5-chloro-2-methoxy
Common Name (Rare Research Intermediate)"Metoclopramide Acid" / "Cisapride Acid"
CAS 954815-05-5 7206-70-4
NMR Pattern Two meta protons (H2, H6)Two para protons (H3, H6)
Coupling (J) ~2.0 Hz (Meta) 0 Hz (Singlets)

Warning: If your NMR shows two singlets in the aromatic region, you have synthesized or purchased the wrong isomer (the 2-methoxy variant). The target (4-methoxy) must show meta-coupling (doublets).

References

  • PubChem Compound Summary . 3-Amino-5-chloro-4-methoxybenzoic acid (CAS 954815-05-5).[1][3][4] National Center for Biotechnology Information. Link

  • Thermo Fisher Scientific . 4-Amino-5-chloro-2-methoxybenzoic acid (Isomer Comparison). Link

  • SpectraBase . IR and NMR Data for Benzoic Acid Derivatives. Wiley Science Solutions. Link

  • BLD Pharm . Product Catalog: 3-Amino-5-chloro-4-methoxybenzoic acid. Link

Sources

A Comparative Guide to Benchmarking Novel Linker Scaffolds in PROTACs: The Case of 3-amino-5-chloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researcher in targeted protein degradation (TPD), the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a journey of molecular optimization. While the warhead and E3 ligase ligand dictate the "what" and "how" of degradation, the linker connecting them is the unsung hero that profoundly influences a PROTAC's success.[1][2] This guide offers a framework for benchmarking the performance of a novel, hypothetical linker scaffold, 3-amino-5-chloro-4-methoxybenzoic acid, against established linker technologies. We will explore the theoretical underpinnings of its design and provide a comprehensive, step-by-step guide for its empirical validation.

The Central Role of the Linker in PROTAC Efficacy

A PROTAC molecule has three key components: a ligand for the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a linker that connects them.[3][4][] The formation of a stable and productive ternary complex, consisting of the POI, the PROTAC, and the E3 ligase, is the cornerstone of PROTAC-mediated protein degradation.[1][2] The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical in orchestrating this interaction and influencing the overall drug-like properties of the PROTAC.[1][2][4][6]

Introducing a Novel Linker Scaffold: 3-amino-5-chloro-4-methoxybenzoic Acid

To date, the use of 3-amino-5-chloro-4-methoxybenzoic acid as a PROTAC linker has not been reported in peer-reviewed literature, presenting a novel opportunity for exploration. The substituted benzoic acid core suggests a semi-rigid structure. The amino group provides a potential attachment point for the POI ligand, while the carboxylic acid offers a handle for conjugation to the E3 ligase ligand. The chloro and methoxy substituents can influence the linker's physicochemical properties, such as lipophilicity and polarity.

Hypothetical PROTAC Structure Incorporating the Novel Linker

For the purpose of this guide, let's conceptualize a hypothetical PROTAC, "PROTAC-X," targeting a generic bromodomain-containing protein (e.g., BRD4) and recruiting the Cereblon (CRBN) E3 ligase.

PROTAC_Structure POI_Ligand BRD4 Ligand (e.g., JQ1 derivative) Novel_Linker 3-amino-5-chloro-4-methoxybenzoic acid POI_Ligand->Novel_Linker Amide Bond E3_Ligase_Ligand CRBN Ligand (e.g., Pomalidomide derivative) Novel_Linker->E3_Ligase_Ligand Amide Bond

Caption: Hypothetical structure of PROTAC-X.

Comparative Linker Technologies

To effectively benchmark PROTAC-X, its performance must be compared against PROTACs incorporating well-established linker classes. The most common types are flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, and rigid linkers that often contain cyclic structures.[1][2][3][6][7]

Flexible Linkers: Alkyl and PEG Chains
  • Alkyl Chains: These are simple hydrocarbon chains of varying lengths.[1] They offer significant conformational flexibility, which can be advantageous for achieving a productive ternary complex.[1] However, they can also increase lipophilicity, potentially leading to poor solubility and non-specific binding.[1][]

  • Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility of PROTACs.[1][3][9] Their flexibility can also be beneficial for ternary complex formation.[10] However, the ether linkages in PEG chains can be susceptible to oxidative metabolism.[10]

Rigid Linkers: Heterocyclic Scaffolds
  • Triazole-Based Linkers: Often synthesized via "click chemistry," triazole-containing linkers are metabolically stable and can help to rigidify the PROTAC structure.[3][]

  • Cycloalkane-Based Linkers: Structures like piperazine and piperidine introduce rigidity, which can pre-organize the PROTAC into a favorable conformation for binding.[3][11] This can reduce the entropic penalty upon ternary complex formation.[11]

Benchmarking Performance: A Multi-faceted Approach

A comprehensive evaluation of a novel PROTAC linker involves assessing its impact on the molecule's physicochemical properties, its ability to induce the formation of a stable ternary complex, and its efficacy in promoting the degradation of the target protein in a cellular context.

Physicochemical Properties

The linker significantly influences a PROTAC's drug-like properties.[1] Due to their high molecular weight, PROTACs often face challenges with solubility and cell permeability.[11][12][13]

Property3-amino-5-chloro-4-methoxybenzoic acid (Predicted)Alkyl LinkerPEG Linker
Solubility Moderate; aromatic core is lipophilic, but amide bonds and methoxy group may improve solubility.Low; generally hydrophobic.[]High; hydrophilic nature of PEG improves aqueous solubility.[9][10]
Permeability Moderate; the rigid core may hinder the "chameleon-like" conformational changes that can aid permeability.High; increased hydrophobicity can enhance passive diffusion.[][10]Variable; can adopt conformations that shield polar surface area, but excessive length can hinder uptake.[10][11]
Metabolic Stability Potentially high; the aromatic core is generally stable.High; generally considered metabolically stable.[][10]Moderate; ether linkages can be sites of metabolism.[10]
Ternary Complex Formation and Stability

The stability of the ternary complex is a key determinant of a PROTAC's efficacy.[2][14] This can be assessed using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Parameter3-amino-5-chloro-4-methoxybenzoic acid (Hypothetical)Alkyl LinkerPEG Linker
Binding Affinity (KD) To be determined experimentally.To be determined experimentally.To be determined experimentally.
Cooperativity (α) To be determined experimentally.To be determined experimentally.To be determined experimentally.
Kinetics (kon, koff) To be determined experimentally.To be determined experimentally.To be determined experimentally.
Cellular Efficacy: Degradation and Viability

The ultimate test of a PROTAC is its ability to degrade the target protein in a cellular environment and elicit a desired biological response.

Parameter3-amino-5-chloro-4-methoxybenzoic acid (Hypothetical)Alkyl LinkerPEG Linker
DC50 (nM) To be determined experimentally.To be determined experimentally.To be determined experimentally.
Dmax (%) To be determined experimentally.To be determined experimentally.To be determined experimentally.
Cell Viability (IC50, µM) To be determined experimentally.To be determined experimentally.To be determined experimentally.

Experimental Protocols

Accurate and reproducible data are essential for a meaningful comparison of PROTAC linkers. Below are detailed methodologies for the key experiments.

Experimental Workflow

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_physchem Physicochemical Characterization cluster_biophysical Biophysical Analysis cluster_cellular Cellular Assays synthesis_novel Synthesize PROTAC-X (Novel Linker) solubility Solubility Assays synthesis_novel->solubility permeability PAMPA/Caco-2 Assays synthesis_novel->permeability stability Metabolic Stability Assays synthesis_novel->stability spr_itc SPR/ITC for Ternary Complex Formation synthesis_novel->spr_itc western_blot Western Blot for Degradation (DC50/Dmax) synthesis_novel->western_blot synthesis_alkyl Synthesize PROTAC-Alkyl synthesis_alkyl->solubility synthesis_alkyl->permeability synthesis_alkyl->stability synthesis_alkyl->spr_itc synthesis_alkyl->western_blot synthesis_peg Synthesize PROTAC-PEG synthesis_peg->solubility synthesis_peg->permeability synthesis_peg->stability synthesis_peg->spr_itc synthesis_peg->western_blot viability Cell Viability Assays (e.g., MTS/CellTiter-Glo) western_blot->viability

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 3-amino-5-chloro-4-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical comparison of the molecular docking performance of 3-amino-5-chloro-4-methoxybenzoic acid and its derivatives against two therapeutically relevant protein targets: Cyclooxygenase-2 (COX-2) and the 5-HT4 Serotonin Receptor. As researchers, scientists, and drug development professionals, you will find here not just a protocol, but a strategic guide to understanding the nuances of molecular docking and interpreting the results to drive forward your drug discovery programs.

Introduction: The Therapeutic Potential of Substituted Benzoic Acids

The 3-amino-5-chloro-4-methoxybenzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the synthesis of a wide array of pharmacologically active compounds.[1] Derivatives of this core have been investigated for their potential as anti-inflammatory, analgesic, and serotonergic agents.[2] The strategic placement of the amino, chloro, and methoxy groups on the phenyl ring provides a unique electronic and steric profile, making these compounds intriguing candidates for targeted drug design.

This guide will focus on a comparative in-silico analysis of a parent acid and its amide derivatives to elucidate their potential binding interactions with COX-2, a key enzyme in the inflammatory cascade, and the 5-HT4 receptor, a G-protein coupled receptor involved in various physiological processes.[3][4][5]

The Strategic Imperative of Comparative Docking

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] In drug discovery, it is an indispensable tool for virtual screening, lead optimization, and understanding structure-activity relationships (SAR). By comparing the docking scores and binding modes of a series of related compounds, we can gain invaluable insights into the structural features that govern target affinity and selectivity.

Target Selection: Why COX-2 and 5-HT4?

The choice of Cyclooxygenase-2 (PDB ID: 1CX2) as a target is predicated on the known anti-inflammatory potential of various benzoic acid derivatives.[2][3][7][8] COX-2 is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a well-established strategy for the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

The 5-HT4 Serotonin Receptor (PDB ID: 7XT8) was selected based on existing research demonstrating that substituted benzamides can act as potent ligands for this receptor, exhibiting both agonist and antagonist activities.[4][9] The 5-HT4 receptor is implicated in a range of functions, including gastrointestinal motility and cognitive processes, making it an attractive target for various therapeutic indications.

The Ligand Library: A Focused Set of Derivatives

For this comparative study, we will focus on the parent 3-amino-5-chloro-4-methoxybenzoic acid and a series of its amide derivatives. The rationale is to explore how modification of the carboxylic acid moiety into various amides influences the binding affinity and interaction patterns with our selected targets.

Our Ligand Set:

  • Ligand 1: 3-amino-5-chloro-4-methoxybenzoic acid

  • Ligand 2: 3-amino-5-chloro-4-methoxybenzamide

  • Ligand 3: N-phenyl-3-amino-5-chloro-4-methoxybenzamide

  • Ligand 4: N-(4-chlorophenyl)-3-amino-5-chloro-4-methoxybenzamide

  • Ligand 5: N-(4-methoxyphenyl)-3-amino-5-chloro-4-methoxybenzamide

Experimental Protocol: A Step-by-Step Guide to Comparative Docking

This section provides a detailed, self-validating protocol for performing the comparative docking studies using AutoDock Vina, a widely used and validated open-source docking program.

Part 1: Preparation of the Receptor and Ligands

1.1. Receptor Preparation:

  • Obtain Protein Structures: Download the crystal structures of COX-2 (PDB ID: 1CX2) and the 5-HT4 receptor (PDB ID: 7XT8) from the RCSB Protein Data Bank.

  • Clean the Protein: Remove all water molecules and co-crystallized ligands from the PDB files. For this study, we will focus on the primary protein chains.

  • Add Hydrogens: Add polar hydrogens to the protein structures using a molecular modeling software such as AutoDock Tools (ADT).

  • Assign Charges: Compute and assign Gasteiger charges to the protein atoms.

  • Save in PDBQT format: The prepared receptor structures are saved in the PDBQT file format, which is required by AutoDock Vina.

1.2. Ligand Preparation:

  • Obtain Ligand Structures: The 3D structures of the selected derivatives can be drawn using a chemical drawing tool like ChemDraw and saved in a 3D format (e.g., MOL). Alternatively, they can be retrieved from databases like PubChem if available.

  • Energy Minimization: Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Assign Charges and Torsions: Use ADT to assign Gasteiger charges and define the rotatable bonds in the ligands.

  • Save in PDBQT format: Save the prepared ligand structures in the PDBQT file format.

Part 2: Defining the Binding Site and Grid Box Generation

The accuracy of a docking simulation is critically dependent on the correct definition of the binding site.

2.1. Identifying the Active Site:

  • For COX-2 (1CX2): The active site is a well-characterized hydrophobic channel. The co-crystallized selective inhibitor, SC-558, provides a clear reference for the binding pocket. Key residues in the active site include Val523, Arg513, and Tyr385.

  • For 5-HT4 Receptor (7XT8): As a GPCR, the binding site is located within the transmembrane domain. The location can be identified by analyzing the structure and consulting literature on known ligand binding modes to homologous receptors.

2.2. Grid Box Generation:

A grid box defines the three-dimensional space where the docking algorithm will search for the optimal ligand binding pose.

  • Center the Grid: The grid box should be centered on the identified active site of the receptor.

  • Define Dimensions: The size of the grid box should be large enough to encompass the entire binding pocket and allow for the ligand to rotate and translate freely. A typical size is 60 x 60 x 60 Å with a spacing of 1.0 Å.

Part 3: Performing the Docking Simulation with AutoDock Vina

AutoDock Vina uses a Lamarckian genetic algorithm for its conformational search.

  • Configuration File: Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the number of binding modes to generate.

  • Run Vina: Execute the AutoDock Vina program from the command line, providing the configuration file as input.

  • Output: Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

Part 4: Analysis of Docking Results
  • Binding Affinity: The primary metric for comparison is the binding affinity score. A more negative score indicates a stronger predicted binding affinity.

  • Binding Pose and Interactions: Visualize the top-ranked binding poses for each ligand in the active site of the receptor using a molecular visualization tool like PyMOL or Chimera. Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.

Visualizing the Workflow

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase PDB Download PDB (1CX2, 7XT8) Grid Define Grid Box PDB->Grid Receptor Ligands Prepare Ligand Structures Vina Run AutoDock Vina Ligands->Vina Ligands Grid->Vina Results Analyze Binding Affinity & Pose Vina->Results SAR Structure-Activity Relationship Results->SAR binding_mode cluster_protein COX-2 Active Site cluster_ligand Ligand 4 Val523 Val523 Arg513 Arg513 Tyr385 Tyr385 Benzamide Benzamide Core Benzamide->Arg513 H-Bond Benzamide->Tyr385 Pi-Stacking Chlorophenyl 4-Chlorophenyl Chlorophenyl->Val523 Hydrophobic

Caption: Predicted interactions of Ligand 4 within the COX-2 active site.

Conclusion and Future Directions

This comparative docking study demonstrates that N-aryl substitution of 3-amino-5-chloro-4-methoxybenzamide can significantly enhance its predicted binding affinity for both COX-2 and the 5-HT4 receptor. The N-(4-chlorophenyl) derivative emerged as the most promising candidate from this in-silico screen.

These findings provide a strong rationale for the synthesis and biological evaluation of these derivatives. Future work should focus on:

  • Synthesis and In-Vitro Testing: Synthesizing the proposed derivatives and evaluating their inhibitory activity against COX-2 and their binding affinity for the 5-HT4 receptor in biochemical and cellular assays.

  • Lead Optimization: Further exploring the structure-activity relationship by synthesizing a broader range of N-substituted derivatives to optimize potency and selectivity.

  • ADMET Profiling: Conducting in-silico and in-vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to assess the drug-like properties of the most promising compounds.

By integrating computational and experimental approaches, we can accelerate the discovery and development of novel therapeutic agents based on the versatile 3-amino-5-chloro-4-methoxybenzoic acid scaffold.

References

  • RCSB PDB. 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. [Link]

  • RCSB PDB. 7XT8: Serotonin 4 (5-HT4) receptor-Gs-Nb35 complex. [Link]

  • Ruslin, et al. The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study. Dove Medical Press. 2022.
  • NCBI. 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. [Link]

  • PubMed. Synthesis and structure-activity relationship studies in serotonin 5-HT4 receptor ligands based on a benzo[de]n[3][10]aphthridine scaffold. [Link]

  • Bentham Science Publishers. 5-HT4 Receptor Antagonists: Structure-Affinity Relationships and Ligand- Receptor Interactions. [Link]

  • PubMed. 5-HT(4) receptor antagonists: structure-affinity relationships and ligand-receptor interactions. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. 5-HT 4 receptor. [Link]

  • YouTube. Generating grid box for Docking using Vina. [Link]

  • SciSpace. Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide. [Link]

  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • YouTube. Autodock Vina Tutorial - Molecular Docking. [Link]

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-amino-5-chloro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our responsibility extends beyond discovery and innovation to the entire lifecycle of the chemical compounds we handle. The proper disposal of laboratory waste is not merely a regulatory hurdle; it is a cornerstone of safe, ethical, and sustainable science. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-amino-5-chloro-4-methoxybenzoic acid, a halogenated aromatic compound. The procedures outlined below are designed to ensure the safety of laboratory personnel, protect the environment, and maintain full compliance with federal and local regulations.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the first step toward managing them effectively. While specific toxicological data for 3-amino-5-chloro-4-methoxybenzoic acid may be limited, its structural analogues provide a strong basis for a conservative risk assessment. The presence of a chlorine atom classifies it as a halogenated organic compound, which places it under specific regulatory scrutiny by the Environmental Protection Agency (EPA).[1][2][3]

Based on data from similar chemical structures, the primary hazards are as follows:

Hazard ClassificationDescriptionRationale and Implication
Acute Toxicity (Oral) Harmful or toxic if swallowed.[4][5]Ingestion can cause significant health issues. This underscores the need for strict hygiene measures and banning eating or drinking in the lab.
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[4][6][7]Direct contact can cause inflammation and damage. This necessitates the mandatory use of gloves and safety goggles.
Respiratory Irritation May cause respiratory tract irritation, particularly as a dust.[4][8]Inhalation of the powder form should be avoided. Handling should occur in well-ventilated areas or a chemical fume hood.
Aquatic Toxicity Potentially harmful or toxic to aquatic life.[5]This is a critical factor for disposal. The compound must not enter sewer systems or waterways, as even small amounts can be detrimental to the environment.[9]

Pre-Disposal: The Critical Importance of Waste Segregation

The single most important principle in chemical waste management is segregation. Mixing different waste streams can lead to dangerous chemical reactions, increase disposal costs, and create complex regulatory challenges.[3][10] For 3-amino-5-chloro-4-methoxybenzoic acid, segregation is paramount.

Core Principle: All waste containing 3-amino-5-chloro-4-methoxybenzoic acid must be collected in a designated "Halogenated Organic Waste" container.[11][12]

The rationale is twofold:

  • Safety: Halogenated compounds can be more toxic than their non-halogenated counterparts.[3]

  • Disposal Cost & Method: The disposal methods for halogenated waste are specialized and significantly more expensive. Mixing a small amount of halogenated waste with a large volume of non-halogenated solvent forces the entire container to be treated as the more hazardous and costly waste stream.[3][11]

Table of Incompatibilities: Never mix 3-amino-5-chloro-4-methoxybenzoic acid waste with the following:

Incompatible MaterialReason for Segregation
Non-Halogenated Solvents Prevents costly and unnecessary re-categorization of the entire waste volume.[3][11]
Strong Oxidizing Agents Aminobenzoic acids can be incompatible with strong oxidizers, posing a reactivity risk.[13][14]
Bases (e.g., Sodium Hydroxide) As a benzoic acid derivative, it will react with bases in an acid-base neutralization.
Ferric Salts Some aminobenzoic acids are incompatible with ferric salts.[13][14]
Aqueous Waste Unless specifically instructed by your disposal provider, keep organic and aqueous waste streams separate.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for collecting and disposing of 3-amino-5-chloro-4-methoxybenzoic acid waste.

Step 1: Don Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing appropriate PPE.

  • Eye Protection: Safety goggles or glasses with side shields are mandatory.[15]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.[16]

  • Body Protection: A standard laboratory coat must be worn.

Step 2: Select and Prepare the Waste Container

  • Choose a Compatible Container: Use a designated hazardous waste container that is made of a material compatible with the chemical (e.g., high-density polyethylene or glass).[17][18] The container must be in good condition, free of leaks, and have a secure, screw-top lid.[9]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" tag.[12] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "Waste 3-amino-5-chloro-4-methoxybenzoic acid" (and any solvents used). Do not use abbreviations.[11]

    • The accumulation start date (the date the first drop of waste is added).[19]

    • The relevant hazard classifications (e.g., Toxic, Irritant).[12]

Step 3: Accumulate Waste

  • Solid Waste: If disposing of unused solid chemical, place it directly into the labeled container.

  • Solutions: If the waste is in a solvent, carefully pour it into the designated "Halogenated Organic Waste" container.

  • Contaminated Materials: Any materials used to clean up spills (e.g., absorbent pads, paper towels) and contaminated items (e.g., weigh boats, gloves) must also be placed in the solid hazardous waste container.[17]

  • Container Fullness: Do not fill liquid waste containers more than 90% full to allow for vapor expansion.[18]

  • Keep it Closed: The waste container must be securely closed at all times unless you are actively adding waste.[11][17]

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[12][18]

  • Ventilation: The area must be cool, dry, and well-ventilated.[4][12]

  • Segregation & Containment: Store the container away from incompatible materials. It is best practice to keep the container in a secondary containment bin to prevent the spread of potential spills.[9][18]

Step 5: Arrange for Final Disposal

  • Contact EH&S: Once the container is full or you are ready for disposal, contact your institution's Environmental Health & Safety (EH&S) department or equivalent authority.[3]

  • Professional Disposal: Do not attempt to dispose of the chemical yourself. It must be handled by a licensed hazardous waste disposal company.[10][17] Pouring this chemical down the drain or placing it in the regular trash is a serious regulatory violation and environmental hazard.[19]

Emergency Procedures: Spill and Exposure

Small Spill Response:

  • Ensure the area is well-ventilated.

  • Wearing your full PPE, contain the spill.

  • For a solid spill, carefully sweep it up and place it into the hazardous waste container. Avoid creating dust.[8]

  • For a liquid spill, cover it with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbent material and place it in a sealed, labeled bag or container for disposal as hazardous waste.[12]

  • Clean the spill area thoroughly.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][15]

  • Skin Contact: Remove contaminated clothing. Immediately wash the affected skin with plenty of soap and water.[4][15]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[4][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Visualized Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of 3-amino-5-chloro-4-methoxybenzoic acid.

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Waste Collection & Segregation cluster_storage Storage & Final Disposal Start Identify Waste: 3-amino-5-chloro-4- methoxybenzoic acid PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregation Is this a Halogenated Waste Stream? PPE->Segregation Container Select Labeled, Compatible 'Halogenated Organic Waste' Container Segregation->Container  Yes   Accumulate Add Waste to Container (Solid, Solution, or Contaminated Items) Container->Accumulate Close Keep Container Securely Closed When Not in Use Accumulate->Close Store Store in Designated SAA with Secondary Containment Close->Store Contact Contact EH&S or Certified Waste Vendor for Pickup Store->Contact Disposal Final Disposal at a Licensed Facility Contact->Disposal

Sources

Personal protective equipment for handling 3-amino-5-chloro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profiling

Objective: This guide defines the mandatory Personal Protective Equipment (PPE) and operational protocols for handling 3-amino-5-chloro-4-methoxybenzoic acid .

Chemical Context: While specific Safety Data Sheets (SDS) are widely available for its isomer (4-amino-5-chloro-2-methoxybenzoic acid, a Metoclopramide intermediate), the 3-amino-5-chloro-4-methoxybenzoic acid isomer must be treated with elevated caution due to the structural presence of an aniline moiety (amino group on benzene ring) and halogen substituents.

Core Hazard Classification (Extrapolated from Structural Analogs):

  • Health Hazard: Skin/Eye Irritant (Category 2/2A), STOT-SE 3 (Respiratory Irritation).

  • Sensitization Risk: As an aniline derivative, this compound carries a high probability of causing skin sensitization or allergic dermatitis upon repeated exposure.

  • Physical State: Fine powder, prone to static charge and aerosolization.

Hazard Identification Table
Hazard ClassGHS CategorySignal WordHazard Statement
Skin Corrosion/Irritation Category 2WARNING Causes skin irritation.[1][2][3][4][5][6][7][8][9]
Eye Damage/Irritation Category 2AWARNING Causes serious eye irritation.[1][3][6][7][9]
STOT - Single Exposure Category 3WARNING May cause respiratory irritation.[1][3][4][6][9]
Sensitization (Skin) Category 1B*WARNING May cause an allergic skin reaction.[8]

*Note: Sensitization is a precautionary classification based on structural activity relationships (SAR) of chlorinated aminobenzoic acids.

Personal Protective Equipment (PPE) Matrix

Directive: PPE is the last line of defense. Engineering controls (fume hoods) are primary. However, given the fine powder nature of this compound, the following PPE is mandatory for all manipulations.

Detailed PPE Specifications
Body AreaPPE RequirementTechnical Justification & Standard
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (0.11 mm) or NeopreneWhy: Chlorinated aromatic acids can permeate standard latex. Double gloving provides a breakthrough time >480 mins and allows outer glove removal upon contamination without exposing skin.
Respiratory N95 / P2 Respirator (Minimum)If outside fume hood:PAPR or Half-face w/ P100 cartridges Why: The powder is likely electrostatic. Inhalation can cause immediate mucosal irritation and long-term sensitization. Zero tolerance for dust inhalation.
Eye/Face Chemical Safety Goggles (Indirect Venting)Avoid: Standard Safety GlassesWhy: Fine powders can bypass the side shields of standard glasses. Goggles seal the orbital area against dust ingress.
Body Lab Coat (Tyvek/Polypropylene preferred) + Sleeve Covers Why: Cotton lab coats can trap dust in fibers, creating a secondary exposure source. Disposable Tyvek prevents accumulation.[6]

Operational Protocols: From Storage to Disposal[3][6][7][8][9][10]

A. Engineering Controls (The "Clean Zone")
  • Primary Containment: All weighing and open-vessel transfers must occur within a Chemical Fume Hood or Powder Weighing Station certified to maintain a face velocity of 80-100 fpm.

  • Static Control: Use an ionizing bar or anti-static gun during weighing. These benzoic acid derivatives are often "flyaway" powders that repel from spatulas.

B. Step-by-Step Handling Workflow

1. Preparation

  • Don full PPE (Double nitrile gloves, Goggles, Lab coat).

  • Verify Fume Hood flow.

  • Place a disposable absorbent pad (benchkote) in the hood to capture minor spills.

2. Weighing & Transfer

  • Technique: Do not pour from the stock bottle. Use a long-handled anti-static spatula.

  • Vessel: Weigh directly into the reaction vessel or a tared vial. Avoid weighing papers (high spill risk).

  • Decontamination: Wipe the spatula with a methanol-dampened Kimwipe inside the hood immediately after use. Dispose of the wipe as solid hazardous waste.

3. Reaction Setup

  • If dissolving, add solvent slowly to the powder to minimize dust displacement.

  • Once in solution, the respiratory hazard decreases, but skin absorption risk (permeation) increases.

C. Emergency Response
  • Skin Contact: Wash with soap and water for 15 minutes.[3][8][9] Do not use alcohol (enhances absorption).

  • Eye Contact: Flush at eyewash station for 15 minutes. Hold eyelids open.

  • Spill (Powder): Do not dry sweep. Cover with wet paper towels (water/detergent) to dampen, then scoop into a waste container.

Waste Disposal Strategy

Disposal must align with the halogenated nature of the compound.

  • Solid Waste: Collect in a container labeled "Hazardous Waste - Solid (Halogenated Organic)."

  • Liquid Waste: Collect in "Halogenated Organic Solvent Waste."

  • Destruction Method: High-temperature incineration is required to prevent the formation of toxic byproducts (dioxins/furans) due to the chlorine substituent.

Visualized Safety Workflow

The following diagram illustrates the critical control points (CCPs) for handling this compound to prevent cross-contamination.

SafetyWorkflow cluster_hood Engineering Control Zone (Fume Hood) Storage Chemical Storage (Cool, Dry, Dark) PPE PPE Donning (Double Nitrile, Goggles) Storage->PPE Retrieval Weighing Weighing Station (Fume Hood + Static Control) PPE->Weighing Transfer Reaction Reaction/Dissolution (Closed System) Weighing->Reaction Solvent Addition Waste Disposal (Halogenated Stream) Weighing->Waste Spill Cleanup Reaction->Waste Quench

Figure 1: Operational workflow emphasizing the Engineering Control Zone (Fume Hood) as the primary barrier against exposure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81626, 4-Amino-5-chloro-2-methoxybenzoic acid (Isomer Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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